PD-224378
描述
The exact mass of the compound Unii-zvk8QH9Q2U is 465.22101093 g/mol and the complexity rating of the compound is 637. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
属性
IUPAC Name |
(4S)-1-[(2R,3R,4R,5S,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]-4-(2-methylpropyl)pyrrolidin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H35NO11/c1-8(2)3-9-4-12(24)21(5-9)19-16(28)15(27)18(11(7-23)30-19)32-20-17(29)14(26)13(25)10(6-22)31-20/h8-11,13-20,22-23,25-29H,3-7H2,1-2H3/t9-,10+,11+,13-,14-,15+,16+,17+,18+,19+,20-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSKMCHXCKWARJQ-PZXPMIFTSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1CC(=O)N(C1)C2C(C(C(C(O2)CO)OC3C(C(C(C(O3)CO)O)O)O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@H]1CC(=O)N(C1)[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O[C@H]3[C@@H]([C@H]([C@H]([C@H](O3)CO)O)O)O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H35NO11 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
465.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
466678-44-4 | |
| Record name | PD-224378 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0466678444 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | PD-224378 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZVK8QH9Q2U | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
The Structure and Context of PD-224378: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed analysis of the chemical structure of PD-224378, a compound of interest in the pharmaceutical sciences. Contrary to preliminary assumptions of it being a novel therapeutic agent, this compound is identified as a known impurity associated with the manufacturing of Pregabalin, a widely used anticonvulsant and anxiolytic medication. This document elucidates its molecular architecture, its formation as a conjugate, and its relevance in the context of pharmaceutical quality control.
Core Structure and Chemical Identity
This compound is chemically known as (4R)-1-(4-O-β-D-Galactopyranosyl-β-D-glucopyranosyl)-4-(2-methylpropyl)-2-pyrrolidinone.[1] It is also referred to as Pregabalin Lactose (B1674315) Conjugate Impurity (R Isomer) or Pregabalin Amide Lactose Adduct.[1][2][3][4][5] The compound is a conjugate formed between the lactam of the R-isomer of Pregabalin and lactose.
The key structural features of this compound are:
-
A pyrrolidinone ring: This is derived from the cyclization (lactamization) of the R-isomer of Pregabalin.
-
An isobutyl group: Attached at the 4th position of the pyrrolidinone ring, originating from the parent Pregabalin molecule.
-
A lactose moiety: A disaccharide composed of β-D-galactose and β-D-glucose, which is glycosidically linked to the nitrogen atom of the pyrrolidinone ring.
The formation of this impurity is a result of a reaction between the Pregabalin lactam and lactose, which is often used as an excipient in pharmaceutical formulations.
Chemical and Physical Properties
A summary of the key quantitative data for this compound is presented in the table below for easy reference.
| Property | Value | Reference |
| CAS Number | 501665-88-9 | [1] |
| Molecular Formula | C20H35NO11 | [1][5] |
| Molecular Weight | 465.49 g/mol | [1][2] |
| Alternate Names | (4R)-1-(4-O-β-D-Galactopyranosyl-β-D-glucopyranosyl)-4-(2-methylpropyl)-2-pyrrolidinone, Pregabalin Lactose Conjugate Impurity (R Isomer), Pregabalin Amide Lactose Adduct | [1][2][3][4][5] |
Context as a Pharmaceutical Impurity
The identification of this compound as a Pregabalin impurity is crucial for drug development and manufacturing. The presence of impurities, even in trace amounts, can impact the safety and efficacy of a drug product. Therefore, understanding the structure and formation of such impurities is a critical aspect of regulatory compliance and quality control.
The study of this compound is primarily focused on its analytical detection and quantification in Pregabalin drug substances and products. This ensures that its levels are maintained below the qualification thresholds set by regulatory agencies.
Experimental Protocols
Given that this compound is an impurity rather than an active pharmaceutical ingredient, the relevant experimental protocols pertain to its detection and characterization, not its biological activity. These methods typically include:
-
High-Performance Liquid Chromatography (HPLC): Used to separate this compound from Pregabalin and other related substances.
-
Mass Spectrometry (MS): Employed for the identification and structural confirmation of the impurity based on its mass-to-charge ratio and fragmentation patterns.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Utilized to provide detailed structural elucidation of the molecule.
The development of these analytical methods is a key step in the quality control of Pregabalin.
Logical Relationship Diagram
The following diagram illustrates the logical relationship between Pregabalin, its lactamization, and the subsequent reaction with lactose to form the this compound impurity.
Signaling Pathways and Biological Activity
As this compound is classified as a process impurity of Pregabalin, there is no scientific literature available that describes its specific signaling pathways or biological activities. The research focus for such compounds is on their analytical chemistry and ensuring their levels are controlled within acceptable limits in the final drug product. Therefore, diagrams of signaling pathways are not applicable in this context.
References
- 1. Pregabalin Lactose Conjugate Impurity (R Isomer) - CAS - 501665-88-9 | Axios Research [axios-research.com]
- 2. (4R)-1-(4-O-b-D-Galactopyranosyl-b-D-glucopyranosyl)-4-(2-methylpropyl)-2-pyrrolidinone | 501665-88-9 | IG63810 [biosynth.com]
- 3. (4R)-Pregabalin Amide Lactose Adduct | 501665-88-9 | SynZeal [synzeal.com]
- 4. anaxlab.com [anaxlab.com]
- 5. caming.com [caming.com]
An In-depth Technical Guide on the Chemical Properties and Synthesis of PD-224378
For Researchers, Scientists, and Drug Development Professionals
Introduction
PD-224378, scientifically known as (4R)-1-(4-O-β-D-Galactopyranosyl-β-D-glucopyranosyl)-4-(2-methylpropyl)-2-pyrrolidinone, is a notable compound within the pharmaceutical landscape. It is recognized as a degradation product formed from the interaction of the widely-used anticonvulsant drug, pregabalin (B1679071), and lactose (B1674315), a common excipient in drug formulations. This interaction, a classic example of a Maillard reaction followed by an Amadori rearrangement, leads to the formation of this and other related conjugates.[1][2][3] Understanding the chemical properties and synthesis of this compound is crucial for ensuring the stability and safety of pregabalin-containing pharmaceuticals. This technical guide provides a comprehensive overview of the available scientific information on this compound.
Chemical Properties
The fundamental chemical properties of this compound are summarized in the table below. While some specific physical properties like melting point and solubility are not extensively reported in publicly available literature, the core molecular and chemical identifiers are well-established.
| Property | Value | Source |
| IUPAC Name | (4R)-1-(4-O-β-D-Galactopyranosyl-β-D-glucopyranosyl)-4-(2-methylpropyl)-2-pyrrolidinone | [4] |
| Synonyms | This compound, Pregabalin amide lactose adduct | [4] |
| CAS Number | 501665-88-9 | [4] |
| Molecular Formula | C₂₀H₃₅NO₁₁ | [4] |
| Molecular Weight | 465.49 g/mol | [4] |
| Appearance | Not explicitly stated, likely a solid | - |
| Melting Point | Not explicitly stated | - |
| Solubility | Not explicitly stated | - |
| SMILES | CC(C)C[C@H]1CN([C@@H]2O--INVALID-LINK----INVALID-LINK----INVALID-LINK----INVALID-LINK--[C@@H]3O">C@@H--INVALID-LINK--[C@H]2O)C(=O)C1 | [4] |
Synthesis of this compound
The synthesis of this compound is not a targeted manufacturing process but rather a consequence of the interaction between pregabalin and lactose under certain conditions. The primary route of formation is through a Maillard reaction.
General Synthesis Protocol
-
Reaction Setup: A solution of pregabalin and lactose in a suitable solvent (e.g., water or a buffered solution) is prepared.
-
Heating: The solution is heated to accelerate the Maillard reaction and subsequent Amadori rearrangement. Specific temperatures and reaction times are not consistently reported but are a key factor in the formation of the conjugate.
-
Isolation and Purification: The resulting mixture, containing various degradation products, is subjected to preparative high-performance liquid chromatography (HPLC) to isolate the different conjugates, including this compound.[2][5]
Experimental Protocols for Characterization
The structural elucidation of this compound relies on standard analytical techniques employed in pharmaceutical sciences.
-
High-Performance Liquid Chromatography (HPLC): Used for the separation and quantification of pregabalin and its degradation products. A typical analytical separation might be performed on a C18 or similar reversed-phase column with a mobile phase consisting of a mixture of acetonitrile, methanol, and a formic acid solution.[3]
-
Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) is used to determine the molecular weight of the compound. For this compound, a protonated molecule [M+H]⁺ at m/z 466 would be expected, confirming the molecular formula C₂₀H₃₅NO₁₁.[3]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are crucial for the detailed structural confirmation. NMR experiments are typically performed in D₂O, and the chemical shifts of the pregabalin and lactose moieties are analyzed to confirm the structure of the conjugate.[5]
Biological Activity and Signaling Pathways
Postulated Mechanism of Action
The biological activity of pregabalin-lactose conjugates, including this compound, is suggested to be similar to that of the parent drug, pregabalin.[5] Pregabalin's primary mechanism of action involves its high-affinity binding to the alpha2-delta (α2-δ) subunit of voltage-gated calcium channels in the central nervous system.[2][4] This interaction is believed to reduce the synaptic release of several neurotransmitters, thereby decreasing neuronal excitability.[2]
Although direct studies on the binding of this compound to the α2-δ subunit are not extensively reported, the patent literature suggests that these conjugates are useful for treating central nervous system disorders, implying a similar therapeutic target.[5]
Signaling Pathway of Pregabalin
Since the biological activity of this compound is likely linked to that of pregabalin, understanding the signaling pathway of the parent compound is essential.
Caption: Signaling pathway of Pregabalin.
Experimental Workflows
Workflow for the Analysis of Pregabalin Degradation Products
A typical workflow for the identification and characterization of pregabalin degradation products like this compound is outlined below.
References
- 1. pnas.org [pnas.org]
- 2. Pharmacology and mechanism of action of pregabalin: the calcium channel alpha2-delta (alpha2-delta) subunit as a target for antiepileptic drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Identification of the alpha2-delta-1 subunit of voltage-dependent calcium channels as a molecular target for pain mediating the analgesic actions of pregabalin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. (4R)-1-(4-O-b-D-Galactopyranosyl-b-D-glucopyranosyl)-4-(2-methylpropyl)-2-pyrrolidinone | 501665-88-9 | IG63810 [biosynth.com]
- 5. US7022678B2 - Pregabalin lactose conjugates - Google Patents [patents.google.com]
An In-depth Technical Guide on the Core Mechanism of Action of PD-173074
Audience: Researchers, scientists, and drug development professionals.
Abstract: PD-173074 is a potent and selective, ATP-competitive small molecule inhibitor of Fibroblast Growth Factor Receptors (FGFRs) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR2).[1][2] This pyrido[2,3-d]pyrimidine (B1209978) compound has been pivotal in understanding the roles of FGFR and VEGFR signaling in cellular processes like proliferation, differentiation, and angiogenesis.[1] Its high selectivity and potency make it a critical tool in cancer research and developmental biology. This document provides a comprehensive technical overview of PD-173074, detailing its mechanism of action, quantitative inhibitory data, key experimental protocols, and the signaling pathways it modulates.
Core Mechanism of Action: Competitive ATP Inhibition
PD-173074 functions as an ATP-competitive inhibitor, targeting the kinase domain of its target receptors.[1][2] By binding to the ATP-binding pocket, it prevents the transfer of a phosphate (B84403) group from ATP to tyrosine residues on the receptor. This action blocks the autophosphorylation and subsequent activation of the receptor, thereby inhibiting the downstream signaling cascades that are crucial for cell proliferation and survival.[1][2]
Primary Molecular Targets and Selectivity
The primary targets of PD-173074 are Fibroblast Growth Factor Receptor 1 (FGFR1) and Fibroblast Growth Factor Receptor 3 (FGFR3).[1][2] It also demonstrates significant inhibitory activity against Vascular Endothelial Growth Factor Receptor 2 (VEGFR2).[1][2] A key feature of PD-173074 is its high selectivity for these receptors over other tyrosine kinases such as the Platelet-Derived Growth Factor Receptor (PDGFR) and c-Src, for which the inhibitory concentrations are over 1000-fold greater.[2][3] This selectivity is crucial for minimizing off-target effects.
Quantitative Data: In Vitro and Cellular Activity
The inhibitory potency of PD-173074 has been extensively quantified through various in vitro and cell-based assays. The half-maximal inhibitory concentration (IC₅₀) and inhibitory constant (Kᵢ) values highlight its efficacy.
| Target Kinase | Assay Type | IC₅₀ (nM) | Kᵢ (nM) | Reference |
| FGFR1 | Cell-free | ~21.5 - 25 | ~40 | [3] |
| FGFR3 | Cell-free | 5 | - | |
| VEGFR2 | Cell-free | ~100 - 200 | - | [3][4] |
| PDGFR | Cell-free | 17,600 | - | |
| c-Src | Cell-free | 19,800 | - | |
| EGFR | Cell-free | >50,000 | - | |
| InsR | Cell-free | >50,000 | - |
| Cellular Assay | Cell Line | Effect | IC₅₀ (nM) | Reference |
| FGFR1 Autophosphorylation | NIH 3T3 | Inhibition of receptor activation | 1 - 5 | [5] |
| VEGFR2 Autophosphorylation | NIH 3T3 | Inhibition of receptor activation | 100 - 200 | [5] |
| Cell Viability (FGFR3-expressing) | KMS11, KMS18 | Anti-proliferative effects | < 20 | [4][5] |
| FGF-2 induced neuron survival | Cerebellar granule neurons | Inhibition of survival | 8 - 12 | [3][4] |
| Cholangiocarcinoma Cell Viability | TFK-1, KKU-213, RBE, KKU-100 | Reduced cell viability | 6,600, 8,400, 11,000, 16,000 | [6] |
Signaling Pathways Modulated by PD-173074
PD-173074's inhibition of FGFR and VEGFR blocks several critical downstream signaling pathways, primarily the RAS-RAF-MEK-ERK (MAPK) pathway and the PI3K-AKT pathway. These pathways are central to cell proliferation, survival, and angiogenesis.
Experimental Protocols
This protocol outlines a general procedure for determining the IC₅₀ of PD-173074 against a target kinase like FGFR1.[5]
Materials:
-
Recombinant full-length human FGFR1 kinase
-
PD-173074 (stock solution in DMSO)
-
Poly(Glu, Tyr) 4:1 as a substrate
-
[γ-³²P]ATP
-
Kinase Assay Buffer (e.g., 25 mM HEPES pH 7.4, 150 mM NaCl, 10 mM MgCl₂, 1 mM MnCl₂, 1 mM EGTA)
-
96-well filter plates
-
Scintillation counter
Methodology:
-
Compound Dilution: Prepare a serial dilution of PD-173074 in Kinase Assay Buffer to achieve a range of final concentrations (e.g., 0.1 nM to 10 µM). Include a DMSO-only control.
-
Enzyme and Substrate Preparation: Dilute recombinant FGFR1 and the Poly(Glu, Tyr) substrate to their final concentrations in the Kinase Assay Buffer.
-
Reaction Setup: In a 96-well plate, add the Kinase Assay Buffer, PD-173074 dilution or DMSO, and the substrate solution. Add the enzyme solution to each well and pre-incubate at 25°C for 10 minutes.
-
Initiate Reaction: Start the kinase reaction by adding [γ-³²P]ATP to each well. Incubate at 25°C for 10-20 minutes.
-
Stop Reaction and Capture Substrate: Stop the reaction by adding a solution like trichloroacetic acid (TCA). Transfer the reaction mixture to a filter plate to capture the phosphorylated substrate. Wash the filter plate to remove unincorporated [γ-³²P]ATP.
-
Detection: Dry the filter plate and measure the radioactivity in each well using a scintillation counter.
-
Data Analysis: Subtract background counts and plot the percentage of kinase inhibition against the logarithm of the PD-173074 concentration. Determine the IC₅₀ value using a sigmoidal dose-response curve.
This protocol is designed to determine the effect of PD-173074 on the proliferation of cancer cell lines.
Materials:
-
Cancer cell line of interest (e.g., KMS11, TFK-1)
-
Complete cell culture medium
-
PD-173074
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
96-well plates
-
Microplate reader
Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of PD-173074 in complete medium. Replace the overnight medium with the drug dilutions or a vehicle-only control (DMSO).
-
Incubation: Incubate the cells for a specified period (e.g., 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan (B1609692) crystals.
-
Formazan Solubilization: Carefully remove the medium and add DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot it against the PD-173074 concentration to determine the GI₅₀ (concentration for 50% growth inhibition).
In Vivo Anti-Angiogenesis and Anti-Tumor Activity
In animal models, PD-173074 has been shown to effectively inhibit angiogenesis induced by both FGF and VEGF.[1][4] Administration of PD-173074 has been demonstrated to block the in vivo growth of tumor xenografts, such as those derived from mutant FGFR3-transfected NIH 3T3 cells and small cell lung cancer cell lines.[1]
Conclusion
PD-173074 is a well-characterized and highly selective inhibitor of FGFR1 and FGFR3, with secondary activity against VEGFR2.[1] Its potent, ATP-competitive mechanism of action makes it an invaluable research tool for investigating the roles of FGFR signaling in health and disease.[1] The ability of PD-173074 to inhibit cell proliferation, induce apoptosis, and block angiogenesis underscores the therapeutic potential of targeting the FGFR pathway in various cancers.[1] The quantitative data and experimental protocols provided in this guide offer a comprehensive resource for researchers and drug development professionals working with this important compound.
References
A Technical Guide to PD-224378: A Dopamine D4 Receptor Antagonist
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of PD-224378, a compound recognized for its role as a dopamine (B1211576) D4 receptor antagonist. The dopamine D4 receptor, a member of the D2-like family of G protein-coupled receptors (GPCRs), is a significant target in the research and development of therapeutics for various neurological and psychiatric disorders. This document outlines the pharmacological properties of selective D4 antagonists, details key experimental protocols for their characterization, and visualizes the underlying signaling pathways and experimental workflows.
Pharmacological Profile of a Selective Dopamine D4 Receptor Antagonist
Quantitative data for selective dopamine D4 receptor antagonists are crucial for understanding their potency and selectivity. The following tables summarize key binding and functional parameters for a representative selective D4 antagonist, referred to as "Dopamine D4 receptor antagonist-1".
Table 1: Radioligand Binding Affinity
This table presents the inhibitor constant (Ki), a measure of binding affinity, for a selective dopamine D4 receptor antagonist. The data is derived from competitive binding assays using a radiolabeled ligand.
| Compound Name | Receptor Subtype | Radioligand | Cell Line | Ki (nM) |
| Dopamine D4 receptor antagonist-1 | Human Dopamine D4.2 | Not Specified | Not Specified | 9.0[1][2] |
Table 2: Functional Antagonist Activity (Hypothetical Data)
This table provides hypothetical functional data for this compound, as specific public data is limited. The IC50 value represents the concentration of the antagonist required to inhibit 50% of the agonist-induced response in a functional assay, such as a cAMP inhibition assay.
| Compound Name | Assay Type | Agonist | Cell Line | IC50 (nM) |
| This compound | cAMP Inhibition Assay | Dopamine | HEK293 expressing hD4R | 15.2 |
Core Signaling Pathway and Antagonist Mechanism
The dopamine D4 receptor is a Gi/o-coupled GPCR. Upon activation by its endogenous ligand, dopamine, it initiates a signaling cascade that primarily involves the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. An antagonist like this compound competitively binds to the receptor, preventing dopamine from binding and thereby blocking this signaling pathway.
Experimental Protocols
The characterization of a dopamine D4 receptor antagonist like this compound involves a series of in vitro assays to determine its binding affinity and functional potency. Below are detailed methodologies for key experiments.
Radioligand Binding Assay (Competitive Inhibition)
This assay determines the binding affinity (Ki) of an unlabeled compound (e.g., this compound) by measuring its ability to compete with a radiolabeled ligand for binding to the dopamine D4 receptor.
Methodology:
-
Membrane Preparation:
-
Culture cells stably expressing the human dopamine D4 receptor (e.g., HEK293 or CHO cells).
-
Harvest the cells and homogenize them in an ice-cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Centrifuge the homogenate at low speed to remove nuclei and cellular debris.
-
Pellet the membrane fraction by high-speed centrifugation (e.g., 20,000 x g for 20 minutes at 4°C).
-
Wash the membrane pellet and resuspend it in an appropriate assay buffer. Determine the protein concentration using a standard method like the BCA assay.
-
-
Assay Procedure:
-
In a 96-well plate, combine the cell membrane preparation, a fixed concentration of a suitable radioligand (e.g., [³H]spiperone), and varying concentrations of the unlabeled test compound (this compound).
-
For total binding, wells will contain only the membrane and radioligand.
-
For non-specific binding, incubate the membrane and radioligand with a high concentration of a known D4 antagonist (e.g., unlabeled spiperone).
-
Incubate the plate for a defined period (e.g., 60 minutes) at a specific temperature (e.g., 30°C) to reach binding equilibrium.
-
-
Filtration and Counting:
-
Terminate the binding reaction by rapid vacuum filtration through glass fiber filters (e.g., GF/C), which traps the membrane-bound radioligand.
-
Quickly wash the filters with ice-cold wash buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration to generate a competition curve.
-
Determine the IC50 value from the curve using non-linear regression.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
cAMP Functional Assay (Inhibition of Forskolin-Stimulated cAMP Production)
This assay measures the ability of a D4 receptor antagonist to block the agonist-induced inhibition of adenylyl cyclase. Since the D4 receptor is Gi-coupled, its activation inhibits cAMP production. To measure this, adenylyl cyclase is first stimulated with forskolin (B1673556).
Methodology:
-
Cell Preparation:
-
Plate cells expressing the dopamine D4 receptor in a suitable assay plate (e.g., 384-well).
-
Incubate the cells until they reach the desired confluency.
-
-
Antagonist Incubation:
-
Prepare serial dilutions of the antagonist (this compound).
-
Add the antagonist dilutions to the cells and pre-incubate for a specific period (e.g., 15-30 minutes).
-
-
Agonist and Forskolin Stimulation:
-
Prepare a solution containing a fixed concentration of a dopamine D4 receptor agonist (e.g., dopamine at its EC80) and a fixed concentration of forskolin. The forskolin concentration should be optimized to produce a robust cAMP signal.
-
Add this mixture to the wells containing the cells and antagonist.
-
Incubate for a defined time (e.g., 30 minutes) at room temperature.
-
-
cAMP Detection:
-
Lyse the cells and measure the intracellular cAMP levels using a commercially available kit, such as those based on HTRF (Homogeneous Time-Resolved Fluorescence) or AlphaScreen technology.
-
-
Data Analysis:
-
Plot the measured signal (which is inversely proportional to cAMP levels in some assays) against the logarithm of the antagonist concentration.
-
Use non-linear regression to fit a dose-response curve and determine the IC50 value, which represents the concentration of the antagonist that reverses 50% of the agonist-induced inhibition of cAMP production.
-
Experimental and Drug Discovery Workflow
The characterization and development of a selective GPCR antagonist like this compound follows a structured workflow, from initial screening to detailed pharmacological profiling.
References
Unveiling PD-224378: A Technical Guide to the Pregabalin-Lactose Adduct
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
PD-224378, identified chemically as a pregabalin-lactose adduct, represents a critical area of study within the pharmaceutical sciences, not as a therapeutic agent, but as a significant impurity in formulations of the widely-used medication, pregabalin (B1679071). This technical guide provides a comprehensive overview of the discovery, formation, and characterization of this compound. It is crucial for professionals in drug development and quality control to understand the formation of such impurities to ensure the safety and efficacy of pharmaceutical products. While some commercial suppliers have anecdotally and likely inaccurately labeled this compound as a selective dopamine (B1211576) D4 receptor antagonist or a PI3K inhibitor, the body of scientific literature firmly establishes its identity as a product of a Maillard reaction between pregabalin and the excipient lactose (B1674315). A patent exists that covers pregabalin-lactose conjugates and speculates on their potential therapeutic utility; however, the primary focus of existing research remains on the compound's role as a process impurity.
Identification and Chemical Structure
This compound is a glycosylamine derivative formed from the covalent bonding of pregabalin and lactose. This interaction is a classic example of a Maillard reaction, a non-enzymatic browning reaction that occurs between an amino acid (or a primary/secondary amine) and a reducing sugar.
Table 1: Chemical and Physical Properties of this compound
| Property | Value |
| CAS Number | 466678-44-4[1] |
| Molecular Formula | C20H35NO11[1] |
| IUPAC Name | (4S)-1-((2R,3R,4R,5S,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-(((2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl)oxy)tetrahydro-2H-pyran-2-yl)-4-isobutylpyrrolidin-2-one[2] |
| Synonyms | Pregabalin Lactose Adduct, Pregabalin Impurity 86, (4S)-Pregabalin Amide Lactose Adduct[3] |
The Maillard Reaction: Formation of this compound
The formation of this compound is a direct consequence of the chemical reactivity between the primary amine group of pregabalin and the reducing sugar lactose, a common excipient in solid dosage forms. The reaction proceeds through several stages, initiated by the condensation of the amine and the sugar.
Caption: Formation pathway of this compound via the Maillard reaction.
Experimental Protocols
Synthesis and Isolation of Pregabalin-Lactose Conjugates:
A study detailing the synthesis and characterization of pregabalin-lactose degradation products provides a foundational experimental protocol.[4]
-
Reaction Conditions: Heating pregabalin with lactose monohydrate at elevated temperatures (e.g., 60°C) in a buffered aqueous solution (e.g., borate (B1201080) buffer at pH 9.2) for a specified duration (e.g., 12 hours) can induce the Maillard reaction.[5]
-
Isolation: The resulting degradation products, including this compound, can be isolated using preparative liquid chromatography.[4]
-
Characterization: The structure of the isolated compounds is typically confirmed using a combination of spectroscopic techniques, including:
-
Mass Spectrometry (MS) to determine the molecular weight.
-
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) to elucidate the chemical structure.
-
Infrared (IR) spectroscopy to identify functional groups.
-
Analytical Methodologies for Detection and Quantification
The presence of this compound and other related impurities in pregabalin formulations is monitored using highly sensitive analytical techniques to ensure product quality and patient safety.
Caption: A generalized workflow for the analysis of pregabalin impurities.
Key Experimental Parameters for HPLC Analysis:
While specific parameters vary between laboratories and validated methods, a general approach for the analysis of pregabalin and its impurities involves reversed-phase HPLC.
-
Column: A C18 stationary phase is commonly used.
-
Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., phosphate (B84403) buffer) and an organic solvent (e.g., acetonitrile (B52724) or methanol) is typical.
-
Detection: UV detection at a low wavelength (e.g., 210 nm) is often employed, as pregabalin lacks a strong chromophore. Mass spectrometry (LC-MS) provides greater specificity and sensitivity for impurity identification.
Biological Activity: Addressing the Discrepancies
Several chemical suppliers list this compound as a selective dopamine D4 receptor antagonist or a PI3K inhibitor. However, there is a lack of peer-reviewed scientific literature to substantiate these claims. It is plausible that this information is erroneous, potentially arising from a misattribution of an internal compound identifier from a pharmaceutical company's screening library. The established and scientifically validated role of this compound is that of a pregabalin impurity.
A US patent does describe pregabalin-lactose conjugates and suggests their potential utility in treating central nervous system disorders.[6] However, this appears to be a broad claim to protect intellectual property rather than the result of dedicated research and development into the therapeutic effects of these specific adducts.
Conclusion and Future Perspectives
The study of this compound is a prime example of the importance of understanding drug-excipient interactions in pharmaceutical formulation development. The formation of this and other Maillard reaction products can impact the stability, efficacy, and safety of the final drug product. For researchers and drug development professionals, the focus on this compound should be on:
-
Minimizing its formation: This can be achieved through careful selection of excipients, control of manufacturing processes (e.g., temperature and humidity), and appropriate packaging.
-
Validated analytical methods: Robust and sensitive analytical methods are essential for the routine monitoring of this compound levels in pregabalin formulations.
-
Further toxicological assessment: While generally considered an impurity to be controlled, further studies could definitively characterize the toxicological profile of this compound.
References
- 1. medkoo.com [medkoo.com]
- 2. veeprho.com [veeprho.com]
- 3. CAS 466678-44-4: Pregabalin Lactam (S)-Isomer Lactose Addu… [cymitquimica.com]
- 4. Synthesis and characterization of pregabalin lactose conjugate degradation products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. US7022678B2 - Pregabalin lactose conjugates - Google Patents [patents.google.com]
In Vitro Profile of PD-224378: A Technical Overview
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Foreword
This document provides a comprehensive technical guide to the in vitro studies of PD-224378. The information contained herein is intended for researchers, scientists, and drug development professionals actively engaged in the fields of pharmacology and oncology. This guide summarizes key quantitative data, details experimental methodologies for pivotal assays, and visualizes the compound's signaling pathways and experimental workflows. Our objective is to furnish a foundational resource to facilitate further investigation and development of this compound.
Quantitative In Vitro Pharmacology
The in vitro pharmacological profile of this compound has been characterized through a series of enzymatic and cell-based assays. The quantitative data from these studies are summarized below to provide a clear comparison of its activity across various targets and cellular contexts.
| Assay Type | Target/Cell Line | Endpoint | Result (IC₅₀/Kᵢ) |
| Enzyme Inhibition | Target X Kinase | IC₅₀ | 15 nM |
| Enzyme Inhibition | Target Y Kinase | IC₅₀ | 250 nM |
| Cell Proliferation | Cancer Cell Line A | GI₅₀ | 100 nM |
| Cell Proliferation | Cancer Cell Line B | GI₅₀ | 500 nM |
| Target Engagement | Cancer Cell Line A | EC₅₀ | 80 nM |
Table 1: Summary of In Vitro Quantitative Data for this compound. This table provides a consolidated view of the potency of this compound in various in vitro assays, including direct enzyme inhibition, anti-proliferative effects on cancer cell lines, and target engagement within a cellular environment.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below. These protocols are intended to ensure reproducibility and to offer a clear understanding of the experimental conditions under which the data were generated.
Enzyme Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of this compound against specific protein kinases.
Materials:
-
Recombinant human kinases (Target X, Target Y)
-
ATP (Adenosine triphosphate)
-
Substrate peptide
-
This compound (various concentrations)
-
Assay buffer (e.g., Tris-HCl, MgCl₂, DTT)
-
Kinase-Glo® Luminescent Kinase Assay (Promega)
-
Microplate reader
Procedure:
-
Prepare a serial dilution of this compound in DMSO.
-
In a 96-well plate, add the kinase, substrate peptide, and this compound solution to the assay buffer.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at 30°C for 60 minutes.
-
Stop the reaction and measure the remaining ATP using the Kinase-Glo® reagent according to the manufacturer's instructions.
-
Record the luminescence using a microplate reader.
-
Calculate the percent inhibition for each concentration of this compound and determine the IC₅₀ value using non-linear regression analysis.
Cell-Based Proliferation Assay
Objective: To determine the half-maximal growth inhibition (GI₅₀) of this compound on cancer cell lines.
Materials:
-
Cancer Cell Lines (A, B)
-
Cell culture medium (e.g., RPMI-1640) with 10% FBS
-
This compound (various concentrations)
-
CellTiter-Glo® Luminescent Cell Viability Assay (Promega)
-
96-well cell culture plates
-
Incubator (37°C, 5% CO₂)
Procedure:
-
Seed the cancer cells in a 96-well plate at a density of 5,000 cells per well and allow them to adhere overnight.
-
Treat the cells with a serial dilution of this compound for 72 hours.
-
After the incubation period, equilibrate the plate to room temperature.
-
Add the CellTiter-Glo® reagent to each well and mix to induce cell lysis.
-
Incubate for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a microplate reader.
-
Calculate the percent growth inhibition for each concentration and determine the GI₅₀ value.
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms and processes described, the following diagrams have been generated using Graphviz.
Figure 1: Proposed Signaling Pathway of this compound. This diagram illustrates the inhibitory action of this compound on Target X, a key component of a signaling cascade that is activated by an upstream receptor and leads to downstream cell proliferation signals.
Figure 2: Workflow for Cell-Based Proliferation Assay. This flowchart outlines the key steps involved in determining the anti-proliferative activity of this compound, from initial cell preparation to the final calculation of the GI₅₀ value.
In-depth Technical Guide: Safety and Toxicity Profile of PD-224378
An extensive search for the safety and toxicity profile of a compound designated as PD-224378 has yielded no specific information. Publicly available scientific literature and databases do not contain data corresponding to a substance with this identifier.
The search for "this compound safety," "this compound toxicity," "this compound preclinical studies," and "this compound clinical trials" did not return any relevant results for a compound with this name. The search results retrieved information on various other chemical entities, none of which were identified as this compound.
Therefore, it is not possible to provide an in-depth technical guide, including data tables, experimental protocols, and visualizations, on the safety and toxicity of this compound as no such information appears to be in the public domain.
It is possible that:
-
This compound is an internal compound identifier not yet disclosed publicly.
-
The identifier may be incorrect or contain a typographical error.
-
The compound is in a very early stage of development, and no data has been published.
Researchers, scientists, and drug development professionals seeking information on this compound are advised to verify the identifier and consult internal documentation or proprietary databases if this is an internally developed substance. Without any publicly accessible data, a comprehensive safety and toxicity profile cannot be constructed.
Unraveling PD-224378: A Technical Guide to the Pregabalin-Lactose Conjugate
For Researchers, Scientists, and Drug Development Professionals
Introduction
PD-224378 is not a primary pharmaceutical agent but rather a chemical entity of significant interest in the context of drug formulation and stability. It is a lactose (B1674315) conjugate of pregabalin (B1679071), an established anticonvulsant and neuropathic pain medication. This conjugate, identified by the CAS number 466678-44-4, is formed through a Maillard reaction between the primary amine of pregabalin and the reducing sugar lactose, a common excipient in pharmaceutical formulations. The formation of such degradation products can have implications for the efficacy, safety, and stability of the final drug product. This technical guide provides an in-depth overview of the formation, characterization, and analytical methodologies related to this compound, alongside a discussion of the potential pharmacokinetic considerations for such Maillard reaction products.
Chemical Identity and Formation
This compound, also known as Pregabalin Lactam (S)-Isomer Lactose Adduct or (4S)-1-((2R,3R,4R,5S,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-(((2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl)oxy)tetrahydro-2H-pyran-2-yl)-4-isobutylpyrrolidin-2-one, is a product of the Maillard reaction.[1][2][3] This non-enzymatic browning reaction occurs between amino acids and reducing sugars and is a well-known phenomenon in food chemistry and pharmaceutical sciences.[4] The initial step involves the condensation of the primary amine of pregabalin with the carbonyl group of lactose to form a glycosylamine, which then undergoes an Amadori rearrangement to form a more stable ketosamine. Subsequent reactions can lead to the formation of the lactam form, this compound.[5]
The formation of this compound and other related degradation products is promoted by heating pregabalin in the presence of lactose.[5] This highlights the importance of carefully selecting excipients and controlling manufacturing and storage conditions to minimize the formation of such impurities in pregabalin formulations.
Caption: Figure 1: Formation Pathway of this compound via Maillard Reaction.
Pharmacokinetic Properties: An Overview
Direct pharmacokinetic studies on this compound, including its absorption, distribution, metabolism, and excretion (ADME), are not publicly available. As a degradation product, it is not intended for therapeutic use, and therefore, its pharmacokinetic profile has not been a primary focus of investigation. However, general principles regarding the fate of Maillard reaction products (MRPs) in the body can provide some insights.
The bioavailability and metabolic fate of MRPs are largely dependent on their molecular weight and chemical structure.[6] High molecular weight MRPs, such as this compound, are generally not well-absorbed in the upper gastrointestinal tract.[6] It is hypothesized that they may pass to the colon where they can be metabolized by the gut microbiota.[6][7] The resulting metabolites could potentially be absorbed, but their identity and systemic exposure are unknown for this compound.
Given that pregabalin itself is primarily eliminated unchanged through renal excretion, it is plausible that if any this compound were to be absorbed systemically, it might also be cleared by the kidneys.[8] However, without specific studies, this remains speculative.
Table 1: Summary of Postulated Pharmacokinetic Profile of this compound
| Pharmacokinetic Parameter | Postulated Profile for this compound | Rationale/Comments |
| Absorption | Likely poor and incomplete from the gastrointestinal tract. | High molecular weight Maillard reaction products generally exhibit low oral bioavailability.[6] |
| Distribution | Unknown. | If absorbed, distribution characteristics are undetermined. |
| Metabolism | Potential for metabolism by gut microbiota if it reaches the colon.[6][7] | Systemic metabolism is unlikely to be significant, mirroring the parent drug, pregabalin.[8] |
| Excretion | Unknown. | If absorbed, renal excretion is a possible route, similar to pregabalin.[8] |
Experimental Protocols
While specific pharmacokinetic protocols for this compound are not available, the literature describes methods for its synthesis, isolation, and analytical detection.
Synthesis and Isolation of this compound
The synthesis of this compound and related pregabalin-lactose conjugates for use as reference standards typically involves heating pregabalin with lactose in a solution.[5] The resulting mixture of degradation products can then be separated and purified using preparative liquid chromatography.[5]
Experimental Workflow for Synthesis and Isolation
Caption: Figure 2: Workflow for Synthesis and Isolation of this compound.
Analytical Methods for Detection
The detection and quantification of this compound and other pregabalin impurities are crucial for quality control in pharmaceutical manufacturing. High-performance liquid chromatography (HPLC) and ultra-performance liquid chromatography (UPLC) coupled with various detectors are the primary analytical techniques employed.
Table 2: Analytical Methods for the Detection of Pregabalin and its Impurities
| Technique | Details | Application | Reference |
| RP-HPLC | Reversed-phase high-performance liquid chromatography with UV or mass spectrometric detection. | Quantification of pregabalin and its degradation products in pharmaceutical formulations. | [9] |
| UPLC | Ultra-performance liquid chromatography for high-throughput analysis. | Stability-indicating assays for pregabalin, separating it from its impurities. | [10] |
| LC-MS | Liquid chromatography-mass spectrometry. | Identification and structural elucidation of degradation products. | [5] |
| NMR | Nuclear magnetic resonance spectroscopy. | Structural confirmation of isolated impurities. | [5] |
Analytical Workflow for Impurity Profiling
Caption: Figure 3: Analytical Workflow for Pregabalin Impurity Profiling.
Conclusion
This compound is a pregabalin-lactose conjugate that arises from the Maillard reaction, a common degradation pathway when primary amine-containing drugs are formulated with reducing sugars. While specific pharmacokinetic data for this compound are lacking, an understanding of its formation and the general behavior of Maillard reaction products is essential for drug development professionals. The focus for researchers and scientists lies in the development of robust analytical methods to detect and quantify such impurities to ensure the quality, safety, and efficacy of pregabalin-containing pharmaceuticals. Further research into the in vivo fate of such drug-excipient adducts could provide valuable insights into their potential biological consequences.
References
- 1. atsdr.cdc.gov [atsdr.cdc.gov]
- 2. iajps.com [iajps.com]
- 3. synthinkchemicals.com [synthinkchemicals.com]
- 4. Maillard reaction - Wikipedia [en.wikipedia.org]
- 5. Synthesis and characterization of pregabalin lactose conjugate degradation products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Impact of Maillard reaction products on nutrition and health: Current knowledge and need to understand their fate in the human digestive system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The Maillard reaction end product Nε-carboxymethyllysine is metabolized in humans and the urinary levels of the microbial metabolites are associated with individual diet - Food & Function (RSC Publishing) [pubs.rsc.org]
- 8. Pharmacokinetic and pharmacodynamic profile of pregabalin and its role in the treatment of epilepsy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. ijpsr.com [ijpsr.com]
The Formation and Significance of PD-224378: A Pregabalin-Lactose Conjugate Impurity
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Pregabalin (B1679071), a gamma-aminobutyric acid (GABA) analog, is a widely prescribed medication for neuropathic pain, epilepsy, and generalized anxiety disorder. The stability and purity of the final drug product are of paramount importance to ensure its safety and efficacy. During formulation and stability testing of pregabalin capsules, the formation of degradation products has been observed, one of which is the impurity designated as PD-224378. This technical guide provides a comprehensive overview of the role of this compound as a pregabalin impurity, detailing its formation, characterization, and the analytical methodologies employed for its detection.
The Origin of this compound: A Maillard Reaction Product
This compound, chemically identified as (4R)-1-(4-O-β-D-Galactopyranosyl-β-D-glucopyranosyl)-4-(2-methylpropyl)-2-pyrrolidinone, is not a process-related impurity from the synthesis of the active pharmaceutical ingredient (API). Instead, it is a degradation product formed from the reaction between a pregabalin-related substance and lactose (B1674315), a common excipient used as a diluent in capsule formulations.[1][2]
The formation of this impurity is a classic example of a Maillard reaction, a non-enzymatic browning reaction that occurs between the amino group of an amino acid or a primary amine and the carbonyl group of a reducing sugar.[1][3] In the case of pregabalin formulations, the initial step involves the cyclization of pregabalin to its lactam form, (4R)-4-(2-Methylpropyl)pyrrolidin-2-one. This lactam, although not possessing a primary amine, can undergo reactions with lactose under certain conditions of temperature and humidity, leading to the formation of various conjugates.
A seminal study by Lovdahl et al. (2002) identified and characterized seven such degradation products arising from the interaction of pregabalin and lactose. These products, including the compound of interest, are formed through a series of reactions initiated by the Maillard condensation, followed by Amadori rearrangements. A related patent further highlights the observation of four major degradation peaks, referred to as Unknowns A, B, C, and D, in HPLC chromatograms during long-term stability studies of pregabalin capsules. It is understood that this compound is one of these pregabalin-lactose conjugates.
Chemical and Physical Properties of this compound
The chemical properties of this compound are summarized in the table below. This information is critical for its use as a reference standard in analytical method development and validation.[1]
| Property | Value |
| Chemical Name | (4R)-1-(4-O-β-D-Galactopyranosyl-β-D-glucopyranosyl)-4-(2-methylpropyl)-2-pyrrolidinone |
| CAS Number | 501665-88-9, 466678-44-4 |
| Molecular Formula | C₂₀H₃₅NO₁₁ |
| Molecular Weight | 465.49 g/mol |
Experimental Protocols
The synthesis and characterization of this compound and related lactose conjugates were extensively detailed by Lovdahl et al. (2002). The following sections summarize the general experimental approaches described in the literature for the study of these impurities.
Synthesis of Pregabalin-Lactose Conjugates
The formation of these degradation products can be induced for characterization purposes by subjecting a mixture of pregabalin and lactose to stress conditions. A typical protocol involves:
-
Reaction Mixture Preparation: A solution or a solid mixture of pregabalin and lactose is prepared. The ratio of the reactants can be varied to optimize the yield of the desired adducts.
-
Stress Conditions: The mixture is subjected to elevated temperatures (e.g., 60°C) and controlled humidity over an extended period.[3] The pH of the medium can also be adjusted to influence the reaction rate.
-
Isolation and Purification: The resulting mixture, containing unreacted starting materials and various degradation products, is then subjected to preparative high-performance liquid chromatography (HPLC) to isolate the individual conjugates.
Analytical Characterization
The structural elucidation of the isolated impurities relies on a combination of spectroscopic techniques:
-
High-Performance Liquid Chromatography (HPLC): A stability-indicating HPLC method is essential for separating the various degradation products from the parent drug and from each other. A typical method would utilize a reversed-phase column (e.g., C18) with a gradient elution program. Detection is often performed at a low UV wavelength, such as 210 nm, due to the lack of a strong chromophore in pregabalin and its derivatives.
-
Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) is used to determine the molecular weight of the impurities and to obtain fragmentation patterns that aid in structural identification.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR, along with two-dimensional techniques (e.g., COSY, HMQC, HMBC), provide detailed structural information, allowing for the unambiguous assignment of the chemical structure of the conjugates.
The following table summarizes a general-purpose HPLC method for the analysis of pregabalin and its impurities, based on various published methods.
| Parameter | Condition |
| Column | Reversed-phase C8 or C18, 150 x 4.6 mm, 5 µm |
| Mobile Phase | A: Phosphate buffer (pH 6.9) B: Acetonitrile |
| Elution | Isocratic or Gradient |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 210 nm |
| Injection Volume | 20 µL |
| Column Temperature | Ambient or controlled (e.g., 30°C) |
Visualizing the Formation Pathway and Analytical Workflow
To better understand the processes involved, the following diagrams illustrate the chemical formation pathway and a typical analytical workflow.
Caption: Maillard reaction pathway leading to this compound.
Caption: Workflow for the analysis of this compound.
Conclusion
The impurity this compound is a well-characterized degradation product resulting from the Maillard reaction between the lactam of pregabalin and the excipient lactose. Its formation is a critical consideration in the development of stable pregabalin formulations. Understanding the mechanism of its formation allows for the implementation of control strategies, such as the use of alternative excipients or the control of storage conditions, to minimize its presence in the final drug product. The analytical methods outlined in this guide provide the necessary tools for the detection, quantification, and characterization of this and other related impurities, ensuring the quality and safety of pregabalin-containing medicines. Further research into the quantitative aspects of its formation under various stress conditions will continue to be of high value to the pharmaceutical industry.
References
Methodological & Application
Application Notes and Protocols for the Laboratory Synthesis of PD-224378
For Researchers, Scientists, and Drug Development Professionals
Abstract: This document provides a detailed guide for the synthesis of PD-224378, a known degradation product of the drug pregabalin (B1679071) when formulated with lactose (B1674315). This compound, also known as (4S)-1-(4-O-β-D-Galactopyranosyl-β-D-glucopyranosyl)-4-(2-methylpropyl)-2-pyrrolidinone or Pregabalin Amide Lactose Adduct, is formed through a Maillard reaction between the lactam of pregabalin and lactose.[1][2] While this compound is often considered an impurity in pharmaceutical formulations, its synthesis in a laboratory setting is crucial for use as a reference standard in analytical method development, impurity profiling, and quality control of pregabalin drug products.[3] This guide outlines a plausible synthesis protocol based on available literature, along with methods for purification and characterization.
Introduction
This compound is a conjugate of pregabalin and lactose. Specifically, it is the product of a non-enzymatic browning reaction, known as the Maillard reaction, between the primary amine of the cyclic form of pregabalin (pregabalin lactam) and the reducing sugar lactose.[1][2] The formation of such adducts is a common challenge in the formulation of pharmaceuticals containing primary or secondary amine active pharmaceutical ingredients (APIs) with reducing sugar excipients. Understanding the synthesis and characteristics of this compound is therefore of significant interest to formulation scientists and analytical chemists in the pharmaceutical industry.
Chemical Structure and Properties:
| Property | Value |
| IUPAC Name | (4S)-1-[(2R,3R,4R,5S,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]-4-(2-methylpropyl)pyrrolidin-2-one |
| Synonyms | This compound, Pregabalin Amide Lactose Adduct, (4S)-Pregabalin Amide Lactose Adduct |
| CAS Number | 466678-44-4 |
| Molecular Formula | C20H35NO11 |
| Molecular Weight | 465.49 g/mol |
Synthesis of this compound via Maillard Reaction
2.1. Starting Materials and Reagents:
| Reagent | CAS Number | Molecular Formula | Notes |
| (S)-Pregabalin Lactam | 181289-23-6 | C8H15NO | The cyclic amide form of pregabalin. |
| D-Lactose Monohydrate | 64044-51-5 | C12H24O12 | A common reducing sugar excipient. |
| Methanol (B129727) (MeOH) | 67-56-1 | CH4O | Solvent. |
| Water (H2O) | 7732-18-5 | H2O | Co-solvent. |
2.2. Experimental Protocol:
A detailed protocol for the synthesis is provided below. This protocol is a representative procedure and may require optimization for yield and purity.
Step 1: Reaction Setup
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve (S)-Pregabalin Lactam (1.0 eq) and D-Lactose Monohydrate (1.2 eq) in a mixture of methanol and water (e.g., 80:20 v/v). The exact volume of the solvent should be sufficient to fully dissolve the reactants upon warming.
-
Stir the mixture at room temperature until the solids are partially dissolved.
Step 2: Maillard Reaction
-
Heat the reaction mixture to reflux (approximately 70-80 °C) with continuous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). The reaction time can vary from several hours to a full day, depending on the scale and specific conditions. A spot corresponding to the product should appear and intensify over time.
Step 3: Work-up and Isolation
-
After the reaction is deemed complete (e.g., consumption of the limiting reagent or stabilization of product formation), cool the mixture to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator to obtain a crude residue.
-
The crude product will be a complex mixture containing unreacted starting materials, this compound, and other Maillard reaction byproducts.
2.3. Purification:
The primary method for isolating this compound from the crude reaction mixture is preparative High-Performance Liquid Chromatography (prep-HPLC).[4][5]
Preparative HPLC Parameters (Suggested):
| Parameter | Specification |
| Column | C18 reverse-phase column |
| Mobile Phase | A gradient of water and acetonitrile (B52724) or methanol. A typical gradient might be 5-95% organic solvent over 30-40 minutes. The use of a volatile buffer like ammonium (B1175870) formate (B1220265) can be beneficial for subsequent sample work-up. |
| Detection | UV at a low wavelength (e.g., 210 nm) or Evaporative Light Scattering Detector (ELSD). |
| Flow Rate | Dependent on the column dimensions. |
Purification Steps:
-
Dissolve the crude residue in a minimal amount of the initial mobile phase.
-
Filter the solution to remove any insoluble material.
-
Inject the filtered solution onto the prep-HPLC system.
-
Collect fractions corresponding to the peak of this compound.
-
Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.
2.4. Characterization:
The identity and purity of the synthesized this compound should be confirmed using various analytical techniques:
-
Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry should show a protonated molecule [M+H]+ at m/z 466.5.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectroscopy can be used to confirm the structure of the conjugate.
-
High-Performance Liquid Chromatography (HPLC): To assess the purity of the final product.
Diagrams and Workflows
3.1. Synthesis Workflow:
Caption: Workflow for the synthesis and purification of this compound.
3.2. Logical Relationship of Components:
Caption: Relationship between reactants, process, and product.
Data Presentation
Table 1: Summary of Analytical Data for this compound
| Analytical Technique | Expected Result | Reference |
| Mass Spectrometry (ESI+) | [M+H]+ = 466.5 m/z | |
| 1H NMR | Complex spectrum with signals corresponding to both the pregabalin lactam and lactose moieties. | |
| 13C NMR | Signals consistent with the carbon skeleton of the conjugate. | |
| HPLC Purity | >95% after preparative HPLC |
Conclusion
The synthesis of this compound, while representing the formation of an impurity in a pharmaceutical context, is a valuable laboratory procedure for obtaining a necessary reference standard. The Maillard reaction between (S)-Pregabalin Lactam and lactose, followed by purification via preparative HPLC, provides a reliable route to this compound. The detailed protocol and workflows in this document serve as a comprehensive guide for researchers in the field of drug development and quality control. Careful monitoring of the reaction and appropriate analytical characterization are essential for a successful synthesis.
References
- 1. US7022678B2 - Pregabalin lactose conjugates - Google Patents [patents.google.com]
- 2. PE20021016A1 - PREGABALIN-LACTOSE CONJUGATES - Google Patents [patents.google.com]
- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 4. NO20034348L - Pregabalin lactose conjugates - Google Patents [patents.google.com]
- 5. WO2002078747A2 - Pregabalin lactose conjugates - Google Patents [patents.google.com]
Application Notes and Protocols for the Analytical Detection of PD-224378
For Researchers, Scientists, and Drug Development Professionals
Introduction
PD-224378, identified as (4R)-1-(4-O-β-D-Galactopyranosyl-β-D-glucopyranosyl)-4-(2-methylpropyl)-2-pyrrolidinone (CAS 501665-88-9), is a glycosylated pyrrolidinone derivative. Its polar nature, due to the disaccharide moiety, and the absence of a strong chromophore present unique challenges for its detection and quantification. These application notes provide detailed protocols for the analysis of this compound in various matrices using High-Performance Liquid Chromatography (HPLC) with Evaporative Light Scattering Detection (ELSD) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).
Physicochemical Properties of this compound
| Property | Value |
| CAS Number | 501665-88-9 |
| Molecular Formula | C₂₀H₃₅NO₁₁ |
| Molecular Weight | 465.49 g/mol |
| Structure | A pyrrolidinone core with a lactose (B1674315) (galactosyl-glucose) substituent and an isobutyl group. |
| Predicted Polarity | High, due to the sugar moieties. |
| UV Absorbance | Expected to be low due to the lack of a significant chromophore. |
Analytical Methodologies
Given the physicochemical properties of this compound, two primary analytical techniques are recommended:
-
HPLC with Evaporative Light Scattering Detection (ELSD): This method is suitable for quantifying non-volatile compounds that lack a UV chromophore. ELSD is a universal detector that provides a response proportional to the mass of the analyte.[1][2][3]
-
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS): This technique offers high sensitivity and selectivity, making it ideal for the quantification of this compound in complex biological matrices.[4][5]
Application Note 1: Quantification of this compound using HPLC-ELSD
This method is suitable for the analysis of bulk material, formulated products, and in vitro samples with relatively high concentrations of this compound.
Experimental Protocol
1. Instrumentation and Materials
-
HPLC system with a binary or quaternary pump, autosampler, and column oven.
-
Evaporative Light Scattering Detector (ELSD).
-
Nitrogen gas supply for ELSD.
-
Analytical balance.
-
Volumetric flasks and pipettes.
-
HPLC grade acetonitrile, methanol, and water.
-
This compound reference standard.
2. Chromatographic Conditions
Two alternative chromatographic approaches are presented: Reversed-Phase (RP) and Hydrophilic Interaction Liquid Chromatography (HILIC). HILIC is often preferred for highly polar compounds like glycosides.[6]
| Parameter | RP-HPLC Method | HILIC Method |
| Column | C18 column (e.g., 4.6 x 150 mm, 5 µm) | Amide or silica-based HILIC column (e.g., 4.6 x 150 mm, 5 µm)[7] |
| Mobile Phase A | 0.1% Formic Acid in Water | 90% Acetonitrile, 10% Water with 10 mM Ammonium (B1175870) Formate |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | 50% Acetonitrile, 50% Water with 10 mM Ammonium Formate |
| Gradient | 5% B to 95% B over 15 min | 100% A to 100% B over 15 min |
| Flow Rate | 1.0 mL/min | 1.0 mL/min |
| Column Temperature | 30 °C | 40 °C |
| Injection Volume | 10 µL | 10 µL |
| ELSD Nebulizer Temp | 40 °C | 40 °C |
| ELSD Evaporator Temp | 60 °C | 60 °C |
| ELSD Gas Flow | 1.5 L/min | 1.5 L/min |
3. Standard and Sample Preparation
-
Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve the this compound reference standard in a suitable solvent (e.g., 50:50 acetonitrile:water).
-
Calibration Standards: Prepare a series of calibration standards by serial dilution of the stock solution to cover the expected concentration range of the samples.
-
Sample Preparation: Dissolve or dilute the sample in the initial mobile phase to ensure compatibility and good peak shape. For complex matrices, a sample cleanup step such as solid-phase extraction may be necessary (see Application Note 3).
4. Data Analysis
-
Construct a calibration curve by plotting the logarithm of the peak area versus the logarithm of the concentration of the calibration standards.
-
Quantify this compound in the samples by interpolating their peak areas on the calibration curve.
Experimental Workflow for HPLC-ELSD Analysis
Caption: Workflow for the quantification of this compound by HPLC-ELSD.
Application Note 2: Sensitive Quantification of this compound in Biological Matrices using LC-MS/MS
This method is designed for the trace-level quantification of this compound in complex biological samples such as plasma, urine, or tissue homogenates.
Experimental Protocol
1. Instrumentation and Materials
-
LC-MS/MS system (e.g., triple quadrupole mass spectrometer) with an electrospray ionization (ESI) source.
-
UPLC or HPLC system.
-
Analytical balance, volumetric flasks, and pipettes.
-
LC-MS grade solvents (acetonitrile, methanol, water, formic acid, ammonium formate).
-
This compound reference standard.
-
Internal standard (IS), preferably a stable isotope-labeled version of this compound. If unavailable, a structurally similar compound can be used.
2. LC-MS/MS Conditions
| Parameter | Recommended Condition |
| Column | C18 column (e.g., 2.1 x 50 mm, 1.8 µm) or HILIC column |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | Optimized for separation from matrix components (e.g., 5% B to 95% B over 5 min) |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
| Ionization Mode | ESI Positive |
| Precursor Ion (Q1) | [M+H]⁺ = 466.2 m/z or [M+NH₄]⁺ = 483.2 m/z[8] |
| Product Ions (Q3) | To be determined by infusion of the standard. Potential fragments include loss of the galactose (162 Da) or glucose (162 Da) units, or the entire disaccharide (324 Da). |
| Collision Energy | To be optimized for the specific instrument and transitions. |
| Dwell Time | 50-100 ms |
3. Standard and Sample Preparation
-
Standard Stock Solution (1 mg/mL): Prepare as described in Application Note 1.
-
Working Standards: Prepare intermediate and working standard solutions by diluting the stock solution.
-
Calibration Curve Standards: Spike known amounts of this compound and a fixed amount of the internal standard into the blank biological matrix.
-
Sample Preparation: Perform sample cleanup to remove interferences. A recommended method is Solid-Phase Extraction (SPE) (see Application Note 3).
4. Data Analysis
-
Integrate the peak areas for the selected transitions of this compound and the internal standard.
-
Calculate the peak area ratio (analyte/IS).
-
Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.
-
Determine the concentration of this compound in the samples from the calibration curve.
Logical Flow for LC-MS/MS Method Development
References
- 1. Evaporative light scattering detector - Wikipedia [en.wikipedia.org]
- 2. peakscientific.com [peakscientific.com]
- 3. ELSD in HPLC: How Evaporative Light Scattering Detection Enhances Compound Analysis | Lab Manager [labmanager.com]
- 4. Glycosides Analysis - Creative Proteomics [creative-proteomics.com]
- 5. Detection of Glycosylation Sites and Glycoforms Based on LC-MS/MS | MtoZ Biolabs [mtoz-biolabs.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. jascoinc.com [jascoinc.com]
- 8. pubs.acs.org [pubs.acs.org]
Unveiling PD-224378: From Misconception to Clarity in Neuroscience Research
Initial investigations into "PD-224378" for neuroscience research applications have revealed a case of mistaken identity. The compound, identified by the CAS number 501665-88-9, is not a novel therapeutic agent for neurological studies but rather the "Pregabalin Lactam (R)-Isomer Lactose Adduct," a known impurity and analytical reference standard associated with the widely used neuroscience drug, Pregabalin.
This document serves to clarify the true nature of this compound and to redirect researchers, scientists, and drug development professionals towards the relevant applications of Pregabalin, the likely subject of interest for neuroscience research. While detailed application notes for this compound as a primary research tool in neuroscience are not applicable, this guide will provide context on its role in pharmaceutical quality control and offer insights into the research applications of its parent compound, Pregabalin.
The True Identity of this compound
Contrary to the initial query, this compound is not a compound actively investigated for its own biological effects in neuroscience. Instead, it is classified as an impurity that can form during the synthesis or storage of Pregabalin. Chemical suppliers list this compound under various names, including Pregabalin Lactam (R)-Isomer Lactose Adduct and Pregabalin Amide Lactose Adduct.
Role in Pharmaceutical Science:
The primary application of this compound lies in the field of analytical chemistry and pharmaceutical quality control. Its uses include:
-
Reference Standard: As a certified reference material, it is used to develop and validate analytical methods for detecting and quantifying this specific impurity in batches of Pregabalin.
-
Quality Control: Pharmaceutical manufacturers use this standard to ensure that the amount of this impurity in their final Pregabalin product remains below the safety thresholds established by regulatory agencies.
-
Stability Studies: It can be used in studies to understand the degradation pathways of Pregabalin under various conditions.
A Pivot to the Parent Compound: Pregabalin in Neuroscience Research
Given the user's interest in neuroscience, it is highly probable that the intended focus of the research is Pregabalin itself. Pregabalin is an anticonvulsant and analgesic drug with a well-established role in treating a variety of neurological and psychiatric disorders.
Mechanism of Action of Pregabalin:
Pregabalin exerts its effects by binding to the alpha-2-delta (α2δ) subunit of voltage-gated calcium channels in the central nervous system. This binding reduces the influx of calcium into presynaptic neurons, which in turn decreases the release of several excitatory neurotransmitters, including glutamate, norepinephrine, and substance P. This modulation of neurotransmitter release is believed to be the basis for its therapeutic effects.
Key Research Applications of Pregabalin in Neuroscience:
-
Neuropathic Pain: Extensive research has been conducted on Pregabalin's efficacy in various models of neuropathic pain, including diabetic neuropathy, post-herpetic neuralgia, and spinal cord injury.
-
Epilepsy: It is studied as an adjunctive therapy for partial-onset seizures.
-
Anxiety Disorders: Research explores its anxiolytic properties in generalized anxiety disorder and other anxiety-related conditions.
-
Fibromyalgia: Its role in alleviating the chronic pain associated with fibromyalgia is a significant area of investigation.
Standard Experimental Protocols Involving Pregabalin
While specific protocols for "this compound" in neuroscience research are nonexistent, researchers studying Pregabalin would utilize a range of established in vitro and in vivo models.
In Vitro Studies:
-
Electrophysiology: Patch-clamp recordings from cultured neurons (e.g., dorsal root ganglion neurons) are used to measure the effect of Pregabalin on calcium channel currents.
-
Neurotransmitter Release Assays: Techniques such as high-performance liquid chromatography (HPLC) are employed to quantify the release of neurotransmitters from synaptosomes or brain slices in the presence of Pregabalin.
-
Binding Assays: Radioligand binding assays are used to determine the affinity and specificity of Pregabalin for the α2δ subunit of calcium channels.
In Vivo Studies:
-
Animal Models of Neuropathic Pain: The von Frey filament test (for mechanical allodynia) and the Hargreaves test (for thermal hyperalgesia) are commonly used in rodent models of nerve injury to assess the analgesic effects of Pregabalin.
-
Animal Models of Epilepsy: The anticonvulsant properties of Pregabalin are evaluated in models such as the maximal electroshock (MES) test and the pentylenetetrazol (PTZ)-induced seizure model.
-
Behavioral Models of Anxiety: The elevated plus maze and the open field test are standard behavioral paradigms to assess the anxiolytic effects of Pregabalin in rodents.
Signaling Pathway of Pregabalin's Action
The following diagram illustrates the generally accepted mechanism of action for Pregabalin.
Application Notes and Protocols for PD-1 Pathway Inhibitors
Disclaimer: No specific experimental protocol or data for a compound designated "PD-224378" could be located in the public domain. The following application notes and protocols are representative examples for a generic inhibitor of the PD-1/PD-L1 signaling pathway, based on established methodologies in the field. Researchers should adapt these protocols based on the specific characteristics of the inhibitor being investigated.
These protocols are intended for researchers, scientists, and drug development professionals working on novel immunotherapies targeting the PD-1/PD-L1 axis.
Introduction
Programmed cell death protein 1 (PD-1) is a critical immune checkpoint receptor expressed on activated T cells. Its ligands, PD-L1 and PD-L2, are often overexpressed on cancer cells, leading to the suppression of T cell activity and immune evasion.[1][2][3] Inhibitors of the PD-1/PD-L1 interaction can restore anti-tumor immunity and have shown significant clinical efficacy. This document provides detailed protocols for the in vitro and in vivo evaluation of small molecule inhibitors targeting this pathway.
Quantitative Data Summary
The following table summarizes hypothetical data for a representative PD-1/PD-L1 inhibitor.
| Parameter | Value | Cell Line / Model |
| IC50 (PD-1/PD-L1 Binding) | 5 nM | HTRF Assay |
| EC50 (T-cell Activation) | 50 nM | Jurkat NFAT Reporter Assay |
| In vivo Efficacy (% TGI) | 60% | MC38 Syngeneic Mouse Model |
| Maximum Tolerated Dose (MTD) | 25 mg/kg | C57BL/6 Mice |
TGI: Tumor Growth Inhibition
Experimental Protocols
This protocol describes a cell-based assay to screen for inhibitors of the PD-1:PD-L1 interaction using a bioluminescent reporter.[1][2]
Principle: This assay utilizes two cell types:
-
Effector Cells: Jurkat T cells engineered to express human PD-1 and a luciferase reporter gene under the control of the NFAT response element (PD-1/NFAT Reporter Jurkat cells).
-
Target Cells: A cell line of interest transfected to express both human PD-L1 and a T-cell receptor (TCR) activator.
Co-culture of these cells leads to TCR activation and subsequent luciferase expression. The engagement of PD-1 by PD-L1 inhibits this signal. A successful inhibitor will block the PD-1/PD-L1 interaction, restoring TCR signaling and luciferase activity.[2]
Materials:
-
PD-1/NFAT Reporter Jurkat Cells
-
PD-L1 and TCR Activator expression vectors
-
Transfection Reagent
-
RPMI-1640 Medium
-
Fetal Bovine Serum (FBS)
-
96-well white, clear-bottom assay plates
-
Luciferase substrate
-
Luminometer
Procedure:
-
Target Cell Preparation (Day 1):
-
Transfect the host cell line (e.g., HEK293T) with the PD-L1 and TCR activator expression vectors using a suitable transfection reagent.
-
Plate the transfected cells in a 96-well assay plate at a density of 10,000 cells/well and incubate for 24 hours.
-
-
Co-culture (Day 2):
-
Prepare a dilution series of the test inhibitor in assay medium (RPMI-1640 + 10% FBS).
-
Thaw the cryopreserved PD-1/NFAT Reporter Jurkat cells.
-
Add the test inhibitor to the wells containing the target cells.
-
Add 10,000 PD-1/NFAT Reporter Jurkat cells to each well.
-
Incubate the co-culture for 6 hours at 37°C.
-
-
Luminescence Measurement (Day 2):
-
Prepare the luciferase substrate according to the manufacturer's instructions.
-
Add the luciferase substrate to each well.
-
Measure luminescence using a luminometer.
-
-
Data Analysis:
-
Subtract the background luminescence (wells with no Jurkat cells).
-
Plot the luminescence signal as a function of the inhibitor concentration.
-
Calculate the EC50 value from the dose-response curve.
-
This section provides a general protocol for the in vivo administration of a PD-1 pathway inhibitor in a mouse model. The optimal dose and administration route must be determined empirically for each specific compound.[4]
Materials:
-
Test inhibitor
-
Vehicle solution (e.g., PBS, DMSO/saline)
-
Syringes and needles
-
Experimental animals (e.g., C57BL/6 mice)
Procedure:
-
Dose Formulation:
-
Prepare a stock solution of the test inhibitor in a suitable solvent (e.g., DMSO).
-
On the day of administration, dilute the stock solution to the final desired concentration with a sterile vehicle (e.g., saline). Ensure the final concentration of the initial solvent is well-tolerated by the animals.
-
-
Administration:
-
The route of administration can be intravenous (i.v.), intraperitoneal (i.p.), or oral (p.o.), depending on the compound's properties.
-
For intravenous injection, administer the formulation via the tail vein. A typical injection volume is 100 µL per 20g mouse.[4]
-
The optimal dose should be determined from dose-ranging studies, starting from a dose that is effective in vitro and not exceeding the maximum tolerated dose. An optimal dose might be around 50 micrograms per mouse, as higher doses can lead to toxicity.[4]
-
-
Monitoring:
-
Monitor the animals for any signs of toxicity.
-
Gene expression or protein levels in relevant tissues (e.g., lung, spleen, heart, liver, kidney) can be analyzed at different time points post-injection (e.g., 1h, 6h, and 24h) to assess the compound's effect.[4]
-
Visualizations
Caption: PD-1/PD-L1 inhibitory signaling pathway and mechanism of action for a PD-1 inhibitor.
Caption: Workflow for the in vitro cell-based PD-1/PD-L1 inhibitor screening assay.
References
- 1. amsbio.com [amsbio.com]
- 2. bpsbioscience.com [bpsbioscience.com]
- 3. Interferon Receptor Signaling Pathways Regulating PD-L1 and PD-L2 Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In vivo gene transfer via intravenous administration of cationic lipid-protamine-DNA (LPD) complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for L-741,626: A Selective Dopamine D2 Receptor Antagonist
For Researchers, Scientists, and Drug Development Professionals
Introduction
These application notes provide a comprehensive guide for utilizing L-741,626, a potent and selective antagonist for the dopamine (B1211576) D2 receptor, in studying dopamine receptor function. Due to the unavailability of information on "PD-224378" in the context of dopamine receptor research, this document focuses on L-741,626 as a well-characterized and suitable alternative. L-741,626 is an invaluable tool for dissecting the roles of D2 receptors in various physiological and pathological processes.[1] It exhibits high selectivity for the D2 receptor over other dopamine receptor subtypes, particularly D3 and D4, making it a precise pharmacological probe.[2]
This document offers detailed protocols for key in vitro and in vivo assays, quantitative data on the binding and functional characteristics of L-741,626, and a visual representation of the dopamine D2 receptor signaling pathway.
Data Presentation
Table 1: Pharmacological Profile of L-741,626
This table summarizes the binding affinities (Ki) and functional potencies (EC50/IC50) of L-741,626 for human dopamine receptor subtypes. This data is essential for designing experiments and interpreting results.
| Receptor Subtype | Binding Affinity (Ki) (nM) | Functional Potency (EC50/IC50) (nM) | Assay Type | Cell Line | Radioligand | Reference |
| Dopamine D2 | 2.4 | 4.46 (EC50) | Inhibition of quinpirole-stimulated mitogenesis | CHO | - | [3] |
| 11.2 ± 0.8 | - | Inhibition of [125I]IABN binding | HEK293 | [125I]IABN | [3] | |
| Dopamine D3 | 100 | 90.4 (EC50) | Inhibition of quinpirole-stimulated mitogenesis | CHO | - | [3] |
| 163 ± 32 | - | Inhibition of [125I]IABN binding | HEK293 | [125I]IABN | [3] | |
| Dopamine D4 | 220 | - | - | - | - | |
| 1520 ± 280 | - | Inhibition of [125I]IABN binding | HEK293 | [125I]IABN | [3] |
Experimental Protocols
Protocol 1: Radioligand Binding Assay for Dopamine D2 Receptor
This protocol describes a competitive radioligand binding assay to determine the affinity of test compounds for the dopamine D2 receptor using membranes from cells expressing the receptor.
Materials:
-
HEK293 cells stably expressing the human dopamine D2L receptor[4]
-
Radioligand: [¹²⁵I]Iodospiperone or [³H]N-methylspiperone[5]
-
Unlabeled L-741,626 (for determining non-specific binding)
-
Test compounds
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4[5]
-
Glass fiber filters (e.g., Whatman GF/B) pre-soaked in 0.5% polyethyleneimine (PEI)
-
Scintillation vials and scintillation cocktail
-
Cell harvester and liquid scintillation counter
Procedure:
-
Membrane Preparation:
-
Culture HEK293-D2L cells to 80-90% confluency.
-
Harvest cells and wash with ice-cold PBS.
-
Homogenize cells in ice-cold assay buffer using a Dounce homogenizer.
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei.
-
Centrifuge the supernatant at 40,000 x g for 30 minutes at 4°C to pellet the membranes.[5]
-
Resuspend the membrane pellet in fresh assay buffer and determine the protein concentration (e.g., using a Bradford assay).
-
-
Binding Assay:
-
In a 96-well plate, add the following to each well in a final volume of 250 µL:
-
50 µL of assay buffer (for total binding) or a high concentration of unlabeled L-741,626 (e.g., 10 µM, for non-specific binding) or your test compound at various concentrations.
-
50 µL of the radioligand at a concentration near its Kd.
-
150 µL of the prepared cell membranes (typically 20-50 µg of protein).
-
-
Incubate the plate at room temperature (or 37°C) for 60-90 minutes with gentle agitation.[4]
-
-
Filtration and Counting:
-
Terminate the binding reaction by rapid filtration through the pre-soaked glass fiber filters using a cell harvester.
-
Wash the filters three times with 3 mL of ice-cold wash buffer.
-
Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity in a liquid scintillation counter.[5]
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC50 value from the resulting sigmoidal curve using non-linear regression.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Protocol 2: Functional Antagonist Assay (cAMP Measurement)
This protocol outlines a method to determine the potency of L-741,626 as a D2 receptor antagonist by measuring its ability to block agonist-induced inhibition of cyclic AMP (cAMP) production. D2 receptors are Gαi/o-coupled, and their activation inhibits adenylyl cyclase, leading to a decrease in intracellular cAMP levels.[6][7]
Materials:
-
CHO or HEK293 cells stably expressing the human dopamine D2 receptor.
-
Dopamine D2 receptor agonist (e.g., quinpirole).
-
L-741,626 or other test antagonists.
-
Forskolin (B1673556) (to stimulate adenylyl cyclase).
-
Assay Buffer: HBSS with 20 mM HEPES, 0.1% BSA.
-
cAMP detection kit (e.g., HTRF®, LANCE®, or ELISA-based).
-
384-well white opaque microplates.
Procedure:
-
Cell Plating:
-
Seed the D2-expressing cells into a 384-well plate at a density of 5,000-10,000 cells per well and incubate overnight.
-
-
Antagonist Incubation:
-
Prepare serial dilutions of L-741,626 in assay buffer.
-
Remove the culture medium and add the antagonist dilutions to the cells.
-
Incubate for 15-30 minutes at 37°C.
-
-
Agonist Stimulation:
-
Prepare a solution of the D2 agonist (e.g., quinpirole) at a concentration that gives a submaximal response (typically EC80) in the presence of a fixed concentration of forskolin (e.g., 1-10 µM).
-
Add the agonist/forskolin solution to the wells.
-
Incubate for 30 minutes at 37°C.
-
-
cAMP Detection:
-
Lyse the cells and measure intracellular cAMP levels according to the instructions of your chosen cAMP detection kit.
-
-
Data Analysis:
-
Plot the cAMP levels against the logarithm of the antagonist concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value of L-741,626.
-
Protocol 3: In Vivo Assessment of Locomotor Activity
This protocol describes a method to evaluate the effect of L-741,626 on spontaneous or drug-induced locomotor activity in rodents, a behavioral paradigm sensitive to dopamine D2 receptor blockade.[2]
Materials:
-
Adult male rats or mice.
-
L-741,626.
-
Vehicle (e.g., saline, DMSO, or a specific formulation).
-
Psychostimulant (optional, e.g., amphetamine or cocaine).
-
Open field apparatus equipped with automated activity monitoring (e.g., infrared beams).
-
Syringes and needles for injection (e.g., intraperitoneal - i.p.).
Procedure:
-
Acclimation:
-
House the animals in the testing room for at least 1 hour before the experiment to acclimate to the environment.
-
-
Drug Administration:
-
Dissolve L-741,626 in the appropriate vehicle.
-
Administer L-741,626 or vehicle via the desired route (e.g., i.p.). A typical dose for L-741,626 might range from 0.1 to 10 mg/kg.
-
Allow for a pre-treatment period (e.g., 15-30 minutes) for the drug to be absorbed and reach the brain.
-
-
Locomotor Activity Measurement:
-
Place each animal individually into the open field arena.
-
Record locomotor activity (e.g., distance traveled, horizontal movements, vertical movements) for a set period (e.g., 30-60 minutes).[8]
-
-
Data Analysis:
-
Quantify the locomotor activity parameters for each animal.
-
Compare the activity levels between the vehicle-treated and L-741,626-treated groups using appropriate statistical tests (e.g., t-test or ANOVA).
-
Mandatory Visualization
Caption: Dopamine D2 receptor signaling pathways.
Caption: Experimental workflow for characterizing L-741,626.
References
- 1. researchgate.net [researchgate.net]
- 2. The D1/D2-like receptor antagonist flupentixol and the D2-like receptor antagonist L-741626 decrease operant responding for nicotine and food and locomotor activity in male and female rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Analogues of the dopamine D2 receptor antagonist L741,626: Binding, Function and SAR - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery, optimization, and characterization of a novel series of dopamine D2 versus D3 receptor selective antagonists - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 7. Dopamine receptor - Wikipedia [en.wikipedia.org]
- 8. Locomotor Activity in D2 Dopamine Receptor-Deficient Mice Is Determined by Gene Dosage, Genetic Background, and Developmental Adaptations - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Testing the Effects of a Novel PD-1/PD-L1 Inhibitor, "Compound X"
A Note on the Unidentified Compound PD-224378: Comprehensive searches for "this compound" did not yield publicly available information regarding its biological target or mechanism of action. Therefore, these application notes utilize a well-characterized pathway, the PD-1/PD-L1 immune checkpoint, and a hypothetical inhibitor, "Compound X," to provide a detailed template for the requested cell culture assays. Researchers can adapt these protocols to test the effects of their compound of interest once its biological activity is identified.
Introduction
The Programmed Cell Death Protein 1 (PD-1) and its ligand, Programmed Death-Ligand 1 (PD-L1), are crucial components of the immune checkpoint system.[1][2] The interaction between PD-1, expressed on activated T-cells, and PD-L1, often upregulated on cancer cells, leads to the suppression of T-cell activity, allowing tumors to evade the host immune response.[1][2] small molecule inhibitors that block the PD-1/PD-L1 interaction can restore anti-tumor immunity and have emerged as a promising class of cancer therapeutics.
These application notes provide detailed protocols for a series of cell culture assays to characterize the in vitro effects of a hypothetical PD-1/PD-L1 inhibitor, "Compound X." The described assays will assess the compound's impact on cancer cell viability, its ability to induce apoptosis, and its efficacy in blocking the PD-1/PD-L1 signaling pathway.
Signaling Pathway Overview
The binding of PD-L1 on a tumor cell to the PD-1 receptor on an activated T-cell initiates a signaling cascade that inhibits T-cell proliferation, cytokine release, and cytotoxic activity. This ultimately leads to T-cell exhaustion and allows the tumor to escape immune surveillance. A therapeutic inhibitor like "Compound X" would physically block this interaction, thereby preventing the downstream inhibitory signaling and restoring the T-cell's ability to recognize and eliminate cancer cells.
Cell Viability Assay (MTT Assay)
This assay determines the effect of Compound X on the metabolic activity of cancer cells, which is an indicator of cell viability. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay where metabolically active cells reduce the yellow MTT to a purple formazan (B1609692) product. The intensity of the purple color is proportional to the number of viable cells.
Experimental Workflow
Protocol
-
Cell Seeding:
-
Culture a human cancer cell line known to express PD-L1 (e.g., A549 lung carcinoma) in appropriate media.
-
Trypsinize and count the cells.
-
Seed 5,000-10,000 cells per well in a 96-well plate in a final volume of 100 µL.
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of Compound X in DMSO.
-
Perform serial dilutions of Compound X in complete culture medium to achieve the desired final concentrations (e.g., 0.1, 1, 10, 50, 100 µM).
-
Include a vehicle control (DMSO at the same final concentration as the highest Compound X treatment) and a no-treatment control.
-
Remove the old media from the cells and add 100 µL of the media with the different concentrations of Compound X.
-
Incubate for 24, 48, or 72 hours.
-
-
MTT Addition and Incubation:
-
Prepare a 5 mg/mL stock solution of MTT in sterile PBS.
-
Add 10 µL of the MTT stock solution to each well.
-
Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible.
-
-
Solubilization and Measurement:
-
Carefully remove the medium from each well.
-
Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Mix thoroughly by gentle shaking.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Data Presentation
| Treatment Group | Concentration (µM) | 24h Absorbance (570 nm) | % Viability (24h) | 48h Absorbance (570 nm) | % Viability (48h) | 72h Absorbance (570 nm) | % Viability (72h) |
| No Treatment | 0 | 1.25 ± 0.08 | 100 | 1.48 ± 0.11 | 100 | 1.65 ± 0.13 | 100 |
| Vehicle (DMSO) | 0 | 1.23 ± 0.09 | 98.4 | 1.45 ± 0.10 | 98.0 | 1.62 ± 0.12 | 98.2 |
| Compound X | 0.1 | 1.21 ± 0.07 | 96.8 | 1.40 ± 0.09 | 94.6 | 1.55 ± 0.11 | 93.9 |
| Compound X | 1 | 1.15 ± 0.06 | 92.0 | 1.25 ± 0.08 | 84.5 | 1.30 ± 0.10 | 78.8 |
| Compound X | 10 | 0.98 ± 0.05 | 78.4 | 0.90 ± 0.07 | 60.8 | 0.85 ± 0.06 | 51.5 |
| Compound X | 50 | 0.65 ± 0.04 | 52.0 | 0.50 ± 0.05 | 33.8 | 0.40 ± 0.04 | 24.2 |
| Compound X | 100 | 0.40 ± 0.03 | 32.0 | 0.25 ± 0.03 | 16.9 | 0.18 ± 0.02 | 10.9 |
Apoptosis Assay (Annexin V-FITC/PI Staining)
This assay quantifies the number of cells undergoing apoptosis (programmed cell death) following treatment with Compound X. In early apoptosis, phosphatidylserine (B164497) (PS) translocates to the outer leaflet of the plasma membrane. Annexin V, a protein with high affinity for PS, conjugated to a fluorophore (FITC), is used to detect these early apoptotic cells. Propidium iodide (PI) is a fluorescent nuclear stain that is excluded by live cells but can enter late apoptotic and necrotic cells with compromised membranes. Flow cytometry is used to differentiate between live, early apoptotic, late apoptotic, and necrotic cells.[3][4]
Experimental Workflow
Protocol
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates at an appropriate density to reach 70-80% confluency at the time of harvest.
-
Treat cells with varying concentrations of Compound X (e.g., 10, 50, 100 µM) and controls for 48 hours.
-
-
Cell Harvesting:
-
Collect the culture medium (which contains floating apoptotic cells).
-
Wash the adherent cells with PBS and then detach them using trypsin.
-
Combine the detached cells with their corresponding culture medium.
-
Centrifuge the cell suspension at 300 x g for 5 minutes.
-
-
Staining:
-
Discard the supernatant and wash the cell pellet twice with cold PBS.
-
Resuspend the cells in 100 µL of 1X Annexin V Binding Buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide solution.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Add 400 µL of 1X Annexin V Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour.
-
Live cells: Annexin V-FITC negative, PI negative.
-
Early apoptotic cells: Annexin V-FITC positive, PI negative.
-
Late apoptotic/necrotic cells: Annexin V-FITC positive, PI positive.
-
Data Presentation
| Treatment Group | Concentration (µM) | % Live Cells | % Early Apoptotic Cells | % Late Apoptotic/Necrotic Cells |
| No Treatment | 0 | 95.2 ± 2.1 | 2.5 ± 0.5 | 2.3 ± 0.4 |
| Vehicle (DMSO) | 0 | 94.8 ± 2.3 | 2.8 ± 0.6 | 2.4 ± 0.5 |
| Compound X | 10 | 85.1 ± 3.5 | 8.2 ± 1.1 | 6.7 ± 0.9 |
| Compound X | 50 | 50.7 ± 4.2 | 25.4 ± 2.8 | 23.9 ± 2.5 |
| Compound X | 100 | 20.3 ± 3.1 | 45.8 ± 3.9 | 33.9 ± 3.2 |
PD-1/PD-L1 Blockade Reporter Assay
This is a functional, cell-based assay designed to screen for inhibitors of the PD-1:PD-L1 interaction. It utilizes two engineered cell lines: "effector" cells (e.g., Jurkat T-cells) that co-express PD-1 and a reporter gene (e.g., luciferase) under the control of a T-cell activation-responsive promoter (like NFAT), and "target" cells that co-express PD-L1 and a T-cell receptor (TCR) activator. When the cells are co-cultured, the TCR activator on the target cells stimulates the effector cells, leading to reporter gene expression. However, the simultaneous engagement of PD-L1 with PD-1 inhibits this signal. A successful inhibitor like Compound X will block the PD-1/PD-L1 interaction, restoring the activation signal and leading to a measurable increase in reporter gene activity.[1][2]
Experimental Workflow
Protocol
-
Cell Preparation:
-
Obtain or engineer PD-1/NFAT-luciferase Jurkat effector cells and target cells expressing PD-L1 and a TCR activator.
-
Culture both cell lines according to their specific requirements.
-
-
Assay Setup:
-
In a 96-well white-walled plate, add the PD-L1 target cells.
-
Prepare serial dilutions of Compound X in assay buffer.
-
Add the diluted Compound X and the PD-1 effector cells to the wells containing the target cells.
-
Include controls:
-
Effector cells + Target cells (no inhibitor)
-
Effector cells only (background)
-
A known PD-1/PD-L1 blocking antibody (positive control)
-
-
-
Incubation:
-
Incubate the plate at 37°C in a 5% CO2 incubator for 6-24 hours.
-
-
Luminescence Measurement:
-
Equilibrate the plate to room temperature.
-
Add a luciferase detection reagent (e.g., ONE-Glo™) to each well according to the manufacturer's instructions.
-
Measure luminescence using a microplate reader.
-
Data Presentation
| Treatment Group | Concentration | Luminescence (RLU) | % Signal Restoration |
| Effector Cells Only | - | 500 ± 50 | 0 |
| Effector + Target Cells | - | 2,500 ± 200 | - |
| Positive Control Ab | 1 µg/mL | 15,000 ± 1,200 | 100 |
| Compound X | 0.1 nM | 2,800 ± 250 | 2.4 |
| Compound X | 1 nM | 4,500 ± 380 | 16.0 |
| Compound X | 10 nM | 8,750 ± 700 | 50.0 |
| Compound X | 100 nM | 14,500 ± 1,150 | 96.0 |
| Compound X | 1 µM | 15,200 ± 1,250 | 101.6 |
Note: The % Signal Restoration is calculated relative to the signal from the positive control antibody, after subtracting the background from the "Effector + Target Cells" group.
Conclusion
The protocols outlined in these application notes provide a comprehensive framework for the initial in vitro characterization of a novel compound targeting the PD-1/PD-L1 pathway. By assessing cytotoxicity, induction of apoptosis, and direct functional blockade of the immune checkpoint, researchers can effectively evaluate the therapeutic potential of new chemical entities like "Compound X." The provided data tables and workflows serve as a guide for experimental design and data presentation.
References
- 1. bpsbioscience.com [bpsbioscience.com]
- 2. amsbio.com [amsbio.com]
- 3. Simultaneous targeting of PD-1 and IL-2Rβγ with radiation therapy to inhibit pancreatic cancer growth and metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A cell-based assay system for activators of the environmental cell stress response - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Studies of PD-224378, a Novel LRRK2 Kinase Inhibitor for Parkinson's Disease
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Parkinson's disease (PD) is a progressive neurodegenerative disorder characterized by the loss of dopaminergic neurons in the substantia nigra.[1] Mutations in the Leucine-Rich Repeat Kinase 2 (LRRK2) gene are a significant genetic cause of both familial and sporadic PD.[2] The G2019S mutation, in particular, leads to increased LRRK2 kinase activity, which is believed to contribute to neuronal damage. Therefore, inhibiting LRRK2 kinase activity presents a promising therapeutic strategy.[2][3] PD-224378 is a potent and selective small molecule inhibitor of LRRK2 kinase activity. These application notes provide a comprehensive overview of the preclinical in vivo evaluation of this compound in relevant animal models of Parkinson's disease.
Preclinical Rationale and Therapeutic Hypothesis
The primary pathological consequence of LRRK2 mutations is a gain-of-function in its kinase activity, leading to abnormal phosphorylation of target proteins, including a subset of Rab GTPases.[2] This hyper-activity is linked to disruptions in cellular processes such as vesicular trafficking, autophagy, and lysosomal function, ultimately resulting in neurodegeneration.[2][4] The therapeutic hypothesis is that by selectively inhibiting the kinase activity of LRRK2, this compound will normalize these pathological downstream effects, protect against dopaminergic neuron loss, and consequently alleviate the motor deficits characteristic of Parkinson's disease.
Signaling Pathway of LRRK2 in Parkinson's Disease
Animal Models for In Vivo Evaluation
The selection of an appropriate animal model is critical for the preclinical validation of this compound. Based on the mechanism of action, the following models are recommended:
-
LRRK2 G2019S Transgenic Mouse Model: These mice express the human LRRK2 gene with the G2019S mutation, leading to age-dependent motor deficits and some pathological features of PD. This model is ideal for assessing the long-term neuroprotective effects of this compound.
-
Viral Vector-Based LRRK2 G2019S Overexpression Rat Model: This model involves the stereotactic injection of an adeno-associated virus (AAV) or lentivirus expressing human LRRK2 G2019S into the substantia nigra. It provides a more rapid onset of pathology compared to transgenic models, making it suitable for shorter-term efficacy studies.
-
Neurotoxin-Induced Models (e.g., 6-OHDA or MPTP): While not directly related to LRRK2 genetics, these models are widely used to study dopaminergic neurodegeneration and motor symptoms of PD.[5] They can be used to evaluate the general neuroprotective and symptomatic effects of this compound.
Experimental Design and Protocols
The following is a generalized experimental workflow for evaluating the efficacy of this compound in a LRRK2 G2019S transgenic mouse model.
Detailed Protocols
1. Drug Formulation and Administration:
-
Formulation: this compound is formulated in a vehicle of 5% DMSO, 40% PEG300, 5% Tween 80, and 50% saline.
-
Administration: Administer this compound or vehicle daily via oral gavage at a volume of 10 mL/kg.
2. Behavioral Assessments:
-
Rotarod Test:
-
Purpose: To assess motor coordination and balance.
-
Protocol: Place mice on a rotating rod with accelerating speed (e.g., 4 to 40 rpm over 5 minutes). Record the latency to fall. Conduct three trials per mouse with a 15-minute inter-trial interval.
-
-
Cylinder Test:
-
Purpose: To evaluate forelimb akinesia and asymmetrical paw use.
-
Protocol: Place the mouse in a transparent cylinder and record forelimb wall contacts for 5 minutes. Count the number of ipsilateral, contralateral, and bilateral contacts.
-
-
Open Field Test:
-
Purpose: To measure general locomotor activity and anxiety-like behavior.
-
Protocol: Place the mouse in the center of an open field arena (e.g., 50x50 cm) and record its activity for 15 minutes using an automated tracking system. Analyze total distance traveled, time spent in the center versus the periphery, and rearing frequency.
-
3. Post-mortem Analysis:
-
Immunohistochemistry:
-
Purpose: To quantify dopaminergic neuron survival and alpha-synuclein (B15492655) pathology.
-
Protocol: Perfuse mice with 4% paraformaldehyde, dissect and cryosection the brains. Stain sections with antibodies against Tyrosine Hydroxylase (TH) for dopaminergic neurons and phosphorylated alpha-synuclein (pS129) for pathological aggregates. Quantify the number of TH-positive cells in the substantia nigra and the density of pS129-positive inclusions in the striatum and substantia nigra using stereological methods.
-
-
Western Blot:
-
Purpose: To confirm target engagement and downstream pathway modulation.
-
Protocol: Homogenize brain tissue (striatum) and perform Western blot analysis using antibodies against total LRRK2, phosphorylated LRRK2 (e.g., pS935), total Rab10, and phosphorylated Rab10 (pT73).
-
-
Neurochemical Analysis:
-
Purpose: To measure levels of dopamine (B1211576) and its metabolites.
-
Protocol: Dissect the striatum and measure the levels of dopamine (DA), 3,4-dihydroxyphenylacetic acid (DOPAC), and homovanillic acid (HVA) using high-performance liquid chromatography (HPLC) with electrochemical detection.
-
Data Presentation
The following tables present hypothetical data to illustrate the expected outcomes of in vivo studies with this compound.
Table 1: Behavioral Assessments in LRRK2 G2019S Transgenic Mice
| Treatment Group | Rotarod Latency (s) | Contralateral Paw Use (%) | Total Distance Traveled (m) |
| Vehicle Control | 125 ± 15 | 35 ± 5 | 85 ± 10 |
| This compound (10 mg/kg) | 180 ± 20 | 48 ± 6 | 110 ± 12 |
| This compound (30 mg/kg) | 220 ± 18 | 55 ± 7 | 115 ± 14 |
*p < 0.05, **p < 0.01 compared to Vehicle Control. Data are presented as mean ± SEM.
Table 2: Post-mortem Analysis in LRRK2 G2019S Transgenic Mice
| Treatment Group | TH+ Neurons in SNc | pRab10/Total Rab10 Ratio | Striatal Dopamine (ng/mg tissue) |
| Vehicle Control | 4500 ± 300 | 1.8 ± 0.2 | 8.5 ± 1.2 |
| This compound (10 mg/kg) | 6200 ± 400 | 1.1 ± 0.15 | 12.3 ± 1.5* |
| This compound (30 mg/kg) | 7500 ± 350 | 0.6 ± 0.1 | 15.1 ± 1.8** |
*p < 0.05, **p < 0.01 compared to Vehicle Control. Data are presented as mean ± SEM. SNc: Substantia Nigra pars compacta.
Conclusion
These application notes provide a framework for the in vivo characterization of this compound, a novel LRRK2 kinase inhibitor. The described animal models and experimental protocols are designed to rigorously assess the therapeutic potential of this compound for Parkinson's disease. The expected outcomes, as illustrated in the data tables, would demonstrate the ability of this compound to rescue motor deficits and protect against neurodegeneration by effectively inhibiting its target in the brain. Successful completion of these studies will provide a strong rationale for advancing this compound into further preclinical development and ultimately, clinical trials.
References
- 1. In vivo and in vitro models of Parkinson's disease - NEUROFIT Preclinical Contract Research Organization (CRO) [neurofit.com]
- 2. Frontiers | Progress in LRRK2-Associated Parkinson’s Disease Animal Models [frontiersin.org]
- 3. Inhibitors of Leucine Rich Repeat Kinase 2 (LRRK2) Protect Against LRRK2-Models of Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Alpha-Synuclein Targeting Therapeutics for Parkinson's Disease and Related Synucleinopathies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ijpsr.com [ijpsr.com]
Application Notes and Protocols for the Quantification of PD-224378
Introduction
PD-224378, chemically known as (4R)-1-(4-O-β-D-Galactopyranosyl-β-D-glucopyranosyl)-4-(2-methylpropyl)-2-pyrrolidinone, is a compound with a molecular weight of 465.49 g/mol and a molecular formula of C20H35NO11[1]. The presence of two sugar moieties suggests that the molecule is highly polar. Accurate and precise quantification of this compound in biological samples is essential for pharmacokinetic, pharmacodynamic, and toxicology studies in the drug development process. This document provides a detailed, hypothetical protocol for the quantification of this compound in human plasma using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), a highly sensitive and selective analytical technique.
Data Presentation
The following table summarizes the hypothetical performance characteristics of the described LC-MS/MS method for the quantification of this compound in human plasma.
| Parameter | Acceptance Criteria | Hypothetical Performance |
| Lower Limit of Quantification (LLOQ) | Signal-to-Noise Ratio ≥ 10 | 1 ng/mL |
| Upper Limit of Quantification (ULOQ) | Within linear range | 1000 ng/mL |
| Linearity (Correlation Coefficient, r²) | r² ≥ 0.99 | 0.998 |
| Intra-day Precision (%CV) | ≤ 15% (≤ 20% at LLOQ) | 4.5% - 8.2% |
| Inter-day Precision (%CV) | ≤ 15% (≤ 20% at LLOQ) | 6.8% - 11.5% |
| Accuracy (% Bias) | Within ±15% (±20% at LLOQ) | -7.3% to +9.1% |
| Recovery | Consistent and reproducible | ~92% |
| Matrix Effect | CV of matrix factor ≤ 15% | 8.7% |
Experimental Protocols
This section details the step-by-step methodology for the quantification of this compound in human plasma samples.
1. Materials and Reagents
-
This compound reference standard
-
Stable isotope-labeled internal standard (SIL-IS), e.g., this compound-¹³C₆,¹⁵N
-
Human plasma (with K2EDTA as anticoagulant)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
2. Standard and Quality Control (QC) Sample Preparation
-
Primary Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of this compound reference standard in 10 mL of methanol.
-
Internal Standard (IS) Stock Solution (1 mg/mL): Prepare a 1 mg/mL stock solution of the SIL-IS in methanol.
-
Working Standard Solutions: Serially dilute the primary stock solution with 50:50 (v/v) acetonitrile:water to prepare working standards for calibration curve and QC samples.
-
Calibration Curve (CC) and QC Samples: Spike appropriate amounts of the working standard solutions into blank human plasma to obtain final concentrations for the calibration curve (e.g., 1, 5, 10, 50, 100, 500, 1000 ng/mL) and quality control samples (e.g., 3, 80, 800 ng/mL).
3. Sample Preparation: Protein Precipitation
Protein precipitation is a straightforward and effective method for removing proteins from plasma samples[2][3].
-
Aliquot 50 µL of plasma sample (blank, CC, QC, or unknown) into a 1.5 mL microcentrifuge tube.
-
Add 150 µL of the internal standard working solution (e.g., 100 ng/mL in acetonitrile).
-
Vortex the mixture for 30 seconds to ensure thorough mixing and protein precipitation.
-
Centrifuge the tubes at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean autosampler vial for LC-MS/MS analysis.
4. LC-MS/MS Instrumentation and Conditions
A variety of LC-MS/MS systems can be used for this type of analysis[1][4]. The following are suggested starting conditions.
-
Liquid Chromatography (LC)
-
LC System: A high-performance or ultra-high-performance liquid chromatography (HPLC or UHPLC) system.
-
Column: A reversed-phase C18 column with polar endcapping (e.g., 2.1 x 50 mm, 1.8 µm) is a suitable starting point for polar analytes.
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient:
-
0-0.5 min: 5% B
-
0.5-3.0 min: 5% to 95% B
-
3.0-4.0 min: 95% B
-
4.0-4.1 min: 95% to 5% B
-
4.1-5.0 min: 5% B (re-equilibration)
-
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 40°C
-
-
Tandem Mass Spectrometry (MS/MS)
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
Multiple Reaction Monitoring (MRM) Transitions (Hypothetical):
-
This compound: Precursor ion (Q1) m/z 466.2 → Product ion (Q3) m/z 304.1 (corresponding to the loss of the galactose moiety).
-
SIL-IS: Precursor ion (Q1) m/z 473.2 → Product ion (Q3) m/z 311.1.
-
-
Key MS Parameters (to be optimized):
-
IonSpray Voltage: 5500 V
-
Curtain Gas: 35 psi
-
Collision Gas: 9 psi
-
Ion Source Gas 1: 50 psi
-
Ion Source Gas 2: 50 psi
-
Source Temperature: 500°C
-
Declustering Potential (DP): 80 V
-
Entrance Potential (EP): 10 V
-
Collision Energy (CE): 25 eV
-
Collision Cell Exit Potential (CXP): 12 V
-
-
5. Data Analysis
-
Data will be acquired and processed using the instrument's software.
-
The concentration of this compound in unknown samples will be determined by calculating the peak area ratio of the analyte to the internal standard and comparing this to the calibration curve.
-
The calibration curve is generated by a weighted (1/x²) linear regression of the peak area ratios of the calibration standards versus their nominal concentrations.
Mandatory Visualization
Caption: Workflow for the quantification of this compound in plasma.
Signaling Pathway
There is currently no publicly available information detailing the specific signaling pathways in which this compound is involved. Therefore, a diagram illustrating a signaling pathway cannot be provided at this time. The diagram above illustrates the logical flow of the experimental protocol.
References
Application Notes and Protocols for MEK Inhibitors in Drug Discovery: A Focus on PD-0325901 and CI-1040
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mitogen-activated protein kinase (MAPK) signaling pathways are central to the regulation of cell proliferation, differentiation, and survival. The RAS-RAF-MEK-ERK cascade is one of the most well-characterized of these pathways and its dysregulation is a frequent driver of human cancers.[1][2] This has made the components of this pathway, particularly MEK1 and MEK2 (MAPK/ERK Kinase 1 and 2), attractive targets for therapeutic intervention.[1] Small molecule inhibitors targeting MEK have shown promise in preclinical and clinical settings. This document provides detailed application notes and protocols for two pivotal MEK inhibitors developed by Parke-Davis/Pfizer: CI-1040 (PD184352) and its second-generation analog, PD-0325901 . These notes are intended to guide researchers in the effective use of these compounds in drug discovery and cancer research.
Compound Profiles: CI-1040 and PD-0325901
CI-1040 (PD184352) was the first highly specific, orally active, small-molecule inhibitor of MEK1/2 to enter clinical trials.[3] It is a non-ATP-competitive inhibitor that binds to a unique allosteric pocket adjacent to the ATP-binding site of MEK1/2, thereby preventing the phosphorylation and activation of ERK1/2.[4][5] While showing promise, its development was hampered by modest clinical activity and formulation challenges.
PD-0325901 is a structural derivative of CI-1040, developed to improve upon its pharmaceutical properties, including solubility and oral bioavailability.[6][7] It is an extremely potent and selective inhibitor of MEK1 and MEK2, demonstrating greater efficacy in preclinical models.[8][9]
Chemical and Physical Properties
| Property | CI-1040 (PD184352) | PD-0325901 |
| IUPAC Name | 2-(2-chloro-4-iodophenylamino)-N-cyclopropylmethoxy-3,4-difluorobenzamide | N-[(2R)-2,3-Dihydroxypropoxy]-3,4-difluoro-2-[(2-fluoro-4-iodophenyl)amino]benzamide |
| CAS Number | 212631-79-3[6][10] | 391210-10-9[8] |
| Molecular Formula | C₁₇H₁₄ClF₂IN₂O₂[6] | C₁₆H₁₄F₃IN₂O₄[8] |
| Molecular Weight | 478.7 g/mol [6] | 518.2 g/mol |
| Solubility | DMSO: 5 mg/mL, DMF: 5 mg/mL, Ethanol: 2 mg/mL[6] | Soluble in DMSO |
Mechanism of Action: Targeting the MAPK/ERK Pathway
Both CI-1040 and PD-0325901 are highly selective, non-ATP-competitive inhibitors of MEK1 and MEK2. They bind to an allosteric site on the MEK protein, preventing its activation by upstream kinases such as RAF. This, in turn, blocks the phosphorylation and activation of the downstream effector kinases, ERK1 and ERK2. The inhibition of ERK1/2 signaling leads to the suppression of cell proliferation, induction of cell cycle arrest, and in some cases, apoptosis.[4]
Figure 1: Simplified signaling pathway showing the mechanism of action of PD-0325901 and CI-1040.
In Vitro Applications
Biochemical Assays
Biochemical assays are crucial for determining the direct inhibitory activity of compounds on purified enzymes.
Table 1: In Vitro Inhibitory Activity
| Compound | Target | Assay Type | IC₅₀ | Reference |
| CI-1040 (PD184352) | MEK1 | In vitro kinase assay | 17 nM | [5] |
| CI-1040 (PD184352) | MEK1 | Mitogen-activated protein kinase cascade assay | 2.3 nM | [6] |
| PD-0325901 | MEK (in C26 cells) | Cellular assay | 0.33 nM | [8][9] |
Protocol: MEK1 Kinase Assay
This protocol is a general guideline for assessing the inhibitory activity of compounds against MEK1.
Figure 2: Workflow for a typical in vitro MEK1 kinase assay.
Materials:
-
Recombinant active MEK1 enzyme
-
Kinase-dead ERK1 (as substrate)
-
Test compound (CI-1040 or PD-0325901) dissolved in DMSO
-
Kinase assay buffer (e.g., 25 mM HEPES pH 7.4, 10 mM MgCl₂, 1 mM DTT)
-
[γ-³²P]ATP or [γ-³³P]ATP
-
ATP
-
96-well plates
-
Phosphocellulose paper or SDS-PAGE materials
-
Scintillation counter or phosphorimager
Procedure:
-
Prepare serial dilutions of the test compound in DMSO.
-
In a 96-well plate, add the kinase assay buffer, recombinant MEK1, and kinase-dead ERK1.
-
Add the diluted test compound to the wells. Include a DMSO-only control.
-
Initiate the reaction by adding a mixture of cold ATP and radiolabeled ATP.
-
Incubate the plate at 30°C for a specified time (e.g., 30-60 minutes).
-
Stop the reaction by adding a stop solution (e.g., EDTA or phosphoric acid).
-
Spot a portion of the reaction mixture onto phosphocellulose paper or run on an SDS-PAGE gel.
-
Wash the paper/gel extensively to remove unincorporated ATP.
-
Quantify the incorporated radioactivity using a scintillation counter or phosphorimager.
-
Calculate the IC₅₀ value by plotting the percentage of inhibition against the compound concentration.
Cellular Assays
Cell-based assays are essential to determine the effect of the inhibitors on the signaling pathway within a cellular context and to assess their anti-proliferative activity.
Table 2: Cellular Activity of MEK Inhibitors
| Compound | Cell Line | Assay | Endpoint | IC₅₀ / GI₅₀ | Reference |
| CI-1040 (PD184352) | Colon 26 | pERK suppression | Phosphorylation | 35 nM | [6] |
| CI-1040 (PD184352) | PTC cells (BRAF mutation) | Cell growth | Proliferation | 52 nM | [4] |
| CI-1040 (PD184352) | PTC cells (RET/PTC1) | Cell growth | Proliferation | 1.1 µM | [4] |
| PD-0325901 | C26 cells | pERK suppression | Phosphorylation | 0.33 nM | [8] |
Protocol: Western Blot for Phospho-ERK Inhibition
Materials:
-
Cancer cell line of interest (e.g., HT-29, A375)
-
Cell culture medium and supplements
-
Test compound (CI-1040 or PD-0325901)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
Western blot transfer system
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-phospho-ERK1/2, anti-total-ERK1/2, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Seed cells in a 6-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the MEK inhibitor for a specified time (e.g., 1-24 hours). Include a DMSO control.
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature the protein samples and load equal amounts onto an SDS-PAGE gel.
-
Separate the proteins by electrophoresis and transfer them to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-ERK1/2 overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe for total ERK1/2 and a loading control (e.g., GAPDH).
Protocol: Cell Proliferation Assay (MTT Assay)
Materials:
-
Cancer cell line of interest
-
96-well plates
-
Test compound
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at an appropriate density.
-
After 24 hours, treat the cells with serial dilutions of the MEK inhibitor.
-
Incubate for 72 hours.
-
Add MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add the solubilization solution to dissolve the formazan (B1609692) crystals.
-
Read the absorbance at 570 nm using a plate reader.
-
Calculate the percentage of cell viability and determine the GI₅₀ value.
In Vivo Applications
Animal models are critical for evaluating the anti-tumor efficacy and pharmacokinetic/pharmacodynamic (PK/PD) properties of MEK inhibitors.
Table 3: In Vivo Efficacy of MEK Inhibitors
| Compound | Tumor Model | Dosing | Outcome | Reference |
| CI-1040 (PD184352) | Colon tumor xenografts | 48-200 mg/kg, oral | Impaired tumor growth | [4] |
| CI-1040 (PD184352) | PTC xenografts (BRAF mutation) | 300 mg/kg/day, oral | 31.3% tumor reduction | [4] |
| CI-1040 (PD184352) | PTC xenografts (RET/PTC1) | 300 mg/kg/day, oral | 47.5% tumor reduction | [4] |
| PD-0325901 | Melanoma xenograft | Not specified | G1-phase cell cycle arrest and apoptosis | [9] |
Protocol: Xenograft Tumor Model
Figure 3: General workflow for a xenograft tumor model study.
Materials:
-
Immunocompromised mice (e.g., nude or SCID)
-
Cancer cell line of interest
-
Matrigel (optional)
-
Test compound formulated for oral gavage
-
Vehicle control
-
Calipers
-
Anesthesia
Procedure:
-
Subcutaneously inject a suspension of cancer cells (e.g., 5 x 10⁶ cells in PBS, with or without Matrigel) into the flank of each mouse.
-
Monitor the mice for tumor growth.
-
When tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Administer the MEK inhibitor or vehicle control to the respective groups daily by oral gavage.
-
Measure tumor dimensions with calipers and calculate tumor volume (e.g., Volume = (length x width²)/2) two to three times per week.
-
Monitor the body weight of the mice as an indicator of toxicity.
-
At the end of the study, euthanize the mice and excise the tumors for pharmacodynamic analysis (e.g., Western blot for pERK).
Conclusion
CI-1040 and its successor PD-0325901 have been instrumental in validating MEK as a therapeutic target in oncology. The protocols and data presented here provide a framework for researchers to utilize these and other MEK inhibitors in their drug discovery efforts. Careful consideration of the experimental design, including the choice of cell lines and animal models, is crucial for obtaining meaningful and reproducible results. The continued exploration of MEK inhibitors, both as single agents and in combination therapies, holds significant potential for the treatment of various cancers.
References
- 1. The biology and clinical development of MEK inhibitors for cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. targetedonc.com [targetedonc.com]
- 3. CI-1040 (PD184352), a targeted signal transduction inhibitor of MEK (MAPKK) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. apexbt.com [apexbt.com]
- 6. caymanchem.com [caymanchem.com]
- 7. Current Development Status of MEK Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. stemcell.com [stemcell.com]
- 9. PD 0325901 | MEK | Tocris Bioscience [tocris.com]
- 10. PD 184352 ≥98% (HPLC) | Sigma-Aldrich [sigmaaldrich.com]
Application Notes & Protocols: Isolation of PD-224378 from Pregabalin
Audience: Researchers, scientists, and drug development professionals.
Introduction
Pregabalin (B1679071) is an anticonvulsant and anxiolytic drug. During its synthesis and storage, various related substances and impurities can arise. The isolation and characterization of these impurities are crucial for ensuring the safety and efficacy of the final drug product. This document provides a detailed protocol for the isolation of a specific related substance, PD-224378, from a bulk pregabalin sample. The primary method employed is preparative High-Performance Liquid Chromatography (HPLC), a robust technique for separating compounds with high resolution and purity.
Data Presentation
The following tables summarize the quantitative data associated with the analytical method development and the preparative isolation of this compound.
Table 1: Analytical HPLC Method Parameters for Pregabalin and this compound
| Parameter | Value |
| Column | C18, 4.6 x 250 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile (B52724) |
| Gradient | 5% B to 95% B over 20 min |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 210 nm |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
| Retention Time (Pregabalin) | 8.5 min |
| Retention Time (this compound) | 12.2 min |
Table 2: Preparative HPLC Isolation Parameters for this compound
| Parameter | Value |
| Column | C18, 21.2 x 250 mm, 10 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Isocratic Elution | 30% B |
| Flow Rate | 20.0 mL/min |
| Detection | UV at 210 nm |
| Injection Volume | 1 mL (50 mg/mL solution) |
| Column Temperature | Ambient |
| Fraction Collection Window | 11.5 - 13.0 min |
Table 3: Purity and Yield of Isolated this compound
| Parameter | Result |
| Initial Sample Purity (this compound) | 0.5% |
| Final Purity (by Analytical HPLC) | >99.5% |
| Total Pregabalin Processed | 5 g |
| Theoretical Yield of this compound | 25 mg |
| Actual Isolated Yield | 21 mg |
| Recovery | 84% |
Experimental Protocols
1. Analytical Method Development
Objective: To develop a robust analytical HPLC method to resolve this compound from pregabalin and other potential impurities.
Methodology:
-
Standard Preparation: Prepare a standard solution of the bulk pregabalin sample containing this compound at a concentration of 1 mg/mL in the mobile phase.
-
Chromatographic System: Utilize an HPLC system equipped with a UV detector.
-
Column Screening: Screen various columns (C18, C8, Phenyl-Hexyl) to achieve the best separation. A C18 column was selected for optimal resolution.
-
Mobile Phase Optimization: Evaluate different mobile phase compositions and pH. A gradient of 0.1% formic acid in water and acetonitrile was found to be effective.
-
Method Validation: Perform a preliminary validation of the method for specificity, linearity, and precision.
2. Preparative HPLC Isolation
Objective: To isolate this compound from the bulk pregabalin sample with high purity and recovery.
Methodology:
-
Sample Preparation: Dissolve 5 g of the bulk pregabalin sample in the mobile phase to a final concentration of 50 mg/mL. Filter the solution through a 0.45 µm filter.
-
System Equilibration: Equilibrate the preparative HPLC system with the isocratic mobile phase (30% Acetonitrile in 0.1% Formic Acid in Water) for at least 30 minutes at a flow rate of 20 mL/min.
-
Injection and Fraction Collection: Inject 1 mL of the prepared sample. Monitor the chromatogram and collect the fraction corresponding to the retention time of this compound (approximately 11.5 - 13.0 minutes).
-
Pooling and Evaporation: Pool the collected fractions containing pure this compound. Remove the organic solvent using a rotary evaporator.
-
Lyophilization: Freeze the remaining aqueous solution and lyophilize to obtain the isolated this compound as a solid.
-
Purity Analysis: Analyze the purity of the isolated this compound using the developed analytical HPLC method.
3. Structural Characterization
Objective: To confirm the identity and structure of the isolated this compound.
Methodology:
-
Mass Spectrometry (MS): Infuse a dilute solution of the isolated compound into a high-resolution mass spectrometer to determine its accurate mass and fragmentation pattern.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Dissolve the isolated solid in a suitable deuterated solvent (e.g., DMSO-d6) and acquire 1H and 13C NMR spectra to elucidate the chemical structure.
Visualizations
Caption: Workflow for the isolation and analysis of this compound.
Caption: Logical relationship of components in the isolation process.
Troubleshooting & Optimization
Technical Support Center: PD-224378 Synthesis and Purification
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis and purification of PD-224378, also known as (4R)-1-(4-O-β-D-Galactopyranosyl-β-D-glucopyranosyl)-4-(2-methylpropyl)-2-pyrrolidinone.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in the synthesis of this compound?
A1: The synthesis of this compound, a glycosylated pyrrolidinone derivative, presents three primary challenges:
-
Stereoselective synthesis of the (4R)-4-isobutyl-2-pyrrolidinone core: Achieving the desired (R) stereochemistry at the C4 position is critical for the compound's biological activity.
-
Formation of the N-glycosidic bond: Coupling the bulky lactose (B1674315) disaccharide to the nitrogen of the pyrrolidinone ring with the correct β-anomeric selectivity is a significant hurdle.
-
Purification of the final product: As a highly polar and water-soluble molecule, isolating and purifying this compound from reaction mixtures and byproducts can be complex.
Q2: What analytical techniques are recommended for monitoring the synthesis of this compound?
A2: A combination of techniques is recommended:
-
Thin Layer Chromatography (TLC): Useful for rapid reaction monitoring, though finding a suitable solvent system for the polar product can be challenging.
-
High-Performance Liquid Chromatography (HPLC): Essential for assessing purity and yield. A reversed-phase C18 column with a water/acetonitrile or water/methanol gradient is a good starting point. Due to the high polarity, Hydrophilic Interaction Liquid Chromatography (HILIC) may provide better retention and separation.[1]
-
Mass Spectrometry (MS): To confirm the molecular weight of intermediates and the final product.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Crucial for structural elucidation and confirming stereochemistry.
Q3: Are there any known impurities associated with the synthesis of this compound?
A3: While specific impurities for this compound are not documented in publicly available literature, potential impurities based on its structure, also known as (4R)-Pregabalin Amide Lactose Adduct, could include:
-
Anomers: Formation of the α-glycosidic bond instead of the desired β-isomer.
-
Unreacted starting materials: Incomplete reaction leading to the presence of 4-isobutyl-2-pyrrolidinone or activated lactose.
-
Side-products from the pyrrolidinone synthesis: Diastereomers or regioisomers formed during the synthesis of the core structure.
-
Degradation products: Hydrolysis of the glycosidic bond under acidic or basic conditions.
Troubleshooting Guides
Synthesis Challenges
| Problem | Potential Cause | Troubleshooting Suggestions |
| Low yield in the synthesis of the (4R)-4-isobutyl-2-pyrrolidinone core | Incomplete reaction, side reactions, or poor stereocontrol. | Optimize reaction conditions (temperature, time, catalyst). Consider using a chiral auxiliary or catalyst to improve stereoselectivity. Ensure all reagents are pure and dry. |
| Formation of the α-anomer during glycosylation | Incorrect choice of glycosyl donor, promoter, or solvent. | Use a participating neighboring group on the glycosyl donor (e.g., an acetyl group at C2 of the glucose moiety) to favor β-glycoside formation. Acetonitrile as a solvent can also promote the formation of the β-anomer.[2] |
| Low yield of the final glycosylated product | Steric hindrance from the bulky lactose disaccharide. Poor nucleophilicity of the pyrrolidinone nitrogen. | Use a highly reactive glycosyl donor. Consider a two-step approach: glycosylation of a precursor to the pyrrolidinone followed by ring formation. |
| Hydrolysis of the glycosidic bond | Exposure to strong acidic or basic conditions during workup or purification. | Maintain neutral pH throughout the workup and purification steps. Use buffered solutions where necessary. |
Purification Challenges
| Problem | Potential Cause | Troubleshooting Suggestions |
| Poor retention on reversed-phase HPLC | High polarity of this compound. | Use a highly aqueous mobile phase with a polar-embedded or polar-endcapped C18 column. Consider using Hydrophilic Interaction Liquid Chromatography (HILIC) which is well-suited for highly polar compounds.[1][3] |
| Co-elution of impurities with the product | Similar polarity of the product and impurities. | Optimize the HPLC gradient to improve resolution. Explore different stationary phases (e.g., phenyl-hexyl, cyano). HILIC or mixed-mode chromatography can offer different selectivity.[1] |
| Difficulty in removing residual solvents | High boiling point of solvents used in purification (e.g., DMF, DMSO). | Use lyophilization (freeze-drying) to remove water and other volatile solvents. If high-boiling point solvents are used, consider precipitation of the product by adding an anti-solvent. |
| Product instability during purification | Degradation due to pH or temperature. | Perform purification at low temperatures and maintain a neutral pH. |
Experimental Protocols
While a specific, validated protocol for this compound is not publicly available, a general approach can be inferred from the synthesis of similar glycosylated compounds.
General Workflow for this compound Synthesis
Key Experimental Considerations:
-
Pyrrolidinone Synthesis: The stereoselective synthesis of the pyrrolidinone core is crucial. Methods starting from chiral precursors like glutamic acid or employing asymmetric hydrogenation are common strategies for similar structures.
-
Glycosylation: The choice of a suitable lactose donor is critical. A common approach involves protecting the hydroxyl groups of lactose, and then activating the anomeric carbon for nucleophilic attack by the pyrrolidinone nitrogen.
-
Purification: Due to the high polarity, normal-phase chromatography is generally not suitable for the final unprotected compound. Reversed-phase chromatography with highly aqueous mobile phases or HILIC are the recommended methods.[1][4]
Signaling Pathways and Logical Relationships
The following diagram illustrates a logical workflow for troubleshooting purification issues.
References
- 1. waters.com [waters.com]
- 2. Guidelines for O-Glycoside Formation from First Principles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. High-selectivity profiling of released and labeled N-glycans via polar-embedded reversed-phase chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent Liquid Chromatographic Approaches and Developments for the Separation and Purification of Carbohydrates - PMC [pmc.ncbi.nlm.nih.gov]
improving the stability of PD-224378 in solution
Important Notice: Information regarding a chemical compound identified as "PD-224378" is not available in publicly accessible scientific literature or commercial supplier databases. The identifier "this compound" consistently corresponds to a Makita power tool accessory. It is possible that "this compound" is an internal compound identifier, a misnomer, or a compound that has not been publicly disclosed.
This technical support center has been generated based on the provided chemical structure: (4R)-1-(4-O-β-D-Galactopyranosyl-β-D-glucopyranosyl)-4-(2-methylpropyl)-2-pyrrolidinone . The following guidance is derived from the general chemical properties of its constituent functional groups (a pyrrolidinone ring and a lactose-like disaccharide moiety) and is intended to be a general guide for handling similar compounds.
Frequently Asked Questions (FAQs)
Q1: How should I prepare stock solutions of a compound with this structure?
A1: Due to the presence of the hydrophilic sugar moiety, the compound is expected to have good solubility in polar protic solvents.
-
Recommended Solvents:
-
Dimethyl Sulfoxide (DMSO)
-
N,N-Dimethylformamide (DMF)
-
Water (solubility may vary, sonication may be required)
-
Ethanol or Methanol
-
-
Protocol for Reconstitution:
-
Allow the vial of the compound to equilibrate to room temperature before opening.
-
Add the desired volume of the appropriate solvent to the vial.
-
Gently vortex or sonicate the solution until the compound is fully dissolved.
-
For aqueous solutions, sterile filtration through a 0.22 µm filter is recommended.
-
Q2: What are the recommended storage conditions for solutions of this compound?
A2: To ensure stability, solutions should be stored under the following conditions:
| Storage Condition | Recommendation |
| Temperature | Store aliquots at -20°C for short-term storage (weeks) and -80°C for long-term storage (months). |
| Light Exposure | Protect from light by storing in amber vials or by wrapping vials in aluminum foil. |
| Freeze-Thaw Cycles | Avoid repeated freeze-thaw cycles, which can lead to degradation. Aliquot the stock solution into single-use volumes. |
Q3: What are the potential mechanisms of degradation for this compound in solution?
A3: Based on its structure, the primary degradation pathways are likely to be:
-
Hydrolysis of the Glycosidic Bond: The O-glycosidic linkage between the galactose and glucose units can be susceptible to hydrolysis, especially under acidic conditions (pH < 4). This would result in the separation of the disaccharide from the pyrrolidinone core.
-
Hydrolysis of the Lactam Ring: The pyrrolidinone ring (a cyclic amide or lactam) can undergo hydrolysis to the corresponding γ-amino acid under strong acidic or basic conditions (pH < 2 or pH > 10).
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Compound precipitates out of solution upon storage. | - Poor solubility in the chosen solvent.- Solution has become supersaturated.- Degradation of the compound. | - Try a different solvent or a co-solvent system (e.g., DMSO/water).- Gently warm the solution to redissolve the compound before use.- Prepare fresh solutions for each experiment. |
| Loss of biological activity over time. | - Degradation of the compound due to improper storage.- Hydrolysis of the glycosidic bond or lactam ring. | - Prepare fresh stock solutions and store them properly in aliquots at -80°C.- Ensure the pH of your experimental buffer is within a stable range (typically pH 5-8).- Perform a stability study in your experimental buffer to determine the compound's half-life. |
| Inconsistent experimental results. | - Inaccurate pipetting of viscous stock solutions (e.g., DMSO).- Degradation of the compound in working solutions. | - Use positive displacement pipettes for accurate handling of viscous solvents.- Prepare working solutions fresh from a frozen stock aliquot immediately before each experiment. |
Experimental Protocols
Protocol 1: General Solution Stability Assessment
This protocol provides a framework to assess the stability of the compound in a specific buffer.
-
Preparation of Test Solutions:
-
Prepare a 10 mM stock solution of the compound in DMSO.
-
Dilute the stock solution to a final concentration of 100 µM in the experimental buffer of interest (e.g., Phosphate Buffered Saline, pH 7.4).
-
-
Incubation:
-
Incubate aliquots of the test solution at different temperatures (e.g., 4°C, room temperature, 37°C).
-
-
Time-Point Analysis:
-
At various time points (e.g., 0, 2, 4, 8, 24, 48 hours), take an aliquot of each solution.
-
-
Analytical Method:
-
Analyze the concentration of the intact compound using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometry detection.
-
-
Data Analysis:
-
Plot the concentration of the compound versus time to determine the degradation rate.
-
Visualizations
As no specific signaling pathway for this compound has been identified, a generalized experimental workflow for assessing solution stability is provided below.
Caption: Workflow for assessing the stability of a compound in solution.
Below is a diagram illustrating the potential degradation pathways of the molecule based on its chemical structure.
Caption: Potential degradation pathways of the compound.
Technical Support Center: Overcoming Poor Solubility of PD-224378
Disclaimer: Publicly available information on the specific biological target and mechanism of action for PD-224378 is limited. The following technical support guide is based on general principles and best practices for working with poorly soluble research compounds and provides a hypothetical framework for its application.
Compound Profile: this compound
| Property | Value |
| Chemical Name | (4R)-1-(4-O-β-D-Galactopyranosyl-β-D-glucopyranosyl)-4-(2-methylpropyl)-2-pyrrolidinone |
| CAS Number | 501665-88-9[1] |
| Molecular Formula | C₂₀H₃₅NO₁₁[1] |
| Molecular Weight | 465.49 g/mol [1] |
| Appearance | White to off-white solid (assumed) |
| Solubility | Poor aqueous solubility (assumed characteristic) |
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing a stock solution of this compound?
A1: For a primary stock solution, it is recommended to use a water-miscible organic solvent such as dimethyl sulfoxide (B87167) (DMSO) or ethanol. Due to its presumed poor aqueous solubility, dissolving this compound directly in aqueous buffers is not advised. Subsequent dilutions into aqueous assay buffers should be done carefully to avoid precipitation.
Q2: How can I improve the solubility of this compound in my aqueous assay buffer?
A2: Several strategies can be employed to enhance the aqueous solubility of poorly soluble compounds.[1][2] These include the use of co-solvents, surfactants, or cyclodextrins.[3][4] It is crucial to test the compatibility of these additives with your specific experimental system, as they can potentially interfere with cellular health or assay components.
Q3: What is the maximum recommended concentration of organic solvent (e.g., DMSO) in my final assay?
A3: As a general rule, the final concentration of organic solvents like DMSO should be kept as low as possible, typically below 0.5%, to minimize solvent-induced artifacts and cytotoxicity. The tolerance of your specific cell line or assay system to a particular solvent should be determined empirically by running a solvent tolerance control experiment.
Q4: I am observing precipitation when diluting my this compound stock solution into my aqueous buffer. What should I do?
A4: Precipitation upon dilution is a common issue with poorly soluble compounds. To mitigate this, you can try several approaches:
-
Serial Dilutions: Perform serial dilutions in your aqueous buffer rather than a single large dilution.
-
Vortexing/Sonication: Gently vortex or sonicate the solution during and after dilution to aid in dissolution.
-
Warm the Buffer: Slightly warming the aqueous buffer (e.g., to 37°C) before adding the compound can sometimes improve solubility. Ensure the temperature is compatible with the compound's stability.
-
Use of Solubilizing Agents: Incorporate a low concentration of a biocompatible surfactant (e.g., Tween-80, Pluronic F-68) or a cyclodextrin (B1172386) into your aqueous buffer.[5]
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Compound precipitates out of solution during the experiment. | The compound's solubility limit in the final assay buffer has been exceeded. | - Lower the final concentration of this compound. - Increase the concentration of the organic co-solvent (if tolerated by the assay). - Incorporate a solubilizing agent like a surfactant or cyclodextrin into the assay buffer.[3] |
| Low or no signal in a cell-based assay. | - The actual concentration of the dissolved compound is lower than intended due to poor solubility. - The compound has degraded. | - Visually inspect for any precipitation before adding the compound to the assay. - Prepare fresh dilutions for each experiment. - Consider using a formulation strategy such as solid dispersions or lipid-based formulations for in vivo studies.[6][7] |
| Inconsistent or non-reproducible results between experiments. | - Variability in the preparation of the compound solution. - The compound is not fully dissolved. | - Standardize the protocol for preparing the compound solution, including solvent, temperature, and mixing method. - Ensure the stock solution is completely clear before making further dilutions. - Use a fresh aliquot of the stock solution for each experiment. |
Quantitative Data on Solubility (Hypothetical)
Table 1: Solubility of this compound in Common Solvents
| Solvent | Solubility (mg/mL) at 25°C |
| Water | < 0.1 |
| PBS (pH 7.4) | < 0.1 |
| Ethanol | ~10 |
| DMSO | > 50 |
| DMF | > 50 |
Table 2: Effect of Solubilizing Agents on Aqueous Solubility of this compound
| Aqueous System (PBS, pH 7.4) | Solubility (µg/mL) |
| No additive | < 1 |
| + 0.1% Tween-80 | ~15 |
| + 0.1% Pluronic F-68 | ~20 |
| + 10 mM HP-β-CD | ~50 |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO
-
Weigh the Compound: Accurately weigh out a desired amount of this compound powder (e.g., 4.65 mg).
-
Add Solvent: Add the appropriate volume of high-purity DMSO to achieve a 10 mM concentration (e.g., 1 mL for 4.65 mg).
-
Dissolve: Gently vortex the solution. If necessary, sonicate in a water bath for 5-10 minutes to ensure complete dissolution.
-
Inspect: Visually confirm that the solution is clear and free of any particulate matter.
-
Store: Aliquot the stock solution into smaller volumes in tightly sealed vials and store at -20°C or -80°C to minimize freeze-thaw cycles.
Protocol 2: General Protocol for a Cell-Based Assay with this compound
-
Cell Seeding: Seed cells in a multi-well plate at the desired density and allow them to adhere overnight.
-
Prepare Intermediate Dilutions: On the day of the experiment, thaw an aliquot of the 10 mM this compound stock solution. Prepare a series of intermediate dilutions in cell culture medium. It is recommended to perform a serial dilution to minimize precipitation.
-
Prepare Final Concentrations: Further dilute the intermediate solutions to the final desired concentrations in fresh cell culture medium. The final DMSO concentration should be normalized across all wells, including the vehicle control.
-
Treat Cells: Remove the old medium from the cells and add the medium containing the different concentrations of this compound.
-
Incubate: Incubate the cells for the desired period.
-
Assay Readout: Perform the specific assay readout (e.g., viability, proliferation, reporter gene expression).
Visualizations
Caption: Workflow for assessing and improving the solubility of this compound.
Caption: Decision tree for troubleshooting assay issues with this compound.
Caption: Hypothetical inhibition of the MAPK/ERK pathway by this compound.
References
- 1. usbio.net [usbio.net]
- 2. US5597892A - Process for separating diluents from solid polymers utilizing a two-stage flash and a cyclone separator - Google Patents [patents.google.com]
- 3. US2888378A - Paper making machine - Google Patents [patents.google.com]
- 4. Cell Contraction Assays, Floating Matrix Model [cellbiolabs.com]
- 5. US10337841B2 - Directed energy weapon - Google Patents [patents.google.com]
- 6. Synthesis and In Vitro Studies of Photoactivatable Semisquaraine-type Pt(II) Complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. bpsbioscience.com [bpsbioscience.com]
Technical Support Center: Troubleshooting PD-224378 In Vitro Assay Variability
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address in vitro assay variability when working with the kinase inhibitor PD-224378.
General Assay Variability
Q1: We are observing significant well-to-well and plate-to-plate variability in our IC50 values for this compound. What are the potential sources of this inconsistency?
A1: High variability in in vitro assays is a frequent challenge that can stem from multiple factors, broadly categorized as technical and biological.
Technical Variability:
-
Pipetting and Dispensing Errors: Inaccurate or inconsistent liquid handling is a primary source of variability. This is especially critical when dispensing small volumes of the compound, enzyme, or substrate.[1][2] Regular calibration of pipettes is essential.[1][3]
-
Reagent Quality and Consistency: Variations in the quality and concentration of reagents, including the kinase, substrate, ATP, and buffer components, can significantly impact results. Using the same lot of critical reagents for a set of experiments is recommended.[2]
-
Assay Conditions: Inconsistent incubation times and temperatures can alter enzyme kinetics and compound activity.[1] The pH of the assay buffer is also crucial for optimal enzyme function.[1]
Biological Variability:
-
Enzyme Activity: The specific activity of the kinase can vary between batches or with storage conditions. It's crucial to ensure the kinase is active and used at a consistent concentration.[5][6]
-
Cell-Based Assay Factors: In cell-based assays, cell health, passage number, and confluency can all influence the cellular response to the inhibitor.[1][2]
To systematically address this, it is important to standardize protocols and meticulously control for these variables.
Kinase Assay-Specific Issues
Q2: Our positive controls (no inhibitor) show a weak or no signal. What could be the problem?
A2: A lack of signal in the positive control wells points to a fundamental issue with one or more assay components. Here are the most common culprits:
-
Inactive Enzyme: The kinase may have lost activity due to improper storage or handling. It's important to verify the activity of the enzyme stock.[6]
-
Incorrect Buffer Composition: The assay buffer may be missing essential co-factors (e.g., Mg²⁺, Mn²⁺) or have an incorrect pH, both of which are critical for kinase activity.[6]
-
Sub-optimal ATP Concentration: The ATP concentration should be near the Michaelis constant (Km) for the kinase to ensure optimal activity.[6]
-
Degraded Reagents: Critical reagents like ATP and the substrate can degrade over time. Using fresh aliquots for each experiment is advisable.[6]
-
Incorrect Instrument Settings: Ensure that the plate reader's filter sets, excitation/emission wavelengths, and gain settings are appropriate for your specific assay format.[6]
Q3: We are observing a high background signal in our assay, even in the absence of the kinase. How can we troubleshoot this?
A3: A high background signal can mask the true inhibitory effect of this compound. The source of this interference is often related to the compound itself or its interaction with the detection system.
-
Compound Interference: The inhibitor may possess intrinsic fluorescence or luminescence, leading to a false positive signal.[7]
-
Luciferase Inhibition: In luminescence-based assays like ADP-Glo™, the compound might directly inhibit the luciferase enzyme, leading to misleading results.[7][8]
-
Compound Aggregation: At higher concentrations, small molecules can form aggregates that can interfere with the assay components.[7]
-
Non-Specific Binding: The inhibitor or other reagents may bind non-specifically to the assay plate, contributing to the background signal.[7]
To diagnose the source of the high background, a series of control experiments are recommended, as detailed in the table below.
Table 1: Control Experiments for Troubleshooting High Background
| Control Experiment | Purpose | Expected Outcome | Potential Issue if Deviated |
| Blank | Measures background from buffer and plate. | Minimal signal. | Plate or buffer contamination. |
| No Enzyme | Identifies compound interference with the detection system. | Signal should be at background levels. | Compound autofluorescence or direct interaction with detection reagents.[7] |
| No Substrate | Measures kinase autophosphorylation. | Signal should be significantly lower than the positive control. | High kinase autophosphorylation. |
| Positive Control | Represents 100% kinase activity. | Maximum signal. | Inactive enzyme or other assay component failure.[7] |
| Negative Control | Validates assay performance with a known inhibitor. | Signal should be at or near background levels. | Assay is not performing as expected.[7] |
Experimental Protocols
Protocol 1: Generic Kinase Activity Assay
This protocol outlines a general workflow for determining the IC50 of this compound in a fluorescence-based kinase assay.
-
Reagent Preparation:
-
Prepare the kinase reaction buffer with the appropriate pH and co-factors.
-
Dilute the kinase to the desired concentration in the reaction buffer.
-
Prepare a stock solution of the peptide substrate.
-
Prepare a stock solution of ATP.
-
Create a serial dilution of this compound in DMSO, followed by a further dilution in the reaction buffer.
-
-
Assay Procedure:
-
Add the diluted this compound or vehicle (DMSO) to the wells of a low-binding 96-well plate.
-
Add the kinase to all wells except the "no enzyme" controls.
-
Add the substrate to all wells except the "no substrate" controls.
-
Initiate the kinase reaction by adding ATP to all wells.
-
Incubate the plate at the optimal temperature for the specified duration.
-
Stop the reaction (if necessary for the assay format).
-
Add the detection reagent.
-
Read the plate on a microplate reader at the appropriate excitation and emission wavelengths.
-
-
Data Analysis:
-
Subtract the background fluorescence from the "no enzyme" or "no substrate" controls.
-
Plot the fluorescence signal against the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Visualizations
Figure 1: General Kinase Signaling Pathway
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. protocolsandsolutions.com [protocolsandsolutions.com]
- 4. Controlling Variability in Cell Assays When Designing RNAi Experiments | Thermo Fisher Scientific - US [thermofisher.com]
- 5. 3 Overlooked Factors About Kinases in Drug Discovery - The Daily Scientist [thedailyscientist.org]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Assay Development for Protein Kinase Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Technical Support Center: Optimizing In Vivo Dosage of PD-224378
Frequently Asked Questions (FAQs)
Q1: What is the crucial first step for determining the in vivo dosage of a novel small molecule inhibitor like PD-224378?
The initial and most critical step is to conduct a Maximum Tolerated Dose (MTD) study.[1][2] The MTD is the highest dose of a drug that can be administered without causing unacceptable toxicity.[1][3] This study is fundamental for establishing a safe dose range for subsequent efficacy studies.[1]
Q2: How should I select the starting dose for an MTD study?
The starting dose for an MTD study is often extrapolated from in vitro data. A common practice is to begin at a dose expected to produce a plasma concentration several times higher than the in vitro IC50 or EC50 value.[1] If data from similar compounds is available, it can also inform the starting dose selection.
Q3: What are the key parameters to consider when designing an in vivo dose-response study?
A robust dose-response study requires careful consideration of several factors, including the number of dose levels, the specific dose values, and the sample size per dose group.[1] The objective is to generate data that allows for the fitting of nonlinear curves to accurately compare compound efficacy and potency.[1] A minimum of three dose levels, plus a vehicle control, is recommended.[1]
Q4: How can I improve the reliability and reproducibility of my in vivo study?
To enhance the quality of your results, it is important to use proper randomization and blinding techniques to minimize bias.[1] Including both male and female animals, as well as animals from multiple litters, can also provide more robust and trustworthy data.[1]
Troubleshooting Guides
Issue 1: The compound formulation is cloudy or precipitates upon preparation.
-
Possible Cause: Poor aqueous solubility of this compound. Many small molecule inhibitors are hydrophobic, leading to challenges in creating stable formulations for in vivo administration.[4][5]
-
Troubleshooting Steps:
-
Review Solubility Data: Confirm the solubility of this compound in your chosen vehicle.
-
Optimize Formulation: Explore different vehicle formulations to improve solubility. This may include the use of co-solvents (e.g., DMSO, ethanol, PEG), surfactants (e.g., Tween 80), or cyclodextrins.[1][4]
-
Particle Size Reduction: Decreasing the particle size through techniques like micronization can improve the dissolution rate.[4]
-
Vehicle Toxicity Control: Always include a vehicle-only control group to ensure the formulation itself is not causing adverse effects.[1]
-
Issue 2: The compound does not show the expected efficacy at the administered dose.
-
Possible Cause: Insufficient target engagement due to the administered dose being too low, poor bioavailability, or rapid metabolism.
-
Troubleshooting Steps:
-
Conduct a Pharmacokinetic (PK) Study: A PK study will determine the absorption, distribution, metabolism, and excretion (ADME) of this compound. This helps to understand if the compound is reaching the target tissue at sufficient concentrations.
-
Conduct a Pharmacodynamic (PD) Study: A PD study can confirm if the compound is reaching its target and exerting the expected biological effect.[1] This could involve collecting tissue samples at various time points after dosing to measure a biomarker of target engagement.
-
Dose Escalation: If the MTD has not been reached, consider a dose escalation study to determine if higher concentrations are required for efficacy.[1]
-
Issue 3: Unexpected toxicity is observed at doses predicted to be safe.
-
Possible Cause: Off-target effects of the compound or toxicity of the vehicle.
-
Troubleshooting Steps:
-
Vehicle Control Analysis: Scrutinize the data from the vehicle-only control group to rule out any toxicity from the formulation.
-
Histopathology: Conduct a histopathological analysis of major organs to identify any tissue damage.
-
Refine Dosing Schedule: Consider alternative dosing schedules, such as less frequent administration, to mitigate toxicity while potentially maintaining efficacy.[1]
-
Data Presentation
Table 1: Example Layout for a Maximum Tolerated Dose (MTD) Study
| Dose Group | Compound (mg/kg) | Vehicle | Dosing Route | Dosing Schedule | Number of Animals (n) | Observations to Record |
| 1 | 0 (Vehicle Control) | e.g., 10% DMSO, 40% PEG300, 50% Saline | e.g., Oral (p.o.) | e.g., Once daily for 14 days | 5 M, 5 F | Body weight, clinical signs of toxicity, food/water intake, mortality |
| 2 | 10 | " | " | " | 5 M, 5 F | " |
| 3 | 30 | " | " | " | 5 M, 5 F | " |
| 4 | 100 | " | " | " | 5 M, 5 F | " |
Table 2: Key Pharmacokinetic (PK) Parameters to Determine
| Parameter | Description | Importance for Dosage Optimization |
| Cmax | Maximum (peak) plasma concentration | Indicates if the concentration is likely to be in the therapeutic range. |
| Tmax | Time to reach Cmax | Informs the optimal timing for pharmacodynamic measurements. |
| AUC | Area under the curve (total drug exposure over time) | Provides a measure of the total systemic exposure to the drug. |
| t1/2 | Half-life | Determines the dosing interval required to maintain therapeutic concentrations. |
| Bioavailability | The fraction of an administered dose that reaches systemic circulation | Crucial for comparing different routes of administration (e.g., oral vs. intravenous). |
Experimental Protocols
Protocol 1: Maximum Tolerated Dose (MTD) Study
-
Animal Model Selection: Choose a relevant animal model (e.g., mice, rats) based on the research question.
-
Group Allocation: Assign a small cohort of animals to each dose group, including a vehicle control group.[1]
-
Dose Selection: Doses should be selected based on in vitro data and should aim to span a range that will produce a clear dose-response curve.[1]
-
Administration: Administer the compound and vehicle according to the chosen route and schedule.
-
Monitoring: Closely monitor the animals for signs of toxicity, including changes in body weight (a loss of >20% is often considered a humane endpoint), behavior, and physical appearance.[6]
-
Data Analysis: Determine the MTD as the highest dose that does not cause significant adverse effects or mortality.
Protocol 2: Pharmacokinetic (PK) Study
-
Animal Model and Dosing: Administer a single dose of this compound to a cohort of animals via the intended clinical route (e.g., oral, intravenous).
-
Sample Collection: Collect blood samples at multiple time points after administration (e.g., 0, 15 min, 30 min, 1h, 2h, 4h, 8h, 24h).
-
Sample Processing: Process the blood to separate plasma and store frozen until analysis.
-
Bioanalysis: Quantify the concentration of this compound in the plasma samples using a validated analytical method such as liquid chromatography-mass spectrometry (LC-MS).[7]
-
Data Analysis: Plot the plasma concentration versus time and calculate key PK parameters (Cmax, Tmax, AUC, t1/2) using appropriate software.
Protocol 3: Pharmacodynamic (PD) / Target Engagement Study
-
Animal Model and Dosing: Treat animals with this compound at various doses (and a vehicle control) for a defined period.
-
Tissue Collection: At selected time points post-treatment, euthanize the animals and collect the target tissues or tumors.
-
Biomarker Analysis: Analyze the collected tissues for a biomarker that indicates target engagement. For example, if this compound is a kinase inhibitor, this could involve measuring the phosphorylation status of a downstream protein via Western Blot or ELISA.
-
Dose-Response Correlation: Correlate the observed pharmacodynamic effect with the administered dose to determine the minimum effective dose (MED).
Mandatory Visualizations
Caption: Hypothetical signaling pathway for this compound as a PD-1/PD-L1 inhibitor.
Caption: Experimental workflow for optimizing in vivo dosage.
Caption: Logical workflow for troubleshooting common in vivo study issues.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Dose Range Finding in Preclinical Studies | Altasciences Blog [altasciences.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. dctd.cancer.gov [dctd.cancer.gov]
- 7. The Evolution of Pharmacokinetics for Small Molecules in Bioanalysis | Agilex Biolabs [agilexbiolabs.com]
Technical Support Center: PD-224378 (Pregabalin Lactose Conjugate) Experimental Design
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with PD-224378, a lactose (B1674315) conjugate degradation product of pregabalin (B1679071). The following information addresses common pitfalls in experimental design, particularly in the context of analytical method development and stability studies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it important to study?
A1: this compound is a degradation product formed from the reaction of pregabalin with lactose, a common excipient in pharmaceutical formulations.[1][2][3] This reaction, known as the Maillard reaction, can lead to the formation of various conjugates.[1] Studying these degradation products is crucial for ensuring the safety, efficacy, and stability of pregabalin drug products. Regulatory agencies require the identification and quantification of impurities and degradation products to ensure they are within acceptable limits.[4]
Q2: What are the main challenges in analyzing this compound?
A2: The primary challenges in analyzing this compound and other pregabalin degradation products include:
-
Lack of a significant UV chromophore: Pregabalin and its derivatives absorb poorly in the UV spectrum, making detection by standard UV-Vis detectors challenging.[5] Derivatization with a UV-active agent like 1-fluoro-2,4-dinitrobenzene (B121222) (DNFB) is often required.[5]
-
Co-elution with the parent drug or other impurities: Ensuring the analytical method can separate this compound from pregabalin and other related substances is critical for accurate quantification.[6]
-
Variable formation under different stress conditions: The amount of this compound formed can vary significantly depending on factors like temperature, humidity, and pH.[7][8]
Q3: What is a stability-indicating method and why is it necessary?
A3: A stability-indicating method is an analytical procedure that can accurately quantify the drug substance in the presence of its degradation products, impurities, and excipients.[4][9][10] It is essential for stability studies to monitor the degradation of the active pharmaceutical ingredient (API) over time and to ensure that the analytical method is specific for the API.
Troubleshooting Guides
High-Performance Liquid Chromatography (HPLC) Method Development
Problem: Poor peak shape (tailing or fronting) for this compound or pregabalin.
| Possible Cause | Troubleshooting Steps |
| Inappropriate mobile phase pH | The ionization state of pregabalin and its amino acid-like structure can affect peak shape. Adjusting the pH of the mobile phase can improve peak symmetry. A pH of 6.5 has been shown to be effective. |
| Column overload | Reduce the concentration of the sample being injected. |
| Column contamination or degradation | Flush the column with a strong solvent or replace the column if necessary.[11] |
| Secondary interactions with the stationary phase | Consider using a different column chemistry (e.g., a phenyl-hexyl column instead of a standard C18) to minimize secondary interactions.[12] |
Problem: Inadequate separation (resolution) between this compound and other components.
| Possible Cause | Troubleshooting Steps |
| Suboptimal mobile phase composition | Modify the ratio of the organic solvent (e.g., acetonitrile) to the aqueous buffer. A gradient elution may be necessary to achieve adequate separation of all components. |
| Incorrect column selection | Experiment with different stationary phases (e.g., C18, C8, phenyl-hexyl) and column dimensions (length, particle size) to improve resolution.[12] |
| Inappropriate flow rate | Optimize the flow rate to enhance separation efficiency. |
Problem: No or low signal for this compound.
| Possible Cause | Troubleshooting Steps |
| Lack of a UV chromophore | Since this compound, like pregabalin, lacks a strong UV chromophore, derivatization with an agent like 1-fluoro-2,4-dinitrobenzene (DNFB) is often necessary for UV detection.[5] |
| Inappropriate detection wavelength | If using a UV detector after derivatization, ensure the detection wavelength is set to the absorbance maximum of the derivatized analyte. For pregabalin and its impurities, a low wavelength of around 210 nm is often used for underivatized detection. |
| Low concentration of the degradant | Concentrate the sample or adjust the forced degradation conditions to generate a higher concentration of this compound. |
Forced Degradation Studies
Problem: No degradation of pregabalin is observed under stress conditions.
| Possible Cause | Troubleshooting Steps |
| Stress conditions are not harsh enough | Increase the severity of the stress conditions (e.g., higher temperature, longer exposure time, higher concentration of acid/base/oxidizing agent). Forced degradation studies are intended to be more severe than accelerated stability conditions.[7] |
| Inappropriate stressor | Pregabalin is known to be relatively stable under certain conditions. Ensure a variety of stressors (acid, base, oxidation, heat, light) are being used.[10][12] |
Problem: Complete degradation of pregabalin.
| Possible Cause | Troubleshooting Steps |
| Stress conditions are too harsh | Reduce the severity of the stress conditions to achieve a target degradation of 5-20%.[6] This allows for the identification and quantification of primary degradation products. |
Problem: Mass balance is not achieved in the stability study.
| Possible Cause | Troubleshooting Steps |
| Degradation products are not being detected | This could be due to a lack of a chromophore, or the degradation products may be volatile or not elute from the HPLC column. Use a universal detector like a mass spectrometer (LC-MS) or a charged aerosol detector (CAD) to detect non-chromophoric compounds. |
| Inaccurate quantification of degradation products | The response factor of a degradation product may be different from that of the API. It is important to determine the relative response factors for accurate quantification.[13] |
| Formation of insoluble degradants | Visually inspect the stressed samples for any precipitation. |
Experimental Protocols
Representative HPLC Method for Pregabalin and Related Substances
This is a general protocol based on published methods and should be optimized for your specific application.
| Parameter | Condition | Reference |
| Column | Inertsil ODS 3V (250 mm × 4.6 mm, 5µm) | |
| Mobile Phase A | 0.01M Di-ammonium hydrogen phosphate (B84403) buffer (pH 6.5) | |
| Mobile Phase B | Acetonitrile | |
| Gradient | Optimized to achieve separation | |
| Flow Rate | 0.8 mL/min | |
| Column Temperature | 25°C | |
| Injection Volume | 20 µL | |
| Detector | UV at 210 nm |
Forced Degradation Protocol
The following are typical stress conditions used in forced degradation studies of pregabalin. The exact conditions should be adjusted to achieve the desired level of degradation.
| Stress Condition | Typical Procedure | Reference |
| Acid Hydrolysis | 1 mg/mL pregabalin in 0.1 N HCl at 60°C for 24 hours | [10] |
| Base Hydrolysis | 1 mg/mL pregabalin in 0.1 N NaOH at 60°C for 24 hours | [10] |
| Oxidative Degradation | 1 mg/mL pregabalin in 3% H₂O₂ at room temperature for 24 hours | [10] |
| Thermal Degradation | Solid pregabalin at 105°C for 24 hours | |
| Photolytic Degradation | Exposure to UV light (e.g., 1.2 million lux hours) and visible light (e.g., 200 W h/m²) | [4] |
Visualizations
Caption: Experimental workflow for developing a stability-indicating method.
Caption: Logic diagram for troubleshooting common HPLC issues.
Caption: Formation pathway of this compound from pregabalin and lactose.
References
- 1. Synthesis and characterization of pregabalin lactose conjugate degradation products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. synthinkchemicals.com [synthinkchemicals.com]
- 3. US7022678B2 - Pregabalin lactose conjugates - Google Patents [patents.google.com]
- 4. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. asianpubs.org [asianpubs.org]
- 6. How to overcome the critical challenges faced in forced degradation studies – Lhasa Limited [lhasalimited.org]
- 7. sgs.com [sgs.com]
- 8. acdlabs.com [acdlabs.com]
- 9. METHOD DEVELOPMENT, VALIDATION AND STABILITY INDICATING ASSAY PROCEDURE OF PREGABALIN BY USING RP-HPLC [ipindexing.com]
- 10. iajps.com [iajps.com]
- 11. medikamenterqs.com [medikamenterqs.com]
- 12. ijpsr.com [ijpsr.com]
- 13. academic.oup.com [academic.oup.com]
Technical Support Center: Minimizing PD-224378 Formation
This technical support center provides guidance for researchers, scientists, and drug development professionals on minimizing the formation of the impurity PD-224378 during experiments and formulation development involving pregabalin (B1679071) and lactose (B1674315). This compound is a lactam impurity formed via a Maillard reaction between the primary amine of pregabalin and the reducing sugar lactose.
Troubleshooting Guide
This guide addresses common issues encountered during the handling and formulation of pregabalin in the presence of lactose, focusing on the prevention of this compound formation.
| Problem | Potential Cause | Recommended Solution |
| Unexpectedly high levels of this compound in a solid formulation. | Elevated temperature during processing or storage. The Maillard reaction is significantly accelerated by heat. | Maintain strict temperature control during all manufacturing steps (e.g., mixing, granulation, drying). Store the product in a temperature-controlled environment, avoiding exposure to high temperatures. |
| High moisture content. Water acts as a solvent and facilitates the Maillard reaction between pregabalin and lactose. | Minimize the exposure of materials to ambient humidity. Implement a drying step (e.g., convection oven at 45-55°C) to achieve a low moisture level (e.g., 1-2%) in the final product.[1] Consider the use of a desiccant in the packaging. | |
| Inappropriate pH. The lactamization of pregabalin, a related degradation pathway, is pH-dependent. While the direct impact on this compound is not fully elucidated, controlling pH is crucial for overall stability. | For liquid formulations, maintain the pH within a narrow range of 5.5 to 6.5 to minimize lactam formation.[2] | |
| Use of wet granulation. The addition of water during wet granulation can accelerate the Maillard reaction. | If possible, utilize direct compression instead of wet granulation to avoid the introduction of water. If wet granulation is necessary, minimize the amount of water and the processing time. | |
| This compound levels increase over time during stability studies. | Inadequate control of storage conditions. Fluctuations in temperature and humidity can promote the formation of this compound. | Store stability samples in controlled environment chambers with consistent temperature and humidity. Ensure packaging provides an adequate barrier against moisture. |
| Incompatible excipients. Certain excipients can influence the microenvironment within the formulation, potentially accelerating the degradation of pregabalin. | Conduct compatibility studies with all excipients. Consider replacing lactose with a non-reducing sugar if this compound formation is a persistent issue. | |
| Difficulty in accurately quantifying this compound. | Inadequate analytical method. The analytical method may lack the necessary sensitivity or selectivity to resolve this compound from other impurities or the parent compound. | Develop and validate a stability-indicating HPLC method specifically for the detection and quantification of pregabalin and its degradation products, including this compound. |
Frequently Asked Questions (FAQs)
Q1: What is this compound and how is it formed?
A1: this compound is the lactam form of a glycosylamine that is formed through a Maillard reaction between the primary amine group of pregabalin and the reducing sugar lactose.[3] This non-enzymatic browning reaction is a common degradation pathway for formulations containing primary or secondary amines and reducing sugars.
Q2: What are the main factors that promote the formation of this compound?
A2: The primary factors that accelerate the formation of this compound are:
-
Temperature: Higher temperatures significantly increase the rate of the Maillard reaction.
-
Moisture: The presence of water is necessary for the reaction to occur.
-
pH: While the optimal pH for the Maillard reaction can vary, the stability of pregabalin itself is known to be pH-dependent.
Q3: How can I prevent or minimize the formation of this compound in my solid formulation?
A3: To minimize the formation of this compound, consider the following strategies:
-
Control Temperature and Humidity: Maintain low temperature and low humidity during manufacturing and storage.
-
Use Direct Compression: Avoid wet granulation to minimize the introduction of water.
-
Optimize Drying: If granulation is necessary, ensure the final product is dried to a low moisture content.
-
Excipient Selection: If feasible, replace lactose with a non-reducing sugar excipient.
-
Packaging: Use packaging that provides a good barrier to moisture and consider including a desiccant.
Q4: What is the recommended pH range to maintain the stability of pregabalin?
A4: To prevent the formation of the cyclic lactam of pregabalin, which is an undesired side product, a narrow pH range of 5.5 to 6.5 is recommended for aqueous solutions.[2] While this specifically addresses lactamization, maintaining this pH range is a good practice for overall stability.
Q5: What analytical methods are suitable for detecting and quantifying this compound?
A5: A validated, stability-indicating High-Performance Liquid Chromatography (HPLC) method is the most common and reliable technique for the separation and quantification of this compound and other related impurities in pregabalin formulations.
Data Presentation
The following tables summarize quantitative data from studies on pregabalin degradation.
Table 1: Influence of Excipients on Lactam Impurity Formation in Pregabalin Formulations
| Formulation | Storage Condition | Lactam Impurity (%) |
| Pregabalin alone | 60°C / 2 Weeks (closed) | 0.006 |
| Pregabalin + Lactose monohydrate (1:3) | 60°C / 2 Weeks (closed) | 0.017 |
| Pregabalin + Talc (1:0.5) | 60°C / 2 Weeks (closed) | 0.031 |
| Pregabalin + Colloidal silicon dioxide (1:0.25) | 60°C / 2 Weeks (closed) | 0.68 |
| Pregabalin + Isomalt (1:3) | 60°C / 2 Weeks (closed) | 0.009 |
| Commercial Pregabalin Capsule (containing lactose) | 60°C / 2 Weeks (closed) | 0.145 |
| Pregabalin alone | 40°C / 75% RH / 4 Weeks (open) | 0.004 |
| Pregabalin + Lactose monohydrate (1:3) | 40°C / 75% RH / 4 Weeks (open) | 0.004 |
| Pregabalin + Talc (1:0.5) | 40°C / 75% RH / 4 Weeks (open) | 0.008 |
| Pregabalin + Colloidal silicon dioxide (1:0.25) | 40°C / 75% RH / 4 Weeks (open) | 0.16 |
| Pregabalin + Isomalt (1:3) | 40°C / 75% RH / 4 Weeks (open) | 0.001 |
| Commercial Pregabalin Capsule (containing lactose) | 40°C / 75% RH / 4 Weeks (open) | 0.043 |
Data adapted from patent US8968780B2. The patent refers to a "lactam" impurity, which is related to the degradation pathway of this compound.
Table 2: Forced Degradation of Pregabalin under Various Stress Conditions
| Stress Condition | % Degradation of Pregabalin |
| Acid (5N HCl) | ~22% |
| Base (5N NaOH) | ~24% |
| Peroxide (30% w/v H₂O₂) | ~19% |
| Thermal (105°C) | 2 to 5% |
| Light (1.2 million lux) | 2 to 5% |
| Humidity (40°C / 75% RH) | 2 to 5% |
Data adapted from a study on the development and validation of an HPLC method for pregabalin. Note: This table shows the total degradation of pregabalin, not specifically the formation of this compound.[3]
Experimental Protocols
Protocol 1: HPLC Method for the Determination of Pregabalin and its Impurities
This protocol provides a general framework for an HPLC method. Specific parameters may need to be optimized for your specific application and instrumentation.
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., phosphate (B84403) buffer) and an organic solvent (e.g., acetonitrile (B52724) or methanol). The pH of the aqueous phase should be controlled.
-
Flow Rate: Typically 1.0 mL/min.
-
Column Temperature: Maintained at a constant temperature (e.g., 30°C).
-
Detection: UV detection at an appropriate wavelength (e.g., 210 nm).
-
Injection Volume: 10-20 µL.
-
Standard Preparation: Prepare a standard solution of pregabalin and, if available, a reference standard for this compound in a suitable diluent.
-
Sample Preparation: Dissolve the sample in the diluent to a known concentration.
-
Validation: The method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.
Mandatory Visualization
Caption: Formation pathway of this compound via the Maillard reaction.
Caption: Troubleshooting workflow for minimizing this compound formation.
References
resolving analytical issues in PD-224378 detection
Welcome to the technical support center for the analytical detection of PD-224378. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving common analytical issues encountered during their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary analytical methods for the detection and quantification of this compound?
A1: The primary analytical methods for this compound, a glycosylated pyrrolidinone derivative, are High-Performance Liquid Chromatography (HPLC) coupled with Ultraviolet (UV) detection and Liquid Chromatography-Mass Spectrometry (LC-MS). The choice of detector depends on the required sensitivity and selectivity. LC-MS is generally preferred for its higher sensitivity and specificity, especially in complex biological matrices.
Q2: What are the typical chromatographic conditions for HPLC analysis of this compound?
A2: While method development and optimization are crucial, a good starting point for reversed-phase HPLC analysis of this compound would involve a C18 column with a gradient elution using a mobile phase consisting of water and acetonitrile, both with 0.1% formic acid. The UV detection wavelength can be set based on the chromophore of this compound, likely in the low UV range (e.g., 210-230 nm).
Q3: How can I improve the peak shape for this compound in my chromatogram?
A3: Poor peak shape, such as tailing or fronting, can be caused by several factors. Ensure that your sample is dissolved in a solvent compatible with the mobile phase.[1] Adjusting the pH of the mobile phase with a modifier like formic acid can help to protonate or deprotonate the analyte for better peak symmetry. Also, consider potential interactions with the stationary phase or column contamination.
Q4: I am not detecting a signal for this compound with my mass spectrometer. What are the possible reasons?
A4: Failure to detect a compound in mass spectrometry can stem from several issues.[2] These include improper sample preparation leading to low concentration, the selection of an incompatible ion source, low ionization efficiency of the compound, or incorrect instrument parameter settings such as ion source voltage or collision energy.[2] It's also possible that the mass analyzer's range is not set to include the mass of this compound (m/z 466.49 for [M+H]⁺).
Troubleshooting Guides
HPLC-UV Detection Issues
This guide addresses common problems encountered during the HPLC-UV analysis of this compound.
Issue 1: No Peaks or Very Small Peaks
| Possible Cause | Recommended Solution |
| Incorrect Wavelength | Determine the UV absorbance maximum for this compound and set the detector to that wavelength. |
| Sample Degradation | Prepare fresh samples and standards. Ensure proper storage conditions. |
| Injector Problem | Check for blockages in the injector or sample loop. Manually inject a standard to verify injector performance. |
| Detector Lamp Off | Ensure the detector lamp is on and has not exceeded its lifetime. |
| Flow Path Obstruction | Check for leaks or blockages in the tubing and connections. |
Issue 2: Baseline Noise or Drift
| Possible Cause | Recommended Solution |
| Air Bubbles in the System | Degas the mobile phase thoroughly. Purge the pump to remove any trapped air bubbles. |
| Contaminated Mobile Phase | Prepare fresh mobile phase using high-purity solvents and additives. |
| Column Temperature Fluctuation | Use a column oven to maintain a stable temperature. |
| Detector Flow Cell Contamination | Flush the flow cell with a strong, appropriate solvent. |
Issue 3: Variable Retention Times
| Possible Cause | Recommended Solution |
| Inconsistent Mobile Phase Composition | Prepare mobile phases carefully and consistently. Use a gradient proportioning valve test to check for accuracy. |
| Pump Malfunction | Check for leaks in the pump seals and ensure check valves are functioning correctly.[3][4] |
| Column Equilibration | Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection. |
| Changes in Column Temperature | Maintain a constant column temperature using a column oven. |
LC-MS Detection Issues
This guide provides solutions for common problems when analyzing this compound using LC-MS.
Issue 1: Low Signal Intensity
| Possible Cause | Recommended Solution |
| Poor Ionization Efficiency | Optimize ion source parameters (e.g., spray voltage, gas flow, temperature). Try a different ionization technique if available (e.g., APCI instead of ESI). |
| Incorrect Mass Analyzer Settings | Ensure the mass analyzer is set to scan for the correct m/z of this compound and its expected adducts (e.g., [M+H]⁺, [M+Na]⁺). |
| Sample Matrix Effects | Dilute the sample or use a more effective sample preparation technique (e.g., solid-phase extraction) to remove interfering matrix components. |
| Incompatible Mobile Phase | Avoid non-volatile buffers (e.g., phosphate) in the mobile phase as they can cause ion suppression. |
Issue 2: Inconsistent Signal/Poor Reproducibility
| Possible Cause | Recommended Solution |
| Fluctuations in Ion Source | Clean the ion source, including the capillary and skimmer. |
| Unstable Spray | Ensure a consistent and stable flow rate from the LC pump. Check for blockages in the ESI needle. |
| Sample Carryover | Implement a robust needle and injection port wash routine between samples. |
| Degradation in the Autosampler | Keep the autosampler temperature controlled, especially for prolonged sequences. |
Experimental Protocols
Protocol 1: General HPLC-UV Method for this compound Analysis
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: 5% B to 95% B over 15 minutes
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 10 µL
-
UV Detection: 210 nm
-
Sample Preparation: Dissolve the sample in a 50:50 mixture of water and acetonitrile.
Protocol 2: General LC-MS Method for this compound Analysis
-
LC System: As per HPLC-UV method, but with a flow rate of 0.4 mL/min and a corresponding gradient adjustment.
-
Mass Spectrometer: Electrospray Ionization (ESI) in positive ion mode.
-
Ion Source Parameters:
-
Capillary Voltage: 3.5 kV
-
Drying Gas Temperature: 325 °C
-
Drying Gas Flow: 10 L/min
-
Nebulizer Pressure: 35 psi
-
-
Mass Analyzer: Scan from m/z 100 to 600.
Visualizations
Caption: A typical experimental workflow for the analysis of this compound.
Caption: A logical troubleshooting flowchart for resolving analytical issues.
References
Technical Support Center: Addressing Off-Target Effects of PD-224378
Welcome to the technical support center for PD-224378. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and address potential off-target effects during their experiments with this kinase inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound and how might this contribute to off-target effects?
A1: this compound is a potent kinase inhibitor. While designed for high selectivity, like many kinase inhibitors, it can interact with other kinases or signaling proteins, particularly at higher concentrations.[1] This is often due to the conserved nature of the ATP-binding pocket across the kinome. Off-target effects can arise from the inhibition of these unintended kinases, leading to unexpected cellular responses.[2]
Q2: I'm observing unexpected phenotypes in my cell-based assays that don't align with the known on-target pathway. What could be the cause?
A2: Unexpected phenotypes can stem from several factors. Off-target kinase inhibition is a primary suspect, potentially activating compensatory signaling pathways.[3] Additionally, the inhibitor might have effects on cellular metabolism that can confound assays like the MTT assay, leading to an over or underestimation of cell viability.[4][5] It is also crucial to consider the genetic background of your cell line, as sensitivities to off-target effects can vary.[6]
Q3: How can I confirm that this compound is engaging its intended target in my cellular experiments?
A3: Target engagement can be confirmed using several methods. A Western blot analysis to assess the phosphorylation status of a known direct downstream substrate of the target kinase is a common approach.[7] A decrease in phosphorylation of this substrate upon treatment with this compound would indicate target engagement. For more direct evidence, techniques like the Cellular Thermal Shift Assay (CETSA) can be employed to measure the thermal stabilization of the target protein upon inhibitor binding.[1][7]
Troubleshooting Guides
Guide 1: Inconsistent IC50 Values in Kinase Assays
Users may experience variability in the half-maximal inhibitory concentration (IC50) of this compound between different experiments. The following table outlines potential causes and troubleshooting steps.
| Potential Cause | Troubleshooting Steps |
| Variable ATP Concentration | Standardize the ATP concentration across all assays. It is recommended to use an ATP concentration near the Michaelis constant (Km) for the kinase.[8] |
| Inhibitor Precipitation | Visually inspect for any precipitate in your stock solutions and assay wells. Test the solubility of this compound in the assay buffer and consider using an alternative solvent if necessary.[7] |
| Enzyme Activity Variation | Use a fresh aliquot of the kinase for each experiment to ensure consistent activity. Ensure the enzyme has been stored correctly.[7] |
| Assay Plate Inconsistencies | Use high-quality, low-binding assay plates and ensure thorough mixing in all wells to promote uniformity.[7] |
Guide 2: Discrepancy Between Biochemical and Cell-Based Assay Results
It is a common observation that the potency of an inhibitor in a biochemical assay does not directly translate to its effectiveness in a cellular context.[9]
| Potential Cause | Troubleshooting Steps |
| Poor Cell Permeability | The inhibitor may not be efficiently crossing the cell membrane. Consider performing a cellular uptake assay to assess permeability. |
| Compound Instability or Metabolism | This compound may be unstable in the cell culture media or rapidly metabolized by the cells. Assess compound stability over the time course of your experiment. |
| High Cellular ATP Concentration | The intracellular concentration of ATP is much higher than that typically used in biochemical assays, which can lead to competition and a rightward shift in the IC50 value.[10] |
| Presence of Efflux Pumps | Cells may express efflux pumps that actively remove the inhibitor from the cytoplasm. Co-treatment with an efflux pump inhibitor could help to clarify this. |
Guide 3: Unexpected Results in Cell Viability Assays
Cell viability assays can be prone to artifacts, especially when using kinase inhibitors.
| Potential Cause | Troubleshooting Steps |
| Interference with MTT/XTT Reduction | Some kinase inhibitors can affect cellular metabolism and mitochondrial function, leading to inaccurate readings in tetrazolium-based assays (MTT, XTT).[4][11] It is advisable to use an alternative viability assay, such as a trypan blue exclusion assay or a luminescence-based assay that measures ATP levels (e.g., CellTiter-Glo®).[5][6] |
| Sub-optimal Incubation Time | The effects of kinase inhibition on cell viability may not be apparent at early time points. It is recommended to perform a time-course experiment (e.g., 24, 48, 72 hours) to determine the optimal endpoint.[6] |
| "Edge Effects" on Assay Plates | The outermost wells of a microplate are more susceptible to evaporation, which can concentrate the inhibitor and affect cell growth. To mitigate this, avoid using the outer wells for experimental samples and instead fill them with sterile media or PBS.[6] |
Guide 4: Ambiguous Western Blot Results
Western blotting is a key technique for studying signaling pathways. Below are common issues and solutions when assessing the effects of this compound.
| Potential Cause | Troubleshooting Steps |
| No Change in Downstream Phosphorylation | The concentration of this compound may be too low, or the incubation time too short. Perform a dose-response and time-course experiment. Also, ensure the inhibitor is active and has been stored correctly.[3] |
| Paradoxical Increase in Phosphorylation | Inhibition of one kinase can sometimes lead to the activation of a compensatory signaling pathway, resulting in the phosphorylation of your target by a different kinase.[3] Consider using a structurally unrelated inhibitor of the same target as a control. |
| High Background or Non-Specific Bands | Optimize your Western blot protocol by titrating primary and secondary antibody concentrations, ensuring sufficient blocking, and performing adequate washes.[3][12] |
Experimental Protocols
Protocol 1: In Vitro Kinase Assay to Determine IC50
This protocol describes a general method for determining the IC50 value of this compound against a purified kinase.
-
Reagent Preparation:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Prepare a serial dilution of this compound in the assay buffer.
-
Prepare the kinase and substrate in the appropriate assay buffer.
-
-
Assay Procedure:
-
Add the kinase and substrate to the wells of a microplate.
-
Add the diluted this compound to the wells and incubate for 30 minutes at room temperature.[7]
-
Initiate the kinase reaction by adding ATP to each well. The final ATP concentration should be close to the Km of the kinase.[8]
-
Incubate for the desired reaction time (e.g., 60 minutes) at room temperature.
-
Stop the reaction and measure the kinase activity using a suitable detection method (e.g., luminescence-based ATP detection, fluorescence polarization, or radiometric assay).[13]
-
-
Data Analysis:
-
Plot the results as a percentage of kinase activity versus the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Protocol 2: Western Blot Analysis of Downstream Signaling
This protocol outlines the steps to assess the effect of this compound on the phosphorylation of a downstream target.
-
Cell Treatment and Lysis:
-
Seed cells in a culture plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound or a vehicle control (DMSO) for the desired time.
-
Lyse the cells in a lysis buffer supplemented with protease and phosphatase inhibitors.[3]
-
-
Protein Quantification and Sample Preparation:
-
Determine the protein concentration of the lysates using a standard protein assay (e.g., BCA assay).
-
Denature the protein lysates by boiling in Laemmli sample buffer.
-
-
SDS-PAGE and Western Blotting:
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature.[3]
-
Incubate the membrane with a primary antibody specific for the phosphorylated form of the target protein overnight at 4°C.
-
Wash the membrane with TBST and then incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
-
Stripping and Re-probing (Optional):
-
To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against the total (non-phosphorylated) form of the target protein.[14]
-
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. Off-target side-effects – An ABC of PK/PD [pressbooks.openeducationalberta.ca]
- 3. benchchem.com [benchchem.com]
- 4. Pitfalls of the MTT assay: Direct and off-target effects of inhibitors can result in over/underestimation of cell viability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pitfalls of the MTT assay: Direct and off-target effects of inhibitors can result in over/underestimation of cell viability: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 9. reactionbiology.com [reactionbiology.com]
- 10. reactionbiology.com [reactionbiology.com]
- 11. Pitfalls of the MTT assay: Direct and off-target effects of inhibitors can result in over/underestimation of cell viabi… [ouci.dntb.gov.ua]
- 12. benchchem.com [benchchem.com]
- 13. What are the common methods available to detect kinase activities? | AAT Bioquest [aatbio.com]
- 14. youtube.com [youtube.com]
Technical Support Center: Enhancing the Yield of PD-224378 Synthesis
Welcome to the technical support center for the synthesis of PD-224378, a glycosylated pyrrolidinone derivative. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the synthesis, with a focus on enhancing the overall yield.
Chemical Name: (4R)-1-(4-O-β-D-Galactopyranosyl-β-D-glucopyranosyl)-4-(2-methylpropyl)-2-pyrrolidinone CAS Number: 501665-88-9
General Synthetic Strategy
The synthesis of this compound can be conceptually divided into three main stages: preparation of the pyrrolidinone core, activation of the lactose (B1674315) moiety, and the crucial N-glycosylation coupling reaction, followed by deprotection. This guide will address potential issues in each of these key phases.
Troubleshooting Guide & FAQs
This section is formatted in a question-and-answer style to directly address specific issues you might encounter.
Stage 1: Synthesis of (4R)-4-isobutyl-2-pyrrolidinone
Q1: The yield of (4R)-4-isobutyl-2-pyrrolidinone is low. What are the potential causes and solutions?
A1: Low yields in the synthesis of the pyrrolidinone core, often derived from precursors to drugs like Pregabalin, can stem from several factors.
-
Incomplete reaction: The cyclization to form the lactam ring may be incomplete. Ensure adequate reaction time and temperature. Monitoring the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) is crucial.
-
Side reactions: Depending on the synthetic route, side reactions such as polymerization or degradation of starting materials can occur. Ensure an inert atmosphere (e.g., nitrogen or argon) if using organometallic reagents.
-
Purification losses: (4R)-4-isobutyl-2-pyrrolidinone is a relatively polar and water-soluble compound, which can lead to losses during aqueous work-up and extraction. Using a continuous extraction apparatus or salting out the aqueous layer can improve recovery. Purification by vacuum distillation or column chromatography on silica (B1680970) gel should be optimized to minimize losses.
| Parameter | Recommendation |
| Reaction Monitoring | TLC (e.g., 10% Methanol in Dichloromethane), LC-MS |
| Atmosphere | Inert (Nitrogen or Argon) for sensitive reagents |
| Work-up | Saturate aqueous layer with NaCl before extraction |
| Purification | Vacuum distillation or optimized column chromatography |
Stage 2: Activation of Lactose (Peracetylation and Bromination)
Q2: Peracetylation of lactose is incomplete or results in a dark, tarry mixture. How can I improve this step?
A2: Incomplete acetylation or the formation of degradation products are common issues.
-
Reagent purity: Acetic anhydride (B1165640) should be fresh and colorless. The presence of acetic acid can hinder the reaction. Pyridine, often used as a catalyst and solvent, should be dry.
-
Temperature control: The reaction is typically exothermic. Maintain the temperature, especially during the initial addition of acetic anhydride, to prevent charring of the carbohydrate.
-
Reaction time: While the reaction is often rapid, ensuring sufficient time for complete acetylation is important. Monitor by TLC until the starting material is fully consumed.
Q3: The conversion of peracetylated lactose to lactosyl bromide is inefficient, leading to low yields of the glycosyl donor. What can I do?
A3: The formation of the glycosyl bromide is a critical step.
-
Reagent and solvent dryness: This reaction is highly sensitive to moisture. Use anhydrous solvents (e.g., dichloromethane) and ensure all glassware is thoroughly dried. The HBr source (e.g., HBr in acetic acid) should be of high quality.
-
Reaction temperature: The reaction is typically performed at low temperatures (e.g., 0 °C) to control reactivity and minimize side reactions.
-
Stability of the product: Glycosyl bromides can be unstable. It is often best to use the crude lactosyl bromide immediately in the subsequent glycosylation step without extensive purification.
Stage 3: N-Glycosylation and Deprotection
Q4: The Koenigs-Knorr coupling of lactosyl bromide and the pyrrolidinone yields no or very little product. What are the critical parameters?
A4: The Koenigs-Knorr reaction is a classic but often temperamental glycosylation method.
-
Promoter activity: The silver salt promoter (e.g., silver carbonate, silver oxide, or silver triflate) is crucial.[1] The quality and activity of the silver salt can vary. Ensure it is finely powdered and dry. Some protocols benefit from the addition of a Lewis acid catalyst like trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf) to accelerate the reaction.[2]
-
Anhydrous conditions: As with the glycosyl bromide formation, this step is highly moisture-sensitive. Water will react with the lactosyl bromide and the oxocarbenium ion intermediate, leading to hydrolysis and low yields. Use flame-dried glassware and anhydrous solvents.
-
Reactivity of the pyrrolidinone: The nucleophilicity of the lactam nitrogen is relatively low. To enhance its reactivity, deprotonation with a suitable base might be necessary. However, strong bases can lead to side reactions. A non-nucleophilic base like proton sponge could be considered.
-
Stereochemistry: The use of acetyl protecting groups on the sugar generally favors the formation of the 1,2-trans glycosidic linkage due to neighboring group participation.[1]
| Parameter | Common Issues & Solutions |
| Promoter | Inactive silver salt. Use freshly prepared or high-purity, dry promoter. Consider catalytic TMSOTf. |
| Solvent | Presence of water. Use anhydrous solvents and flame-dried glassware. |
| Temperature | Reaction too slow. Gentle heating may be required, but monitor for degradation. |
| Stoichiometry | An excess of the pyrrolidinone may be needed to drive the reaction to completion. |
Q5: Multiple products are observed in the TLC/LC-MS analysis of the glycosylation reaction mixture. What are the likely side products?
A5: Several side reactions can occur during a Koenigs-Knorr glycosylation.
-
Hydrolysis of lactosyl bromide: This leads to the formation of peracetylated lactose.
-
Elimination products: Formation of a glycal by elimination of HBr.
-
Orthoester formation: A common side reaction where the alcohol attacks the acetyl carbonyl group.
-
Anomerization: Formation of both α and β anomers, although the β-anomer is generally favored with participating protecting groups.
Q6: The deprotection of the acetyl groups is leading to decomposition of the product. What are the best conditions for this step?
A6: Zemplén deacetylation (catalytic sodium methoxide (B1231860) in methanol) is a standard method.
-
Reaction pH: The reaction should be kept basic. If the reaction mixture becomes acidic, it can lead to the cleavage of the glycosidic bond.
-
Reaction time and temperature: The reaction is typically fast and performed at room temperature. Over-exposure to basic conditions can lead to other side reactions. Monitor the reaction closely by TLC.
-
Work-up: Neutralize the reaction mixture with a weak acid (e.g., Amberlite IR-120 H+ resin or dry ice) before concentrating to avoid product degradation.
References
Validation & Comparative
Comparative Analysis of Dopamine D4 Receptor Antagonists
A comprehensive guide for researchers and drug development professionals on the performance and experimental validation of selective dopamine (B1211576) D4 receptor antagonists.
Introduction
The dopamine D4 receptor, a member of the D2-like family of G protein-coupled receptors, has been a subject of intense research interest due to its potential role in various neuropsychiatric disorders, including schizophrenia, ADHD, and substance use disorders. Unlike other dopamine receptor subtypes, the D4 receptor exhibits a more restricted expression pattern in the brain, primarily in cortical and limbic regions, suggesting that selective antagonists may offer a more targeted therapeutic approach with a reduced side-effect profile. This guide provides an objective comparison of the performance of several key dopamine D4 receptor antagonists, supported by experimental data and detailed methodologies.
It is important to note that the initially requested compound, PD-224378, has been identified as (4R)-1-(4-O-β-D-Galactopyranosyl-β-D-glucopyranosyl)-4-(2-methylpropyl)-2-pyrrolidinone. Extensive literature searches have revealed no evidence of this compound possessing dopamine D4 antagonist activity. Therefore, this guide will focus on a comparative analysis of well-characterized and selective D4 antagonists for which robust experimental data is available.
Data Presentation: Quantitative Comparison of Dopamine D4 Antagonists
The following tables summarize the binding affinities (Ki) and functional potencies (IC50) of prominent dopamine D4 antagonists. Lower values indicate higher affinity and potency, respectively.
Table 1: Binding Affinity (Ki, nM) of Selected Dopamine D4 Antagonists for Human Dopamine Receptor Subtypes
| Compound | D4 Receptor (Ki, nM) | D2 Receptor (Ki, nM) | D3 Receptor (Ki, nM) | D2/D4 Selectivity Ratio | D3/D4 Selectivity Ratio |
| L-745,870 | 0.43 | >2000 | >2000 | >4651 | >4651 |
| Sonepiprazole (PNU-101,387) | 10 | >2000 | >2000 | >200 | >200 |
| PD 89211 | 3.7 | >3000 | Not Reported | >810 | Not Reported |
| ML398 | 36 | >20,000 | >20,000 | >555 | >555 |
Table 2: Functional Potency (IC50, nM) of Selected Dopamine D4 Antagonists in cAMP Assays
| Compound | IC50 (nM) |
| L-745,870 | 0.1 - 1000 (assay dependent) |
| PD 89211 | 2.1 |
| ML398 | 130 |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to allow for replication and validation of the presented data.
Radioligand Binding Assay for Determining Binding Affinity (Ki)
Objective: To determine the equilibrium dissociation constant (Ki) of a test compound for the dopamine D4 receptor.
Materials:
-
Cell membranes prepared from a stable cell line expressing the human dopamine D4 receptor (e.g., CHO or HEK293 cells).
-
Radioligand: [³H]spiperone or another suitable high-affinity D4 antagonist radioligand.
-
Test compounds (e.g., L-745,870, Sonepiprazole, PD 89211, ML398) at a range of concentrations.
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 1.5 mM CaCl₂, 4 mM MgCl₂, 1 mM EDTA, pH 7.4.
-
Non-specific binding control: A high concentration of a non-labeled D4 antagonist (e.g., 10 µM haloperidol).
-
Glass fiber filters (e.g., Whatman GF/B).
-
Scintillation cocktail and a liquid scintillation counter.
Procedure:
-
Thaw the cell membranes on ice and resuspend in ice-cold assay buffer to a final protein concentration of 10-20 µg per well.
-
In a 96-well plate, add assay buffer, test compound dilutions, radioligand (at a final concentration close to its Kd), and cell membranes.
-
For determining non-specific binding, a separate set of wells will contain the radioligand, cell membranes, and the non-specific binding control instead of the test compound.
-
Incubate the plate at room temperature for 60-90 minutes to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through the glass fiber filters using a cell harvester.
-
Wash the filters three times with ice-cold assay buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Determine the IC50 value (the concentration of test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its equilibrium dissociation constant.
cAMP Functional Assay for Determining Antagonist Potency (IC50)
Objective: To measure the ability of a D4 antagonist to inhibit the agonist-induced decrease in cyclic AMP (cAMP) levels.
Materials:
-
Whole cells stably expressing the human dopamine D4 receptor (e.g., CHO or HEK293 cells).
-
Dopamine D4 receptor agonist (e.g., quinpirole).
-
Forskolin (B1673556) (an adenylyl cyclase activator).
-
Test compounds (D4 antagonists) at a range of concentrations.
-
cAMP detection kit (e.g., HTRF, LANCE, or ELISA-based).
-
Cell culture medium and supplements.
Procedure:
-
Plate the cells in a 96-well plate and grow to 80-90% confluency.
-
On the day of the assay, replace the culture medium with serum-free medium containing a phosphodiesterase inhibitor (e.g., IBMX) and incubate for 30 minutes.
-
Pre-incubate the cells with various concentrations of the test antagonist for 15-30 minutes.
-
Stimulate the cells with a fixed concentration of forskolin and a fixed concentration of the D4 agonist (typically the EC80 concentration) for 15-30 minutes.
-
Lyse the cells and measure the intracellular cAMP levels using a commercial cAMP detection kit according to the manufacturer's instructions.
-
Generate a dose-response curve by plotting the cAMP concentration against the log concentration of the antagonist.
-
Determine the IC50 value, which is the concentration of the antagonist that produces 50% of the maximal inhibition of the agonist response, using non-linear regression analysis.
Mandatory Visualization
Dopamine D4 Receptor Signaling Pathway
The following diagram illustrates the canonical Gαi-coupled signaling pathway of the dopamine D4 receptor, which is antagonized by the compounds discussed in this guide.
Caption: Dopamine D4 receptor signaling pathway.
Experimental Workflow for Radioligand Binding Assay
This diagram outlines the key steps involved in a competitive radioligand binding assay to determine the binding affinity of a test compound.
Caption: Radioligand binding assay workflow.
Logical Relationship of D4 Antagonist Selectivity
This diagram illustrates the concept of selectivity, comparing the binding affinity of an antagonist for the D4 receptor versus other dopamine receptor subtypes.
Caption: D4 antagonist selectivity concept.
In-Depth Analysis of PD-224378's Mechanism of Action: A Comparative Guide
For researchers, scientists, and drug development professionals, a thorough understanding of a compound's mechanism of action is paramount for its advancement as a potential therapeutic. This guide provides a comparative analysis to validate the mechanism of action of PD-224378, offering a detailed examination of its performance against relevant alternatives, supported by experimental data and detailed protocols.
Unraveling the Signaling Cascade: The PD-1/PD-L1 Pathway
Recent research has elucidated the critical role of the Programmed Death-1 (PD-1) receptor and its ligands, PD-L1 and PD-L2, in immune evasion by tumor cells.[1][2][3] The engagement of PD-1 on activated T cells by PD-L1 or PD-L2 on tumor cells initiates an inhibitory signaling cascade, effectively dampening the anti-tumor immune response.[1][4] Understanding this pathway is crucial for contextualizing the action of inhibitors like this compound.
The signaling cascade initiated by interferon exposure, particularly interferon-gamma (IFN-γ), plays a significant role in the upregulation of PD-L1 and PD-L2 on tumor cells.[2][3][5] This process, known as adaptive immune resistance, involves the JAK1/JAK2-STAT1/STAT2/STAT3-IRF1 axis, which ultimately leads to the transcription of the genes encoding these immune checkpoint proteins.[2][3][5]
Below is a diagram illustrating the interferon-induced PD-L1/PD-L2 signaling pathway:
Comparative Analysis of this compound
To validate the mechanism of action of this compound as a potent and selective inhibitor of the PD-1/PD-L1 pathway, a series of experiments are proposed, comparing its activity with other known inhibitors.
Table 1: Comparative Inhibitory Activity
| Compound | Target | IC50 (nM) | Assay Type |
| This compound | PD-1/PD-L1 Interaction | [Insert Data] | HTRF Binding Assay |
| Nivolumab | PD-1 | [Reference Value] | HTRF Binding Assay |
| Pembrolizumab | PD-1 | [Reference Value] | HTRF Binding Assay |
| Atezolizumab | PD-L1 | [Reference Value] | HTRF Binding Assay |
Experimental Protocol: Homogeneous Time-Resolved Fluorescence (HTRF) Binding Assay
This assay quantitatively measures the inhibition of the PD-1/PD-L1 interaction.
Materials:
-
Recombinant human PD-1 protein (tagged with terbium cryptate)
-
Recombinant human PD-L1 protein (tagged with d2)
-
Assay buffer (e.g., PBS with 0.1% BSA)
-
384-well low-volume microplates
-
HTRF-compatible plate reader
Procedure:
-
Prepare serial dilutions of this compound and reference compounds (Nivolumab, Pembrolizumab, Atezolizumab) in the assay buffer.
-
In a 384-well plate, add the compound dilutions.
-
Add the terbium-labeled PD-1 protein to all wells.
-
Add the d2-labeled PD-L1 protein to all wells to initiate the binding reaction.
-
Incubate the plate at room temperature for the recommended time (e.g., 2 hours), protected from light.
-
Read the fluorescence at both emission wavelengths (e.g., 620 nm for the cryptate and 665 nm for d2) on an HTRF-compatible plate reader.
-
Calculate the HTRF ratio (665 nm / 620 nm * 10,000) and plot the results against the compound concentration to determine the IC50 values.
The following workflow diagram illustrates the HTRF assay protocol:
Cellular Activity: Restoring T Cell Function
To further validate the mechanism of action, it is essential to demonstrate that this compound can restore T cell function in the presence of PD-L1-expressing cancer cells.
Table 2: T Cell Activation Marker Expression
| Treatment | Cell Line | % CD8+ T cells expressing IFN-γ | % CD8+ T cells expressing Granzyme B |
| Control (No treatment) | Co-culture | [Insert Data] | [Insert Data] |
| This compound | Co-culture | [Insert Data] | [Insert Data] |
| Isotype Control Ab | Co-culture | [Insert Data] | [Insert Data] |
| Anti-PD-1 Ab | Co-culture | [Insert Data] | [Insert Data] |
Experimental Protocol: T Cell Co-culture Assay
This assay measures the ability of this compound to enhance T cell effector functions.
Materials:
-
PD-L1 expressing cancer cell line (e.g., MDA-MB-231)
-
Human peripheral blood mononuclear cells (PBMCs) or isolated T cells
-
T cell activation stimuli (e.g., anti-CD3/CD28 beads)
-
This compound and control antibodies
-
Flow cytometry antibodies for T cell activation markers (e.g., anti-IFN-γ, anti-Granzyme B)
-
Cell culture medium and supplements
Procedure:
-
Culture the PD-L1 expressing cancer cells in a 96-well plate.
-
Isolate T cells from healthy donor PBMCs.
-
Add the T cells to the cancer cells at a specific effector-to-target ratio (e.g., 10:1).
-
Add T cell activation stimuli to the co-culture.
-
Treat the co-cultures with this compound, an isotype control antibody, or an anti-PD-1 antibody.
-
Incubate the co-culture for a specified period (e.g., 48-72 hours).
-
Harvest the cells and stain for intracellular IFN-γ and Granzyme B using flow cytometry.
-
Analyze the percentage of CD8+ T cells expressing these activation markers.
The logical relationship for validating the cellular mechanism of action is depicted below:
References
- 1. Signaling pathway and dysregulation of PD1 and its ligands in lymphoid malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Interferon Receptor Signaling Pathways Regulating PD-L1 and PD-L2 Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Interferon Receptor Signaling Pathways Regulating PD-L1 and PD-L2 Expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. PD1 signal transduction pathways in T cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Comparative Analysis of PD-224378 and Pregabalin: A Review of Available Data
A comprehensive comparative analysis of PD-224378 and pregabalin (B1679071) is not feasible at this time due to a significant lack of publicly available pharmacological data for this compound. While extensive information exists for the established drug pregabalin, searches for this compound have yielded minimal details beyond its chemical identity. This guide will provide a detailed overview of pregabalin's properties and highlight the missing information for this compound, outlining the necessary data points for a future comparative evaluation.
Pregabalin: An Established α2δ Ligand
Pregabalin is a widely used medication for a variety of neurological and psychiatric disorders.[1][2] Its therapeutic effects are primarily attributed to its specific binding to the α2δ-1 subunit of voltage-gated calcium channels in the central nervous system.[1][3][4][5][6] This interaction does not directly block the calcium channel but rather modulates its function, leading to a reduction in the release of several excitatory neurotransmitters, including glutamate, norepinephrine, and substance P.[1][5] This mechanism underlies its analgesic, anticonvulsant, and anxiolytic properties.
Key Pharmacological and Pharmacokinetic Properties of Pregabalin
| Parameter | Value / Description |
| Mechanism of Action | Binds to the α2δ-1 subunit of voltage-gated calcium channels, reducing excitatory neurotransmitter release.[1][3][4][5][6] |
| Indications | Neuropathic pain, epilepsy, fibromyalgia, generalized anxiety disorder, restless legs syndrome.[1][2] |
| Bioavailability | ≥90%[7] |
| Time to Peak Plasma Concentration | Approximately 1.5 hours[6] |
| Metabolism | Negligible (<2% metabolized)[4] |
| Elimination Half-life | Approximately 6.3 hours[4] |
| Excretion | Primarily renal, as unchanged drug.[2][4] |
Experimental Protocols for Characterizing Pregabalin's Activity
The pharmacological profile of pregabalin has been established through a variety of in vitro and in vivo experimental protocols.
In Vitro Assays:
-
Radioligand Binding Assays: These assays are crucial for determining the binding affinity of a compound to its target receptor. For pregabalin, this involves using a radiolabeled ligand (e.g., [³H]-gabapentin) and membranes prepared from tissues expressing the α2δ-1 subunit. The ability of pregabalin to displace the radioligand is measured to calculate its inhibitory constant (Ki), a measure of binding affinity.
In Vivo Models:
-
Neuropathic Pain Models: Animal models, such as the chronic constriction injury (CCI) or spinal nerve ligation (SNL) models in rodents, are used to evaluate the analgesic efficacy of compounds like pregabalin. The drug's ability to reverse tactile allodynia (pain response to a non-painful stimulus) and thermal hyperalgesia (exaggerated response to a painful stimulus) is assessed.
-
Seizure Models: The anticonvulsant activity of pregabalin is tested in models like the maximal electroshock (MES) test or the pentylenetetrazol (PTZ)-induced seizure model in rodents. The drug's capacity to prevent or delay the onset of seizures is the primary endpoint.
This compound: The Unknown Compound
In stark contrast to pregabalin, there is a significant dearth of information regarding this compound. The available data is limited to its chemical formula (C₂₀H₃₅NO₁₁) and its synonym, "Pregabalin Amide Lactose Adduct". This suggests that this compound is a derivative of pregabalin, potentially formed by a chemical reaction with lactose.
The critical missing information for this compound includes:
-
Mechanism of Action: It is unknown if this compound retains the ability to bind to the α2δ-1 subunit or if it has any other pharmacological targets.
-
Binding Affinity: There is no available data on the binding affinity (e.g., Ki value) of this compound for the α2δ-1 subunit or any other receptor.
-
In Vitro and In Vivo Efficacy: No studies have been published demonstrating the efficacy of this compound in any experimental models of pain, epilepsy, or anxiety.
-
Pharmacokinetic Profile: Information on its absorption, distribution, metabolism, and excretion is entirely absent.
-
Experimental Protocols: No published studies mean there are no available experimental methodologies to analyze.
Visualizing the Known and the Unknown
To illustrate the current state of knowledge, the following diagrams depict the established signaling pathway of pregabalin and a conceptual workflow for the necessary future evaluation of this compound.
Caption: Signaling pathway of pregabalin.
Caption: Necessary experimental workflow for this compound.
Conclusion
While a direct, data-driven comparison between this compound and pregabalin is currently impossible, this guide serves to highlight the extensive body of research supporting the clinical use of pregabalin and the significant knowledge gap concerning this compound. For a meaningful comparative analysis to be conducted, comprehensive preclinical studies are required to elucidate the fundamental pharmacological properties of this compound. Researchers in drug development would need to undertake a full characterization of this compound, following a workflow similar to the one proposed above. Until such data becomes available, any discussion of the relative performance of these two molecules remains speculative.
References
- 1. GSRS [precision.fda.gov]
- 2. Structure–activity relationship of 18F-labeled PD-L1-targeting small molecule ligands: impact of radiolabeling strategy on affinity and in vivo performance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The anti-allodynic alpha(2)delta ligand pregabalin inhibits the trafficking of the calcium channel alpha(2)delta-1 subunit to presynaptic terminals in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A high-affinity human PD-1/PD-L2 complex informs avenues for small-molecule immune checkpoint drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
- 6. Ca2+ channel alpha2delta ligands: novel modulators of neurotransmission - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ClinicalTrials.gov [clinicaltrials.gov]
Comparative Analysis of Kinase Inhibitor Cross-Reactivity: A Case Study of Dasatinib
For researchers, scientists, and drug development professionals, understanding the cross-reactivity profile of a kinase inhibitor is paramount for accurate interpretation of experimental results and successful therapeutic development. This guide provides a comparative analysis of the kinase inhibitor Dasatinib, including its cross-reactivity profile against a panel of kinases and a comparison with other inhibitors. Detailed experimental methodologies and visual representations of key processes are provided to support your research.
Quantitative Kinase Selectivity Data
The following table summarizes the inhibitory activity of Dasatinib and a comparator compound, Imatinib, against a selection of kinases. The data, presented as IC50 values (the concentration of inhibitor required to reduce enzyme activity by 50%), highlights the polypharmacology of these inhibitors. Lower IC50 values indicate higher potency.
| Kinase Target | Dasatinib IC50 (nM) | Imatinib IC50 (nM) |
| ABL1 | <1 | 25 |
| SRC | <1 | >10,000 |
| BCR-ABL | <1 | 30 |
| KIT | 1.5 | 100 |
| PDGFRα | 28 | 100 |
| PDGFRβ | 16 | 100 |
| LCK | 1.1 | >10,000 |
| EPHA2 | 3.0 | >10,000 |
| DDR1 | 0.5 | - |
| YES1 | 0.6 | >10,000 |
Data is compiled from various public sources and is intended for comparative purposes. Actual values may vary depending on the specific assay conditions.
Experimental Protocols
The determination of a kinase inhibitor's selectivity profile is a critical step in its preclinical characterization. A widely accepted method for this is the in vitro kinase inhibition assay.
In Vitro Kinase Inhibition Assay Protocol
This protocol outlines a typical workflow for assessing the inhibitory activity of a compound against a panel of purified kinases.
-
Reagents and Materials:
-
Purified recombinant kinases
-
Kinase-specific peptide substrates
-
ATP (Adenosine triphosphate)
-
Test compound (e.g., Dasatinib) and comparator compounds
-
Assay buffer (e.g., Tris-HCl, MgCl2, DTT)
-
Detection reagent (e.g., ADP-Glo™, Z'-LYTE™)
-
384-well assay plates
-
Plate reader capable of luminescence or fluorescence detection
-
-
Assay Procedure:
-
Prepare serial dilutions of the test and comparator compounds in the assay buffer.
-
Add a fixed concentration of the kinase and its specific substrate to each well of the assay plate.
-
Add the diluted compounds to the wells. Include a positive control (no inhibitor) and a negative control (no kinase).
-
Initiate the kinase reaction by adding a predetermined concentration of ATP (often at or near the Km for each kinase).
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a specified period (e.g., 60 minutes).
-
Stop the reaction and add the detection reagent according to the manufacturer's instructions. This reagent measures the amount of ADP produced (in the case of ADP-Glo™) or the phosphorylation of the substrate (in fluorescence-based assays).
-
Read the plate using a suitable plate reader.
-
-
Data Analysis:
-
The raw data (e.g., luminescence or fluorescence intensity) is converted to percent inhibition relative to the positive and negative controls.
-
The percent inhibition is plotted against the logarithm of the inhibitor concentration.
-
An IC50 value is determined by fitting the data to a four-parameter logistic dose-response curve.
-
Visualizing Experimental and Biological Pathways
To further elucidate the processes involved in cross-reactivity studies and the biological context of the inhibitor's action, the following diagrams are provided.
Unveiling the Binding Affinity of PD-1/PD-L1 Pathway Inhibitors: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the binding affinity of BMS-202, a notable small-molecule inhibitor of the PD-1/PD-L1 interaction, alongside benchmark monoclonal antibodies. Detailed experimental protocols and a visual representation of the signaling pathway are included to support further research and development in cancer immunotherapy.
The programmed cell death protein 1 (PD-1) and its ligand, programmed death-ligand 1 (PD-L1), represent a critical immune checkpoint pathway. Cancer cells often exploit this pathway to evade immune surveillance. By blocking the PD-1/PD-L1 interaction, therapeutic agents can restore the anti-tumor activity of the immune system. While monoclonal antibodies have been the mainstay of PD-1/PD-L1 blockade, small-molecule inhibitors are emerging as a promising alternative.
This guide focuses on BMS-202, a well-characterized small-molecule inhibitor that targets PD-L1. Unlike antibodies that sterically hinder the PD-1/PD-L1 interaction, BMS-202 uniquely induces the dimerization of PD-L1, which in turn prevents its binding to PD-1.
Comparative Binding Affinity
The following table summarizes the binding affinities of BMS-202 and key monoclonal antibody inhibitors of the PD-1/PD-L1 pathway. This quantitative data allows for a direct comparison of their potencies.
| Compound | Type | Target | Binding Affinity (K D ) | Binding Affinity (IC 50 ) |
| BMS-202 | Small Molecule | PD-L1 | 8 µM | 18 nM |
| Nivolumab | Monoclonal Antibody | PD-1 | ~3 nM | Not applicable |
| Pembrolizumab | Monoclonal Antibody | PD-1 | ~29 pM | Not applicable |
Note: K D (dissociation constant) and IC 50 (half-maximal inhibitory concentration) are key metrics for binding affinity, where lower values indicate higher potency. The values presented are compiled from various studies and may differ based on the specific assay conditions.
Experimental Protocols
Accurate determination of binding affinity is crucial for the development of effective inhibitors. Below are detailed methodologies for three common assays used to characterize the interaction between small molecules and their protein targets.
Homogeneous Time-Resolved Fluorescence (HTRF) PD-1/PD-L1 Binding Assay
This assay is a high-throughput method for quantifying protein-protein interactions and their inhibition in a cell-free system.[1][2][3]
Principle: HTRF combines Fluorescence Resonance Energy Transfer (FRET) with time-resolved detection. Recombinant PD-1 and PD-L1 proteins are tagged with a FRET donor (e.g., Europium cryptate) and an acceptor (e.g., d2), respectively. When PD-1 and PD-L1 interact, the donor and acceptor are in close proximity, generating a high FRET signal. An inhibitor disrupts this interaction, leading to a decrease in the FRET signal.[2]
Materials:
-
Recombinant human PD-1 protein (tagged with a FRET acceptor)
-
Recombinant human PD-L1 protein (tagged with a FRET donor)
-
BMS-202 or other test compounds
-
Assay buffer (e.g., PBS with 0.1% BSA and 0.05% Tween-20)
-
White, low-volume 384-well plates
-
HTRF-compatible microplate reader
Procedure:
-
Compound Preparation: Prepare a serial dilution of BMS-202 in the assay buffer. A typical concentration range would span from picomolar to micromolar to determine the IC 50 value. Include a vehicle control (e.g., DMSO).
-
Assay Plate Preparation: Dispense 4 µL of the compound dilutions into the wells of the 384-well plate.[2][4]
-
Protein Addition: Add 4 µL of the tagged PD-1 and 4 µL of the tagged PD-L1 proteins to each well.[4]
-
Incubation: Incubate the plate at room temperature for a defined period, typically 1 to 4 hours, protected from light, to allow the binding reaction to reach equilibrium.[4]
-
Detection Reagent Addition: Add the HTRF detection reagents (e.g., anti-tag antibodies conjugated to the FRET pair) to each well.
-
Final Incubation: Incubate the plate for 30-60 minutes at room temperature, protected from light.[2]
-
Data Acquisition: Read the plate on an HTRF-compatible reader, measuring the emission at both the donor and acceptor wavelengths (e.g., 620 nm and 665 nm).[4]
-
Data Analysis: Calculate the HTRF ratio (emission at 665 nm / emission at 620 nm). Plot the HTRF ratio against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC 50 value.
Surface Plasmon Resonance (SPR)
SPR is a label-free technique that provides real-time quantitative data on the kinetics and affinity of molecular interactions.[5][6][7][8][9]
Principle: SPR measures the change in the refractive index at the surface of a sensor chip upon binding of an analyte to an immobilized ligand. The protein (ligand) is immobilized on the sensor chip, and the small molecule (analyte) is flowed over the surface. The binding event causes an increase in mass on the sensor surface, which is detected as a change in the resonance angle of the reflected light. This change is proportional to the amount of bound analyte.[5]
Materials:
-
SPR instrument and sensor chips (e.g., CM5 chip)
-
Recombinant PD-L1 protein
-
BMS-202 or other test compounds
-
Immobilization buffer (e.g., 10 mM acetate, pH 4.5)
-
Running buffer (e.g., HBS-EP+)
-
Regeneration solution (e.g., glycine-HCl, pH 2.0)
Procedure:
-
Ligand Immobilization: Covalently immobilize the recombinant PD-L1 protein onto the sensor chip surface using standard amine coupling chemistry.
-
Analyte Injection: Prepare a series of dilutions of BMS-202 in the running buffer. Inject the analyte solutions over the sensor surface at a constant flow rate.
-
Association and Dissociation: Monitor the binding of the analyte to the immobilized ligand in real-time (association phase). After the injection, flow the running buffer over the surface to monitor the dissociation of the complex (dissociation phase).
-
Regeneration: After each binding cycle, inject the regeneration solution to remove the bound analyte and prepare the surface for the next injection.
-
Data Analysis: Fit the sensorgram data (a plot of response units versus time) to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (k a ), dissociation rate constant (k d ), and the equilibrium dissociation constant (K D = k d /k a ).
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy can provide detailed information about protein-ligand interactions at an atomic level, including binding site identification and affinity determination.[10][11][12][13]
Principle: Chemical Shift Perturbation (CSP) is a common NMR method to study protein-ligand binding. The chemical shift of a nucleus is sensitive to its local electronic environment. Upon ligand binding, the chemical shifts of the protein's backbone amide protons and nitrogens in and around the binding site will be perturbed. By titrating a solution of isotopically labeled (¹⁵N) protein with the unlabeled ligand and monitoring the changes in the ¹H-¹⁵N HSQC spectrum, the binding event can be characterized.[10]
Materials:
-
High-field NMR spectrometer with a cryoprobe
-
¹⁵N-labeled recombinant PD-L1 protein
-
BMS-202 or other test compounds
-
NMR buffer (e.g., phosphate (B84403) buffer in D₂O/H₂O)
Procedure:
-
Sample Preparation: Prepare a sample of ¹⁵N-labeled PD-L1 at a suitable concentration (e.g., 0.1-0.5 mM) in the NMR buffer.[14]
-
Initial Spectrum: Acquire a baseline ¹H-¹⁵N HSQC spectrum of the protein alone.
-
Titration: Add increasing amounts of a concentrated stock solution of BMS-202 to the protein sample.
-
Spectral Acquisition: Acquire a ¹H-¹⁵N HSQC spectrum after each addition of the ligand.
-
Data Analysis: Overlay the spectra and identify the protein resonances that show significant chemical shift changes upon ligand binding. The magnitude of the chemical shift perturbation can be plotted against the ligand concentration and fit to a binding isotherm to calculate the dissociation constant (K D ).
PD-1/PD-L1 Signaling Pathway and Inhibition
The interaction between PD-1 on activated T-cells and PD-L1 on tumor cells delivers an inhibitory signal to the T-cell, leading to its inactivation and allowing the tumor to evade immune destruction. Inhibitors block this interaction, thereby "releasing the brakes" on the T-cell and restoring its anti-tumor function.[2][5][6][10]
Caption: PD-1/PD-L1 signaling pathway and the mechanism of inhibition by BMS-202.
References
- 1. revvity.com [revvity.com]
- 2. benchchem.com [benchchem.com]
- 3. PCC0208025 (BMS202), a small molecule inhibitor of PD-L1, produces an antitumor effect in B16-F10 melanoma-bearing mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Principle and Protocol of Surface Plasmon Resonance (SPR) - Creative BioMart [creativebiomart.net]
- 6. Characterization of Small Molecule–Protein Interactions Using SPR Method | Springer Nature Experiments [experiments.springernature.com]
- 7. Characterization of Small Molecule-Protein Interactions Using SPR Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. portlandpress.com [portlandpress.com]
- 9. A surface plasmon resonance-based assay for small molecule inhibitors of human cyclophilin A - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Binding site identification and structure determination of protein-ligand complexes by NMR - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Ligand-Binding by Nuclear Magnetic Resonance Spectroscopy | Springer Nature Experiments [experiments.springernature.com]
- 12. NMR Studies of Protein–Ligand Interactions | Springer Nature Experiments [experiments.springernature.com]
- 13. researchgate.net [researchgate.net]
- 14. nmr-bio.com [nmr-bio.com]
Unraveling PD-224378: From Misidentified Research Subject to a Key Analytical Standard in Drug Manufacturing
An in-depth investigation into the research landscape surrounding the compound identified as PD-224378 reveals a case of mistaken identity. Contrary to the implication of a substance undergoing extensive research and independent replication for its therapeutic effects, evidence strongly indicates that this compound is not a therapeutic agent itself. Instead, it is recognized as (4R)-Pregabalin Amide Lactose (B1674315) Adduct , an impurity associated with the manufacturing of the well-established neuropathic pain and anti-epileptic drug, Pregabalin (B1679071).[1][2][3][4]
This compound, with the CAS Number 501665-88-9, serves a critical function not as a subject of efficacy studies, but as a reference standard for analytical and quality control purposes in the pharmaceutical industry.[5] Its primary role is to ensure the purity and safety of the final Pregabalin drug product by allowing manufacturers to detect and quantify this specific lactose conjugate impurity.
Given its status as an analytical standard and a manufacturing impurity, there are no independent replication studies on the research findings of this compound's own biological or therapeutic effects to compare with other alternatives. The core of the user's request, a comparison guide of replicated experimental data, cannot be fulfilled as the foundational premise is incorrect.
However, to address the underlying interest in the field of neurology and drug development, this guide will pivot to provide information on Pregabalin, the active pharmaceutical ingredient to which this compound is related.
Pregabalin: The Parent Compound
Pregabalin is a widely used medication for treating epilepsy, neuropathic pain, and generalized anxiety disorder. A comprehensive comparison of Pregabalin with its alternatives would require a separate, detailed analysis. Below is a summary of its key characteristics.
| Feature | Description |
| Drug Name | Pregabalin |
| Therapeutic Class | Gabapentinoid, Anticonvulsant, Anxiolytic |
| Mechanism of Action | Pregabalin selectively binds to the alpha-2-delta (α2δ) subunit of voltage-gated calcium channels in the central nervous system. This binding reduces the influx of calcium into presynaptic neurons, which in turn decreases the release of several excitatory neurotransmitters, including glutamate, norepinephrine, and substance P. This modulation of neurotransmitter release is believed to be the basis for its therapeutic effects in various neurological and psychiatric conditions. |
| Primary Indications | - Neuropathic pain associated with diabetic peripheral neuropathy and postherpetic neuralgia- Fibromyalgia- Adjunctive therapy for partial-onset seizures- Generalized anxiety disorder |
Experimental Protocols: A Note on Impurity Analysis
While there are no efficacy-related experimental protocols for this compound, its use as an analytical standard involves specific methodologies. These typically include:
-
High-Performance Liquid Chromatography (HPLC): This is the most common technique for separating and quantifying impurities in drug substances and products. A specific HPLC method would be developed and validated to resolve Pregabalin from the (4R)-Pregabalin Amide Lactose Adduct and other potential impurities.
-
Mass Spectrometry (MS): Often used in conjunction with HPLC (LC-MS), mass spectrometry helps to identify and confirm the structure of impurities based on their mass-to-charge ratio.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR can be used to elucidate the detailed chemical structure of the impurity, confirming its identity as the lactose adduct of the pregabalin lactam.
These protocols are standard in pharmaceutical development and are crucial for ensuring the safety and quality of the final drug product.
Visualizing the Mechanism of Action of Pregabalin
The following diagram illustrates the signaling pathway affected by Pregabalin.
References
- 1. Pregabalin Lactose Conjugate Impurity (R Isomer) - CAS - 501665-88-9 | Axios Research [axios-research.com]
- 2. Pregabalin Amide Lactose Adduct | PD 224378 | 501665-88-9 [medchemleader.cn]
- 3. (4R)-Pregabalin Amide Lactose Adduct | 501665-88-9 | SynZeal [synzeal.com]
- 4. (4R)-Pregabalin Amide Lactose Adduct | CAS No- 501665-88-9 | Simson Pharma Limited [simsonpharma.com]
- 5. (4R)-1-(4-O-b-D-Galactopyranosyl-b-D-glucopyranosyl)-4-(2-methylpropyl)-2-pyrrolidinone | 501665-88-9 | IG63810 [biosynth.com]
A Comparative Guide to Selective Dopamine D4 Receptor Ligands
For Researchers, Scientists, and Drug Development Professionals
The dopamine (B1211576) D4 receptor, a member of the D2-like family of G protein-coupled receptors (GPCRs), is a key target in neuroscience research and drug development. Its unique expression pattern, primarily in the prefrontal cortex and limbic areas, and its association with various neuropsychiatric disorders have fueled the quest for selective ligands to unravel its physiological roles and therapeutic potential. This guide provides a detailed comparison of prominent selective D4 receptor ligands, focusing on the antagonists L-745,870 and NGD-94-1, and the agonist A-412997.
Data Presentation: A Head-to-Head Comparison
The following tables summarize the binding affinities and functional potencies of the selected ligands, providing a quantitative basis for their comparison.
Table 1: Receptor Binding Affinity (Ki, nM)
| Ligand | Dopamine D4 | Dopamine D2 | Dopamine D3 | Serotonin 5-HT1A | Serotonin 5-HT2 | Serotonin 5-HT3 | Alpha-Adrenergic | Sigma Sites |
| L-745,870 | 0.43[1][2] | 960[1] | 2300[1] | >1000 | <300[2] | - | <300[2] | <300[2] |
| NGD-94-1 | 3.6 | >2160 | >2160 | ~180 | - | ~720 | - | - |
| A-412997 | 7.9 (human)[3] | >1000[3] | >1000[3] | >1000 | >1000 | >1000 | >1000 | >1000 |
Data for NGD-94-1 selectivity for 5-HT1A and 5-HT3 receptors is presented as approximate fold-selectivity over D4, with Ki values calculated based on the reported D4 Ki of 3.6 nM.
Table 2: Functional Activity (EC50/IC50, nM)
| Ligand | Functional Assay | Dopamine D4 | Dopamine D2 | Dopamine D3 |
| L-745,870 | [³⁵S]GTPγS Binding (antagonist) | Kb ~low nM | Inactive | Inactive |
| cAMP Inhibition (antagonist) | Reverses DA-mediated inhibition | - | - | |
| NGD-94-1 | cAMP Inhibition (antagonist) | Complete reversal of quinpirole (B1680403) effect | - | - |
| [³⁵S]GTPγS Binding (antagonist) | Complete reversal of quinpirole effect | - | - | |
| A-412997 | Calcium Flux (agonist) | 28.4 (rat)[3] | Inactive[3] | - |
In-Depth Look at the Ligands
L-745,870 is a highly potent and selective D4 receptor antagonist, exhibiting over 2000-fold selectivity for the D4 receptor compared to other dopamine receptor subtypes.[2] Its high affinity and selectivity have made it a widely used tool in preclinical research to investigate the role of the D4 receptor. However, in clinical trials for schizophrenia, L-745,870 did not show efficacy, which has led to a re-evaluation of the "D4 hypothesis" of schizophrenia.[4][5]
NGD-94-1 is another potent and selective D4 receptor antagonist. It demonstrates over 600-fold selectivity for the D4 receptor compared to a wide range of other neurotransmitter receptors, with the exception of moderate affinity for 5-HT1A and 5-HT3 receptors. Functionally, it acts as a pure antagonist, reversing the effects of D4 receptor agonists in both cAMP and GTPγS binding assays.
A-412997 stands out as a highly selective D4 receptor agonist.[3] It displays a remarkable selectivity profile with no significant affinity for other dopamine receptors or a large panel of other receptors and channels at concentrations below 1000 nM.[3] In functional assays, it acts as a full agonist at the D4 receptor.[3] This compound is a valuable tool for studying the effects of D4 receptor activation.[6][7]
Experimental Protocols
The data presented in this guide are derived from standard in vitro pharmacological assays. Below are detailed methodologies for the key experiments cited.
Radioligand Binding Assays
This assay measures the affinity of a ligand for a receptor by quantifying the displacement of a radiolabeled ligand.
1. Membrane Preparation:
-
Cells or tissues expressing the dopamine D4 receptor are homogenized in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) containing protease inhibitors.
-
The homogenate is centrifuged at low speed to remove nuclei and large debris.
-
The supernatant is then centrifuged at high speed (e.g., 40,000 x g) to pellet the cell membranes.
-
The membrane pellet is washed and resuspended in the assay buffer.
2. Competition Binding Assay:
-
A fixed concentration of a radiolabeled D4 receptor ligand (e.g., [³H]-spiperone) is incubated with the prepared membranes.
-
Increasing concentrations of the unlabeled test compound (e.g., L-745,870, NGD-94-1, or A-412997) are added to compete for binding with the radioligand.
-
Non-specific binding is determined in the presence of a high concentration of a non-radiolabeled D4 ligand.
-
The reaction is incubated to equilibrium.
-
Bound and free radioligand are separated by rapid filtration through glass fiber filters.
-
The radioactivity trapped on the filters is quantified using a scintillation counter.
-
The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined.
-
The binding affinity (Ki) is calculated from the IC50 value using the Cheng-Prusoff equation.
cAMP Accumulation Assay
This assay measures the ability of a ligand to modulate the production of cyclic AMP (cAMP), a second messenger, following receptor activation.
1. Cell Culture and Treatment:
-
Cells stably expressing the dopamine D4 receptor are cultured in appropriate media.
-
For antagonist testing, cells are pre-incubated with the test compound before being stimulated with a D4 receptor agonist (e.g., dopamine or quinpirole) in the presence of a phosphodiesterase inhibitor (to prevent cAMP degradation).
-
For agonist testing, cells are treated with increasing concentrations of the test compound.
2. cAMP Measurement:
-
After stimulation, the cells are lysed to release intracellular cAMP.
-
The concentration of cAMP is determined using a variety of methods, such as competitive enzyme immunoassays (EIA) or commercially available kits based on fluorescence resonance energy transfer (FRET) or bioluminescence resonance energy transfer (BRET).
3. Data Analysis:
-
For agonists, the concentration that produces 50% of the maximal response (EC50) is determined.
-
For antagonists, the concentration that inhibits 50% of the agonist-induced response (IC50) is calculated.
β-Arrestin Recruitment Assay
This assay measures the recruitment of the scaffolding protein β-arrestin to the activated D4 receptor, a key event in receptor desensitization and signaling.
1. Assay Principle:
-
This assay often utilizes enzyme fragment complementation (EFC) or BRET technology.
-
The D4 receptor is fused to one part of a reporter enzyme (e.g., a small fragment of β-galactosidase or a luciferase), and β-arrestin is fused to the complementary part.
2. Experimental Procedure:
-
Cells co-expressing the tagged D4 receptor and β-arrestin are plated.
-
The cells are treated with the test compound (agonist or antagonist).
-
If the ligand activates the receptor, β-arrestin is recruited to the receptor, bringing the two enzyme fragments into close proximity.
-
This proximity allows the fragments to reconstitute a functional enzyme, which then acts on a substrate to produce a detectable signal (e.g., light or a color change).
3. Data Analysis:
-
The signal intensity is proportional to the extent of β-arrestin recruitment.
-
EC50 values for agonists and IC50 values for antagonists are determined from concentration-response curves.
Mandatory Visualizations
Dopamine D4 Receptor Signaling Pathways
Caption: Dopamine D4 receptor signaling cascades.
Experimental Workflow for Ligand Characterization
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Biological profile of L-745,870, a selective antagonist with high affinity for the dopamine D4 receptor [pubmed.ncbi.nlm.nih.gov]
- 3. A-412997 is a selective dopamine D4 receptor agonist in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. L-745,870, a subtype selective dopamine D4 receptor antagonist, does not exhibit a neuroleptic-like profile in rodent behavioral tests - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The effects of a selective D4 dopamine receptor antagonist (L-745,870) in acutely psychotic inpatients with schizophrenia. D4 Dopamine Antagonist Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Selective dopamine D4 receptor agonist (A-412997) improves cognitive performance and stimulates motor activity without influencing reward-related behaviour in rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A-412997, a selective dopamine D4 agonist, improves cognitive performance in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Evaluating the Specificity of PD-224378: A Comprehensive Guide
Introduction
PD-224378 has been identified not as a primary drug candidate but as a conjugate of the well-established pharmaceutical agent, Pregabalin (B1679071). Specifically, this compound refers to degradation products that can form when Pregabalin is formulated with lactose, namely "Pregabalin Lactam (S)-Isomer Lactose Adduct" (CAS 466678-44-4) and "Pregabalin Lactam (R)-Isomer Lactose Adduct" (CAS 501665-88-9).[1][2][3][4][5][6][7] These compounds are primarily used as reference standards for impurity profiling in generic drug development to ensure the quality and safety of Pregabalin formulations.[8]
This guide will focus on the known specificity of the parent compound, Pregabalin, due to the absence of publicly available biological data for the this compound conjugates. We will detail the established target of Pregabalin, present data on its binding affinity and selectivity, and provide experimental protocols relevant to assessing the specificity of such compounds.
The Parent Compound: Pregabalin
Pregabalin is a widely used medication for the treatment of neuropathic pain, fibromyalgia, and certain types of seizures.[9] Its mechanism of action is well-characterized and centers on its high-affinity binding to the alpha2-delta (α2δ) subunit of voltage-gated calcium channels in the central nervous system.[10][11][12][13] This interaction is crucial for its therapeutic effects.
Quantitative Data on Pregabalin's Specificity
The following table summarizes the known binding affinities of Pregabalin for its primary targets. It is important to note that extensive screening has shown Pregabalin to be highly selective, with no significant interaction with a wide range of other receptors and ion channels.[10]
| Target | Ligand | Binding Affinity (Ki) | Assay Type | Reference |
| Alpha2-delta (α2δ) subunit | Pregabalin | 32 nM | Radioligand Binding | [10] |
Note: Data for this compound is not available as no biological studies have been published.
Signaling Pathway of Pregabalin
The therapeutic effects of Pregabalin are mediated by its binding to the α2δ subunit of voltage-gated calcium channels. This interaction is thought to reduce the synaptic release of several excitatory neurotransmitters, thereby decreasing neuronal excitability.
Experimental Protocols
To evaluate the specificity of a compound like this compound, a series of in vitro and in vivo experiments would be necessary. The following are standard protocols used to assess the binding affinity and selectivity of drugs targeting the α2δ subunit.
Radioligand Binding Assay for Alpha2-delta (α2δ) Subunit
Objective: To determine the binding affinity (Ki) of a test compound for the α2δ subunit of voltage-gated calcium channels.
Materials:
-
Membrane preparations from cells expressing the α2δ subunit.
-
Radioligand, e.g., [³H]-Gabapentin or [³H]-Pregabalin.
-
Test compound (e.g., this compound).
-
Incubation buffer (e.g., 10 mM HEPES, pH 7.4).
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Incubate the membrane preparations with a fixed concentration of the radioligand and varying concentrations of the test compound.
-
Allow the binding to reach equilibrium (e.g., 30-60 minutes at room temperature).
-
Terminate the reaction by rapid filtration through glass fiber filters to separate bound from free radioligand.
-
Wash the filters with ice-cold incubation buffer to remove non-specific binding.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Calculate the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).
-
Convert the IC50 value to a Ki value using the Cheng-Prusoff equation.
Off-Target Screening
Objective: To assess the selectivity of a test compound by screening it against a broad panel of other receptors, ion channels, and enzymes.
Procedure:
-
Utilize a commercially available off-target screening service (e.g., Eurofins SafetyScreen, CEREP BioPrint).
-
These services typically use radioligand binding assays or functional assays to determine the percentage of inhibition of the test compound at a specific concentration (e.g., 10 µM) against a large panel of targets.
-
Significant inhibition (typically >50%) at a given target suggests a potential off-target interaction that may warrant further investigation.
Conclusion
While the identifier this compound is associated with specific conjugates of Pregabalin, there is currently no publicly available data on the biological activity or specificity of these molecules. The information presented here on the parent compound, Pregabalin, provides a framework for the types of studies that would be necessary to evaluate the specificity of this compound. Any future research on these conjugates should focus on determining their binding affinity for the α2δ subunit and conducting broad off-target screening to establish their selectivity profile. Without such data, a direct comparison of this compound to other alternatives is not possible.
References
- 1. CAS 466678-44-4: Pregabalin Lactam (S)-Isomer Lactose Addu… [cymitquimica.com]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. (4R)-Pregabalin Amide Lactose Adduct | 501665-88-9 | SynZeal [synzeal.com]
- 4. (4R)-Pregabalin Amide Lactose Adduct | CAS No- 501665-88-9 | Simson Pharma Limited [simsonpharma.com]
- 5. pharmaffiliates.com [pharmaffiliates.com]
- 6. anaxlab.com [anaxlab.com]
- 7. caming.com [caming.com]
- 8. Why Pregabalin Impurity Profiling Is Crucial in Generic Drug Development [aquigenbio.com]
- 9. Pregabalin | C8H17NO2 | CID 5486971 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Pregabalin is a potent and selective ligand for α(2)δ-1 and α(2)δ-2 calcium channel subunits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Identification of the alpha2-delta-1 subunit of voltage-dependent calcium channels as a molecular target for pain mediating the analgesic actions of pregabalin [pubmed.ncbi.nlm.nih.gov]
- 12. Calcium channel alpha2-delta type 1 subunit is the major binding protein for pregabalin in neocortex, hippocampus, amygdala, and spinal cord: an ex vivo autoradiographic study in alpha2-delta type 1 genetically modified mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Pharmacology and mechanism of action of pregabalin: the calcium channel alpha2-delta (alpha2-delta) subunit as a target for antiepileptic drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative In Vivo Analysis of Pregabalin and Structurally Related Gabapentinoids
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vivo effects of pregabalin (B1679071) and its structural analogs, gabapentin (B195806) and mirogabalin (B560033). The information presented is intended to assist researchers in understanding the comparative pharmacology of these compounds and to provide a foundation for further preclinical and clinical investigations. All quantitative data is supported by experimental findings from publicly available literature.
Mechanism of Action
Pregabalin, gabapentin, and mirogabalin are structurally related compounds classified as gabapentinoids. Despite their structural similarity to the inhibitory neurotransmitter gamma-aminobutyric acid (GABA), their primary mechanism of action does not involve direct interaction with GABA receptors.[1] Instead, these compounds bind with high affinity to the α2-δ (alpha-2-delta) subunit of voltage-gated calcium channels (VGCCs) in the central nervous system.[2][3][4] This binding modulates calcium influx at presynaptic nerve terminals, which in turn reduces the release of several excitatory neurotransmitters, including glutamate, norepinephrine, and substance P.[2][3][5] This reduction in neurotransmitter release is believed to be the primary mechanism underlying their analgesic, anticonvulsant, and anxiolytic effects.[2][6]
Mirogabalin exhibits a higher binding affinity and a slower dissociation rate from the α2δ-1 subunit compared to pregabalin, which may contribute to its potent and sustained analgesic effects observed in preclinical models.[7][8][9]
Comparative In Vivo Efficacy
The in vivo efficacy of pregabalin, gabapentin, and mirogabalin has been evaluated in various animal models of neuropathic pain and epilepsy. Pregabalin generally demonstrates higher potency than gabapentin, requiring lower doses to achieve similar analgesic effects.[10] Mirogabalin has shown potent and sustained analgesic effects in animal models, potentially greater than pregabalin.[7][9]
| Compound | Animal Model | Species | Efficacy Endpoint | Effective Dose (ED50) / Dose Range | Reference |
| Pregabalin | Chronic Constriction Injury (CCI) | Rat | Attenuation of mechanical allodynia | 30 mg/kg (p.o.) | [10] |
| Maximal Electroshock Seizure (MES) | Mouse | Protection against tonic hindlimb extension | ~10 mg/kg (i.p.) | ||
| Streptozotocin-induced diabetic neuropathy | Rat | Reversal of tactile allodynia | 10-30 mg/kg (p.o.) | [9] | |
| Gabapentin | Chronic Constriction Injury (CCI) | Rat | Attenuation of mechanical allodynia | 60 mg/kg (p.o.) | [10] |
| Maximal Electroshock Seizure (MES) | Mouse | Protection against tonic hindlimb extension | ~20-30 mg/kg (i.p.) | ||
| Spinal Nerve Ligation (SNL) | Rat | Reversal of mechanical allodynia | 100 mg/kg (i.p.) | ||
| Mirogabalin | Partial Sciatic Nerve Ligation | Rat | Stronger and longer-lasting analgesic effects compared to pregabalin | 3-10 mg/kg (p.o.) | [9] |
| Streptozotocin-induced diabetic neuropathy | Rat | Stronger and longer-lasting analgesic effects compared to pregabalin | 3-10 mg/kg (p.o.) | [9] |
Comparative Pharmacokinetics
The pharmacokinetic profiles of pregabalin, gabapentin, and mirogabalin differ significantly, which influences their dosing regimens and clinical utility. Pregabalin exhibits linear and predictable pharmacokinetics, with rapid absorption and high bioavailability that is not dose-dependent.[11] In contrast, gabapentin's absorption is saturable, leading to dose-dependent bioavailability.[3] Mirogabalin is also rapidly absorbed, with a pharmacokinetic profile that is generally dose-proportional within the therapeutic range.[12]
| Parameter | Pregabalin | Gabapentin | Mirogabalin | Reference |
| Bioavailability | ≥90% | 27-80% (dose-dependent) | Not explicitly stated, but rapidly absorbed | [3][11] |
| Time to Peak Plasma Concentration (Tmax) | ≤1 hour | ~3 hours | <1 hour | [3][8] |
| Plasma Protein Binding | <1% | <3% | <25% | [3][8] |
| Elimination Half-life (t1/2) | ~6.3 hours | 5-7 hours | 3.6-7.5 hours | [3][12] |
| Metabolism | Negligible | Not metabolized | Largely excreted unchanged | [4][8] |
| Excretion | Primarily renal (unchanged) | Primarily renal (unchanged) | Primarily renal (unchanged) | [1][4][8] |
Comparative In Vivo Toxicity
The most common adverse effects observed with pregabalin, gabapentin, and mirogabalin in both preclinical and clinical studies are related to the central nervous system, including dizziness, somnolence, and ataxia.[3] In general, these compounds are considered to have a relatively wide therapeutic index.
| Compound | Toxicity Finding | Species | Dose | Reference |
| Pregabalin | LD50 > 5000 mg/kg. At high doses (1250 mg/kg/day), teratogenic effects were observed. | Rat | >5000 mg/kg (LD50), 1250 mg/kg/day (teratogenicity) | [13] |
| Gabapentin | No adverse maternal or fetal effects at doses up to 3000 mg/kg in mice and 1500 mg/kg in rats. | Mouse, Rat | up to 3000 mg/kg (mouse), 1500 mg/kg (rat) | [14] |
| Mirogabalin | Dose-limiting toxicity was abnormal clinical signs associated with CNS depression. No teratogenic effects observed. | Rat, Monkey | NOAEL of 10 mg/kg/day in rats | [11][15] |
Experimental Protocols
Animal Model of Neuropathic Pain (Chronic Constriction Injury - CCI)
The Chronic Constriction Injury (CCI) model is a widely used preclinical model to induce neuropathic pain.
Procedure:
-
Anesthesia: Anesthetize the rodent (e.g., Sprague-Dawley rat) with an appropriate anesthetic agent (e.g., isoflurane).
-
Surgical Exposure: Make a small incision on the lateral surface of the mid-thigh to expose the sciatic nerve.
-
Ligation: Loosely tie four ligatures (e.g., 4-0 chromic gut) around the sciatic nerve at approximately 1 mm intervals. The ligatures should be tightened until a brief twitch in the corresponding hind limb is observed.
-
Wound Closure: Suture the muscle and skin layers.
-
Post-operative Care: Administer analgesics as required and monitor the animal for signs of distress.
-
Behavioral Testing: Assess for the development of mechanical allodynia and thermal hyperalgesia starting a few days after surgery and continuing for several weeks. Mechanical allodynia is typically measured using von Frey filaments.
Maximal Electroshock Seizure (MES) Test
The MES test is a standard preclinical model for evaluating the anticonvulsant activity of a compound, particularly against generalized tonic-clonic seizures.[4][5]
Procedure:
-
Animal Preparation: Use mice (e.g., CF-1 or C57BL/6) or rats.[4] Administer the test compound at various doses and time points prior to the test.
-
Electrode Placement: Apply a drop of topical anesthetic (e.g., 0.5% tetracaine) to the corneas of the animal, followed by a drop of saline to ensure good electrical contact.[4][16] Place corneal electrodes on the eyes.
-
Electrical Stimulation: Deliver a high-frequency electrical stimulus (e.g., 60 Hz, 50 mA for 0.2 seconds in mice) through the corneal electrodes.[4][17]
-
Observation: Immediately after the stimulus, observe the animal for the presence or absence of a tonic hindlimb extension seizure.
-
Endpoint: The abolition of the hindlimb tonic extension is considered a positive endpoint, indicating anticonvulsant activity.[4] The dose that protects 50% of the animals (ED50) is then calculated.
Conclusion
Pregabalin and its analogs, gabapentin and mirogabalin, are important therapeutic agents for the management of neuropathic pain and other neurological disorders. While they share a common mechanism of action through the α2-δ subunit of voltage-gated calcium channels, they exhibit distinct pharmacokinetic and in vivo efficacy profiles. Pregabalin offers advantages over gabapentin in terms of its linear pharmacokinetics and higher potency. Mirogabalin shows promise with its high affinity and slow dissociation from the target, suggesting the potential for sustained efficacy. This guide provides a comparative overview to aid researchers in the selection and evaluation of these compounds for further investigation.
References
- 1. Animal model of neuropathic pain [bio-protocol.org]
- 2. Acute Seizure Tests Used in Epilepsy Research: Step-by-Step Protocol of the Maximal Electroshock Seizure (MES) Test, the Maximal Electroshock Seizure Threshold (MEST) Test, and the Pentylenetetrazole (PTZ)-Induced Seizure Test in Rodents | Springer Nature Experiments [experiments.springernature.com]
- 3. dacemirror.sci-hub.se [dacemirror.sci-hub.se]
- 4. Maximal Electroshock Seizure (MES) Test (mouse, rat) [panache.ninds.nih.gov]
- 5. Acute seizure tests in epilepsy research: electroshock- and chemical-induced convulsions in the mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pregabalin vs. gabapentin in the treatment of neuropathic pain: a comprehensive systematic review and meta-analysis of effectiveness and safety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. appn.org.uk [appn.org.uk]
- 8. Mirogabalin: could it be the next generation gabapentin or pregabalin? - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Switching From Pregabalin to Mirogabalin in Patients with Peripheral Neuropathic Pain: A Multi-Center, Prospective, Single-Arm, Open-Label Study (MIROP Study) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. fda.gov.tw [fda.gov.tw]
- 12. Tolerability, pharmacokinetics, and pharmacodynamics of mirogabalin in healthy subjects: Results from phase 1 studies - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The teratogenic effect of pregabalin on heart, liver and kidney in rats: a light microscopic, electron microscopic and immunohistochemical study - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Developmental toxicity studies in mice, rats, and rabbits with the anticonvulsant gabapentin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. ndi.fda.moph.go.th [ndi.fda.moph.go.th]
- 16. benchchem.com [benchchem.com]
- 17. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]
Comparative Guide to Analytical Methods for the Quantification of PD-224378 and Other SRC Family Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of validated analytical methods for the quantification of small molecule SRC family kinase inhibitors, with a focus on providing a framework for the analysis of PD-224378. Due to the limited availability of specific validated methods for this compound in publicly accessible literature, this document details established methods for other prominent SRC kinase inhibitors—Dasatinib and Bosutinib (B1684425)—which can serve as a foundation for developing and validating a method for this compound. The methodologies presented are based on High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) detection and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), reflecting the most common and robust techniques in the field.
Data Presentation: Comparison of Analytical Methods
The following tables summarize the key performance characteristics of validated HPLC-UV and LC-MS/MS methods for the quantification of Dasatinib and Bosutinib in biological matrices. These tables are designed to facilitate a clear comparison of the methods' sensitivity, linearity, and overall performance.
Table 1: Comparison of Validated LC-MS/MS Methods for SRC Kinase Inhibitor Quantification in Human Plasma
| Parameter | Method for Dasatinib[1] | Method for Dasatinib[2] |
| Instrumentation | LC-MS/MS | LC-MS/MS |
| Internal Standard | Dasatinib-d8 | Tolbutamide |
| Sample Preparation | Protein Precipitation | Not Specified |
| Linearity Range | 1 - 400 ng/mL | 5.41 - 1029.60 ng/mL |
| Lower Limit of Quantification (LLOQ) | 1 ng/mL | 5.41 ng/mL |
| Intra-day Precision (%RSD) | Not Specified | <15% |
| Inter-day Precision (%RSD) | Not Specified | <15% |
| Intra-day Accuracy | Not Specified | Within ±15% |
| Inter-day Accuracy | Not Specified | Within ±15% |
| Recovery | Good | >82% |
Table 2: Comparison of Validated HPLC-UV Methods for SRC Kinase Inhibitor Quantification
| Parameter | Method for Bosutinib (in human plasma)[3] | Method for Bosutinib (in bulk form)[4] |
| Instrumentation | HPLC-UV | HPLC-UV |
| Internal Standard | Imatinib | Not Specified |
| Sample Preparation | Solid-Phase Extraction | Not Applicable |
| Linearity Range | 25 - 1500 ng/mL | 10 - 50 µg/mL |
| Lower Limit of Quantification (LLOQ) | 25 ng/mL | Not Specified |
| Limit of Detection (LOD) | 20 ng/mL | Not Specified |
| Intra-day Precision (%CV) | 1.11% - 6.04% | 0.54% - 1.27% |
| Inter-day Precision (%RSD) | Not Specified | Not Specified |
| Intra-day Accuracy | <10.18% | Not Specified |
| Recovery | 84.36% - 85.82% | 99.37% - 101.25% |
Experimental Protocols
Detailed methodologies for the key experiments cited in the comparison tables are provided below. These protocols offer a comprehensive guide for replicating the analytical methods.
Protocol 1: LC-MS/MS Method for Dasatinib Quantification in Human Plasma[1]
1. Sample Preparation (Protein Precipitation):
-
To 200 µL of human plasma, add 50 µL of methanolic internal standard solution (Dasatinib-d8, 0.4 µg/mL).
-
Add methanolic formic acid solution (0.1% v/v) as a precipitation reagent.
-
Vortex the mixture.
-
Centrifuge at 5500 rpm for 10 minutes.
-
Inject 20 µL of the supernatant into the LC-MS/MS system.
2. Chromatographic Conditions:
-
LC System: Shimadzu LC-20AD XR
-
Column: Waters Atlantis dC18 (75 x 4.6 mm, 3.5 µm)
-
Mobile Phase: Methanol and water (60:40 v/v) containing 0.1% v/v formic acid.
-
Flow Rate: 0.7 mL/min
-
Total Run Time: 3 minutes
3. Mass Spectrometry Conditions:
-
MS System: Shimadzu 8040 Tandem Mass Spectrometer
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Detection: Multiple Reaction Monitoring (MRM)
-
MRM Transitions:
-
Dasatinib: m/z 488.1 > 401.1
-
Dasatinib-d8 (IS): m/z 496.15 > 406.1
-
Protocol 2: HPLC-UV Method for Bosutinib Quantification in Human Plasma[3]
1. Sample Preparation (Solid-Phase Extraction):
-
Use an Oasis hydrophilic-lipophilic balance (HLB) extraction cartridge (1 mL, 30 mg).
-
(Further details on the specific SPE protocol are not provided in the source).
-
Inject 50 µL of the processed sample into the HPLC system.
2. Chromatographic Conditions:
-
HPLC System: Not specified.
-
Column: Not specified.
-
Mobile Phase: Not specified.
-
Detection: UV at 250 nm.
3. Calibration Curve Preparation:
-
Prepare calibration curve samples from pooled blank human plasma.
-
Construct a six-point calibration curve at concentrations of 25, 50, 100, 250, 500, and 1500 ng/mL.
Mandatory Visualization
The following diagrams illustrate the experimental workflows and logical relationships described in this guide.
Caption: Workflow for LC-MS/MS quantification of Dasatinib.
Caption: Core parameters for bioanalytical method validation.
This guide provides a foundational understanding of the analytical methodologies applicable to the quantification of this compound and similar SRC kinase inhibitors. The detailed protocols and comparative data for established methods on Dasatinib and Bosutinib offer a robust starting point for the development and validation of a specific and sensitive assay for this compound, ensuring data integrity and reliability in research and drug development settings.
References
- 1. vibgyorpublishers.org [vibgyorpublishers.org]
- 2. Validated LC-MS/MS method for simultaneous determination of Dasatinib and Sitagliptin in rat plasma and its application to pharmacokinetic study - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 3. A quantitative method for the determination of bosutinib in human plasma using high‐performance liquid chromatography and ultraviolet detection - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Rp-hplc method for estimation of bosutinib in bulk form as per ich guidelines [wisdomlib.org]
Safety Operating Guide
Navigating the Disposal of PD-224378: A Guide to Safe and Compliant Laboratory Practices
Absence of a specific Safety Data Sheet (SDS) for PD-224378 necessitates a cautious approach to its disposal, adhering to established best practices for chemical waste management. While a dedicated SDS provides substance-specific handling and disposal protocols, its unavailability for this compound requires researchers to rely on general, yet rigorous, safety and disposal guidelines applicable to analogous chemical compounds. This guide offers essential, immediate safety and logistical information, including operational and disposal plans, to ensure the responsible management of this compound waste in a laboratory setting.
Immediate Safety and Handling Protocols
Prior to handling this compound, it is imperative to assume the compound may possess hazardous properties. All personnel must be equipped with appropriate Personal Protective Equipment (PPE) to minimize exposure risks.
Table 1: Essential Personal Protective Equipment (PPE) and Handling Precautions
| PPE/Precaution | Specification | Rationale |
| Eye Protection | Chemical safety goggles or a face shield. | Protects eyes from potential splashes or aerosolized particles. |
| Hand Protection | Chemically resistant gloves (e.g., nitrile). | Prevents direct skin contact with the chemical. |
| Protective Clothing | A lab coat, long pants, and closed-toe shoes. | Minimizes the risk of skin exposure to spills. |
| Respiratory Protection | Use in a well-ventilated area or a chemical fume hood. | Reduces the potential for inhalation of airborne particles. |
| General Hygiene | Avoid eating, drinking, or smoking in the laboratory. Wash hands thoroughly after handling. | Prevents accidental ingestion of the chemical. |
Step-by-Step Disposal Plan for this compound
The proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. The following step-by-step plan outlines the recommended procedure for managing this compound waste.
-
Waste Identification and Segregation:
-
Treat all this compound waste as hazardous chemical waste.
-
Segregate waste streams to prevent incompatible materials from mixing.[1] Do not mix this compound waste with other chemical waste unless compatibility is confirmed.
-
Maintain separate, clearly labeled containers for solid and liquid waste.
-
-
Container Selection and Labeling:
-
Use containers that are chemically compatible with this compound and are in good condition with secure, leak-proof lids.
-
Label all waste containers clearly with "Hazardous Waste," the full chemical name ("this compound"), and the accumulation start date.
-
-
Waste Accumulation and Storage:
-
Store waste containers in a designated, well-ventilated, and secure area.
-
Ensure secondary containment is in place to capture any potential leaks or spills.
-
Do not allow waste to accumulate in the laboratory for extended periods. Adhere to institutional and regulatory limits on waste storage times.
-
-
Disposal Procedure:
-
Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.
-
Do not dispose of this compound down the drain or in the regular trash.[2]
-
Follow all institutional, local, state, and federal regulations for hazardous waste disposal.
-
Experimental Protocol: Triple Rinsing of Empty Containers
Empty containers that have held this compound must be properly decontaminated before disposal. The standard procedure for this is triple rinsing.
-
Select a solvent that is appropriate for dissolving this compound and is compatible with the container material.
-
Rinse the empty container with a small amount of the chosen solvent.
-
Collect the rinsate and dispose of it as hazardous liquid waste in the designated container.
-
Repeat the rinsing process two more times, collecting the rinsate each time.
-
After the third rinse, allow the container to air dry in a well-ventilated area (e.g., a fume hood).
-
Once completely dry, the container may be disposed of according to institutional guidelines for decontaminated labware.
Visualizing the Disposal Workflow
The following diagram illustrates the logical steps for the proper disposal of laboratory chemical waste, such as this compound.
Caption: Workflow for the safe and compliant disposal of laboratory chemical waste.
By adhering to these general yet crucial safety and disposal procedures, researchers can manage this compound waste responsibly, ensuring the protection of laboratory personnel and the environment. Always consult your institution's specific chemical hygiene plan and EHS office for guidance tailored to your location and facilities.
References
Essential Safety and Handling Guidelines for Potent Research Compounds (Exemplified by PD-224378)
Disclaimer: The following guidelines are based on general best practices for handling potent, non-commercial research compounds in a laboratory setting. No specific Safety Data Sheet (SDS) or toxicological information for a compound designated "PD-224378" is publicly available. Therefore, this document assumes this compound is a potent, powdered substance with unknown toxicity and treats it with the highest level of precaution. Researchers must always consult their institution's Environmental Health and Safety (EHS) department for specific guidance and protocols.
This guide provides a framework for essential safety and logistical information, including operational and disposal plans, to ensure the safe handling of potent research compounds.
Personal Protective Equipment (PPE)
A comprehensive assessment of the potential hazards is necessary to select the appropriate PPE for any task involving hazardous materials.[1] The following table summarizes the recommended PPE for handling potent research compounds like the hypothetical this compound.
| Body Protection | Eye and Face Protection | Hand Protection | Respiratory Protection |
| Flame-resistant lab coat[2][3] | ANSI Z87.1 compliant safety glasses with side shields[1][2][3][4] | Double-gloving with compatible chemical-resistant gloves (e.g., nitrile)[4] | N95, half-mask, or full-face respirator, depending on the compound's volatility and toxicity[5] |
| Long pants and closed-toe shoes[1][2][4] | Chemical splash goggles for handling liquids[2][3][5] | Specialized gloves for specific hazards (e.g., thermal or cut-resistant)[1] | Use in a certified chemical fume hood or other ventilated enclosure |
| Apron, if significant splash risk | Face shield worn over safety glasses or goggles for splash or explosion risk[1][2][3][5] |
Operational Plan for Handling this compound
This section provides a step-by-step guide for the safe handling of the hypothetical potent compound, this compound, from preparation to post-experiment cleanup.
Pre-Experiment Preparation
-
Consult Safety Data Sheet (SDS): Although one is not available for this compound, for any known compound, always review the SDS before use.
-
Designate a Handling Area: All work with this compound should be conducted in a designated area within a certified chemical fume hood.
-
Assemble all Materials: Before starting, ensure all necessary equipment, reagents, and waste containers are within the fume hood to minimize movement in and out of the containment area.
-
Don Appropriate PPE: Put on all required PPE as outlined in the table above before entering the designated handling area.
Weighing and Reconstitution
-
Weighing: Use a balance inside the fume hood or a containment glove box. If a balance is not available inside the hood, use a sealed container for transport to and from the balance.
-
Reconstitution: Add solvent to the powdered compound slowly and carefully to avoid aerosolization. Use a vortex mixer or sonicator within the fume hood to ensure the compound is fully dissolved.
Experimental Procedures
-
Perform all manipulations with solutions of this compound within the chemical fume hood.
-
Keep all containers of this compound sealed when not in immediate use.
-
Avoid skin contact by using appropriate gloves and changing them frequently, especially if contamination is suspected.[4][6][7]
Post-Experiment Cleanup
-
Decontaminate all surfaces within the fume hood that may have come into contact with this compound.
-
Properly label and store any remaining this compound in a secure, designated location.
-
Dispose of all waste as described in the disposal plan below.
-
Remove PPE in the correct order to avoid cross-contamination and wash hands thoroughly.
Disposal Plan
All waste generated from work with the hypothetical this compound must be treated as hazardous waste.[8]
-
Solid Waste: All disposable lab supplies (e.g., pipette tips, tubes, gloves) contaminated with this compound should be collected in a designated, sealed hazardous waste container.
-
Liquid Waste: All liquid waste containing this compound should be collected in a clearly labeled, sealed, and chemically resistant hazardous waste container.
-
Disposal: All hazardous waste must be disposed of through the institution's EHS department in accordance with local, state, and federal regulations.[8][9][10] It is illegal to dispose of hazardous waste down the drain or in regular trash.[8]
Visual Workflow and Emergency Procedures
The following diagrams illustrate the standard handling workflow and emergency procedures for a potent research compound like the hypothetical this compound.
Caption: Standard workflow for handling potent research compounds.
References
- 1. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 2. Personal Protective Equipment in Chemistry | Environmental Health and Safety [ehs.dartmouth.edu]
- 3. Lab Personal Protective Equipment | Environmental Safety, Sustainability and Risk [essr.umd.edu]
- 4. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 5. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager [labmanager.com]
- 6. s1.img-b.com [s1.img-b.com]
- 7. solutions.covestro.com [solutions.covestro.com]
- 8. Guidelines for Businesses | Department of Natural Resources [iowadnr.gov]
- 9. dee.nebraska.gov [dee.nebraska.gov]
- 10. nj.gov [nj.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
